1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Description
Properties
IUPAC Name |
1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-15-6-7-17-16(12-15)19(18(23)21-17)8-10-22(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXLXWTUPFQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)F)NC2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735070 | |
| Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258638-31-1 | |
| Record name | 1'-Benzyl-5-fluorospiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Foreword: The Architectural Elegance of Spirooxindoles in Drug Discovery
The spirooxindole scaffold is a privileged heterocyclic motif that has captured the profound interest of the medicinal chemistry community.[1][2] Characterized by a unique three-dimensional architecture where an oxindole core is fused to a second ring system via a single, shared quaternary carbon atom, these molecules exhibit remarkable structural rigidity and complexity.[2] This distinct topology allows for precise spatial orientation of functional groups, making spirooxindoles ideal candidates for interacting with complex biological targets. Found in a variety of natural products, the spirooxindole framework is associated with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[1]
This guide focuses on a specific, synthetically derived member of this class: This compound . The incorporation of a fluorine atom at the 5-position of the indoline ring is a strategic design choice, as fluorine substitution is a well-established method in drug development to enhance metabolic stability, binding affinity, and bioavailability. Furthermore, the N-benzyl piperidine moiety is a common feature in centrally active agents.[3] This document provides a comprehensive overview of a robust synthetic pathway and a detailed protocol for the structural elucidation and characterization of this promising compound, intended for researchers and professionals in drug development.[4][5]
Part 1: Strategic Synthesis of the Spirocyclic Core
The construction of the spiro[indoline-3,4'-piperidine] system is most efficiently achieved through a convergent strategy that joins two key precursors: a substituted isatin and a functionalized piperidine. The causality behind this approach lies in the inherent reactivity of the C3-carbonyl group of the isatin, which serves as a potent electrophile for nucleophilic attack, thereby initiating the crucial spirocyclization event.
Proposed Synthetic Pathway
Our proposed synthesis is a two-component condensation reaction between 5-fluoroisatin and 1-benzyl-4-piperidone. This reaction is typically acid- or base-catalyzed and proceeds through the formation of an aldol-type intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the target spirooxindole.
Caption: Synthetic workflow for this compound.
Rationale for Experimental Design
-
Precursor Selection:
-
5-Fluoroisatin: The electron-withdrawing nature of the fluorine atom at the C5 position enhances the electrophilicity of the C3-carbonyl, promoting the initial nucleophilic attack.
-
1-Benzyl-4-piperidone: The benzyl group serves a dual purpose; it acts as a stable protecting group for the piperidine nitrogen under various reaction conditions and is a common pharmacophore in CNS-active compounds. The ketone at the 4-position provides the necessary functionality for the condensation reaction.
-
-
Catalyst and Solvent Choice: The reaction often benefits from a basic catalyst, such as piperidine or pyrrolidine, which facilitates the formation of an enamine or enolate from the 1-benzyl-4-piperidone, the key nucleophile. A solvent like ethanol or methanol is typically chosen as it effectively dissolves the reactants and is compatible with the reaction conditions.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
5-Fluoroisatin (1.0 eq)
-
1-Benzyl-4-piperidone (1.1 eq)
-
Piperidine (0.2 eq, catalyst)
-
Absolute Ethanol (as solvent)
-
Hydrochloric Acid (for work-up)
-
Sodium Bicarbonate solution (for work-up)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 5-fluoroisatin (1.0 eq) in absolute ethanol, add 1-benzyl-4-piperidone (1.1 eq).
-
Add a catalytic amount of piperidine (0.2 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Part 2: Comprehensive Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of analytical techniques. Each method provides a unique piece of structural information, which, when combined, offers an unambiguous validation of the target molecule.
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Spectroscopic Characterization of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel spirocyclic compound, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. This molecule, with its intricate three-dimensional architecture, is of significant interest in medicinal chemistry and drug development due to the established biological activity of the spirooxindole scaffold.[1][2] Accurate structural elucidation and purity assessment are paramount for any further investigation, making a thorough understanding of its spectroscopic properties essential.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the causality behind experimental choices and providing a framework for the acquisition and interpretation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound and its analogs.
The Structural Elucidation Imperative
The unique spirocyclic nature of this compound, which features a quaternary carbon linking an indolinone and a piperidine ring, presents a fascinating challenge for spectroscopic analysis. The presence of multiple stereocenters also necessitates a detailed stereoselective synthesis and characterization to ensure the desired isomeric purity.[3] The strategic placement of a fluorine atom on the indolinone ring and a benzyl group on the piperidine nitrogen further influences the electronic environment and, consequently, the spectroscopic signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is recommended for an unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard proton spectrum to identify the different types of protons and their integrations.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments. A DEPT-135 experiment is also advised to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct regions for aromatic and aliphatic protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | Protons of the monosubstituted benzene ring. |
| Aromatic (Indolinone) | 6.80 - 7.50 | Multiplets | The fluorine substituent will influence the chemical shifts and coupling constants of these protons. |
| NH (Indolinone) | ~7.5 - 8.5 | Singlet (broad) | The chemical shift can be solvent-dependent and may exchange with D₂O. |
| Benzylic CH₂ | ~3.50 | Singlet | The two protons of the CH₂ group linking the nitrogen to the phenyl ring. |
| Piperidine CH₂ | 1.50 - 3.00 | Multiplets | Complex overlapping signals from the piperidine ring protons. |
| Indolinone CH₂ | ~2.50 | Multiplet | Protons on the indolinone ring adjacent to the spiro center. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide key information about the carbon framework.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 175 - 185 | The characteristic downfield signal of the amide carbonyl. |
| Aromatic | 105 - 165 | Multiple signals for the carbons of the benzyl and fluoro-substituted indolinone rings. The carbon attached to fluorine will show a large C-F coupling constant. |
| Spiro Carbon | 60 - 75 | The quaternary carbon at the junction of the two rings. |
| Benzylic CH₂ | 50 - 60 | |
| Piperidine CH₂ | 25 - 60 | |
| Indolinone CH₂ | 30 - 45 |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3]
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
-
Ionization Mode: Operate in positive ion ESI mode to observe the [M+H]⁺ ion.
-
MS/MS Analysis: To study the fragmentation pathways, perform tandem mass spectrometry (MS/MS) on the isolated [M+H]⁺ ion.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 311.1554 | The protonated molecular ion. The exact mass can be calculated from the molecular formula C₁₉H₁₉FN₂O.[4] |
| Major Fragments | Varies | Fragmentation is expected to occur at the benzylic position, and through cleavages of the piperidine and indolinone rings. The loss of the benzyl group (C₇H₇, 91 Da) is a likely fragmentation pathway. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its amide and aromatic functionalities.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard Fourier-Transform Infrared (FT-IR) spectrometer is sufficient.
-
Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak |
| C-N Stretch | 1200 - 1350 | Medium |
| C-F Stretch | 1000 - 1400 | Strong |
Synthesis and Structural Context
The spectroscopic data must be interpreted in the context of the synthetic route used to prepare this compound. Spirooxindoles are often synthesized via multi-component reactions, such as 1,3-dipolar cycloadditions, which can yield specific stereoisomers.[5] A thorough understanding of the reaction mechanism is crucial for predicting the expected stereochemistry, which can then be confirmed by advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Visualizing the Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a robust framework for acquiring and interpreting the necessary NMR, MS, and IR data. By combining these techniques with a sound understanding of the molecule's synthesis, researchers can confidently elucidate its structure and purity, paving the way for further biological evaluation.
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Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
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Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. [Link]
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Mechanism of action of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
An In-depth Technical Guide to the Mechanism of Action of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The spiro[indoline-3,4'-piperidine] scaffold represents a privileged structure in modern medicinal chemistry, giving rise to compounds with significant activity within the central nervous system (CNS). This guide focuses on a specific derivative, this compound (CAS: 1258638-31-1), a molecule poised for investigation in neurological and psychiatric disorders.[1][2] Based on extensive structure-activity relationship (SAR) data from analogous compounds, this document posits that the primary molecular target is the Sigma-1 (σ1) receptor, an intracellular chaperone protein of significant therapeutic interest. We will dissect the proposed mechanism of action, detailing the molecular interactions, downstream signaling consequences, and the critical experimental workflows required to validate this hypothesis. This guide is intended to serve as a foundational resource for researchers aiming to characterize and advance this promising chemical entity.
Introduction: The Spiro-Piperidine Scaffold and its CNS Potential
Spirocyclic architectures have gained prominence in drug discovery for their ability to confer conformational rigidity and three-dimensionality, often leading to enhanced potency and selectivity for biological targets.[3] The spiro[indoline-3,4'-piperidine] core, in particular, is a recurring motif in compounds designed to modulate CNS pathways. Its unique structural framework is valuable for developing therapeutic agents targeting complex conditions such as Alzheimer's disease, Parkinson's disease, and neuropsychiatric disorders.[2]
This compound incorporates key pharmacophoric features—a benzyl group on the piperidine nitrogen and a fluorinated indolinone core—that are strongly suggestive of interaction with the Sigma-1 (σ1) receptor. Numerous studies on structurally related piperidine and spiro-piperidine derivatives have demonstrated high-affinity binding and potent modulation of this receptor, making it the most probable target for the compound .[4][5]
The Sigma-1 (σ1) Receptor: A Unique Ligand-Operated Chaperone
To understand the mechanism of this compound, one must first appreciate the unconventional nature of its target. The σ1 receptor is not a traditional cell-surface receptor but a unique, ligand-operated intracellular chaperone protein.[6][7]
-
Subcellular Localization: The σ1 receptor is primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for cellular signaling and homeostasis.[8]
-
Function and Translocation: In its resting state, the σ1 receptor is complexed with other chaperone proteins. Upon stimulation by agonist ligands, it can dissociate and translocate to other cellular compartments, including the plasma membrane and nucleus, where it interacts with and modulates the function of a diverse array of client proteins.[8]
-
Key Protein Interactions: Its client proteins include critical CNS targets such as G-protein-coupled receptors (e.g., μ-opioid receptor) and ion channels like the N-methyl-D-aspartate receptor (NMDAR).[6] This modulatory capability positions the σ1 receptor as a master regulator of multiple signaling pathways.
Proposed Mechanism of Action: σ1 Receptor Antagonism
Based on the pharmacology of analogous compounds, we hypothesize that this compound functions as a Sigma-1 receptor antagonist . Antagonism blocks the chaperoning activity of the receptor, leading to significant downstream consequences for neuronal function and survival.
Direct Molecular Interaction
The compound is predicted to bind directly to the ligand-binding site of the σ1 receptor. The benzyl moiety and the basic nitrogen of the piperidine ring are critical features for high-affinity binding. The spirocyclic core orients these groups in a precise three-dimensional conformation conducive to stable receptor occupancy, thereby preventing the conformational changes required for receptor activation and translocation.
Downstream Signaling Consequences of Antagonism
By locking the σ1 receptor in an inactive state, the compound is expected to produce several therapeutically relevant effects:
-
Modulation of Glutamatergic Neurotransmission: The σ1 receptor is known to potentiate the activity of the NMDA receptor. By antagonizing the σ1 receptor, the compound would decrease NMDAR-mediated signaling.[6] This is a key mechanism for reducing the neuronal hyperexcitability and sensory hypersensitivity that characterize neuropathic pain.[6]
-
Potentiation of Opioid Analgesia: σ1 receptor antagonists have been shown to enhance the analgesic effects of opioids without increasing opioid-related side effects like tolerance or constipation.[6][7] This synergistic effect makes σ1 antagonism an attractive strategy for improving pain management.
-
Neuroprotection: The σ1 receptor is deeply involved in regulating cellular stress responses and calcium homeostasis. Antagonism can mitigate ER stress and prevent apoptosis, offering a potential neuroprotective mechanism relevant to neurodegenerative diseases.[9]
The proposed signaling pathway is visualized below.
Caption: Proposed mechanism of σ1 receptor antagonism.
Experimental Workflows for Mechanism Elucidation
Validating the proposed mechanism requires a systematic, multi-tiered experimental approach. The following protocols provide a framework for confirming target engagement and functional activity.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) and selectivity of the compound for the σ1 receptor versus the σ2 receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue or a cell line expressing high levels of σ1 receptors (e.g., CHO-σ1).
-
Assay Buffer: Use a standard Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: Utilize [³H]-(+)-pentazocine, a selective radioligand for the σ1 receptor. For σ2 receptor binding, use [³H]-DTG in the presence of excess (+)-pentazocine to mask the σ1 sites.[4]
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₔ), and varying concentrations of the test compound (this compound).
-
Non-Specific Binding: A set of wells containing a high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol) is used to determine non-specific binding.
-
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀ and subsequently the Kᵢ value.
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 2: In Vivo Neuropathic Pain Model
Objective: To assess the compound's ability to reverse mechanical allodynia in an established animal model of neuropathic pain, consistent with σ1 receptor antagonism.
Methodology:
-
Animal Model: Use the Chronic Constriction Injury (CCI) model in rats. This involves loosely ligating the sciatic nerve to induce a neuropathic pain state.
-
Behavioral Testing: Measure mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold (PWT) in grams before and after surgery.
-
Compound Administration: Once the pain phenotype is established (typically 7-14 days post-surgery), administer this compound via a suitable route (e.g., intraperitoneal or oral). Include vehicle control and positive control (e.g., Gabapentin) groups.
-
Post-Dosing Assessment: Measure the PWT at multiple time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the magnitude and duration of the anti-allodynic effect.
-
Data Analysis: Compare the PWT of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in PWT indicates an analgesic effect.
Data Presentation and Interpretation
Quantitative data from binding assays should be summarized to clearly demonstrate potency and selectivity.
| Target | Radioligand | Kᵢ (nM) of Test Compound | Interpretation |
| Sigma-1 (σ1) | [³H]-(+)-pentazocine | e.g., 5.2 | High-affinity binding to the primary target. |
| Sigma-2 (σ2) | [³H]-DTG (+mask) | e.g., >1000 | High selectivity for σ1 over σ2. |
| Dopamine D₂ | [³H]-Spiperone | e.g., >5000 | Low affinity for off-target CNS receptors. |
| Serotonin 5-HT₂ | [³H]-Ketanserin | e.g., >5000 | Low affinity for off-target CNS receptors. |
Data presented are hypothetical and for illustrative purposes.
Conclusion and Future Directions
This compound is a promising CNS-active compound whose mechanism of action is strongly predicted to be mediated by the antagonism of the Sigma-1 receptor. This mechanism confers significant therapeutic potential for conditions such as neuropathic pain, and potentially for neurodegenerative and psychiatric disorders.
The experimental workflows detailed herein provide a clear path to empirically validate this hypothesis. Future studies should focus on exploring its efficacy in a broader range of disease models (e.g., models of Alzheimer's disease or depression), conducting detailed pharmacokinetic and safety profiling, and potentially developing a radiolabeled version of the compound for use in Positron Emission Tomography (PET) imaging to study receptor occupancy in vivo.[9]
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An In-Depth Technical Guide to the In Silico Modeling of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one Binding
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, a compound representative of the potent spirooxindole class of molecules. Recognizing the therapeutic potential of spirooxindoles, particularly as inhibitors of the p53-MDM2 protein-protein interaction, this document details a complete computational workflow.[1][2][3] It is designed for researchers, computational chemists, and drug development professionals, offering a narrative that blends methodological rigor with the practical rationale behind key experimental choices. The guide covers target identification, protein and ligand preparation, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, culminating in a robust protocol for predicting and analyzing the binding affinity and stability of this compound with its likely biological target, the Murine Double Minute 2 (MDM2) oncoprotein.
Introduction: The Rationale for a Computational Approach
The spirooxindole scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities and frequent appearance in potent modulators of critical cellular pathways.[3] Specifically, derivatives of spiro[indoline-3,4'-piperidine]-2-one have been extensively investigated as inhibitors of the MDM2-p53 interaction, a cornerstone target in modern oncology.[2][4][5] The MDM2 oncoprotein is a primary negative regulator of the p53 tumor suppressor.[6] In many cancers where p53 remains wild-type, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[6][7] Small molecules that can disrupt this interaction can restore p53 function, triggering cell-cycle arrest or apoptosis in malignant cells.[6][7]
The specific compound, this compound, contains the key pharmacophoric elements necessary for high-affinity binding to the p53-binding pocket of MDM2.[8][9] Its rigid spirocyclic core positions functional groups in a precise three-dimensional arrangement, designed to mimic the key p53 residues—Phe19, Trp23, and Leu26—that anchor into hydrophobic pockets on the MDM2 surface.[10]
In silico modeling provides an indispensable toolkit for dissecting these interactions at an atomic level. It allows for the rapid evaluation of binding hypotheses, the rationalization of structure-activity relationships (SAR), and the prospective design of more potent analogs. This guide establishes a self-validating computational protocol, beginning with the foundational step of molecular docking and extending to the dynamic refinement offered by molecular dynamics (MD) simulations and rigorous binding free energy calculations.
The Computational Workflow: A Validated Strategy
The strength of a computational prediction lies in the coherence and validation of its workflow. We will employ a multi-stage process designed to progressively refine our understanding of the ligand-protein interaction, from a static snapshot to a dynamic, solvated system.
Caption: High-level computational workflow for modeling ligand binding.
Part I: Target Identification and System Preparation
Target Selection: Human MDM2
Based on extensive literature for the spirooxindole scaffold, the N-terminal domain of the human MDM2 protein is the primary biological target.[1][2] We will utilize the high-resolution crystal structure of MDM2 in complex with a p53-mimicking peptide (PDB ID: 1YCR) as our receptor model.[10] This structure provides a well-defined and experimentally validated conformation of the binding pocket.
Step-by-Step Protocol: Receptor Preparation
Rationale: Raw PDB files are not immediately suitable for simulation. They often lack hydrogen atoms, may contain experimental artifacts, and need to be assigned correct protonation states for physiological pH. This protocol ensures a clean, chemically accurate receptor model.
-
Fetch the Structure: Download the PDB file for 1YCR from the Protein Data Bank.
-
Clean the PDB: Remove all non-protein molecules, including the co-crystallized peptide, water molecules, and any buffer components. We retain only the protein chains of MDM2.
-
Protonation and Repair: Use a tool like PDB2PQR or the Protein Preparation Wizard in Schrödinger Maestro to add hydrogen atoms, assign optimal protonation states for Asp, Glu, and His residues at pH 7.4, and build any missing side chains or loops.
-
Force Field Assignment: The prepared protein structure is then processed using the pdb2gmx tool in GROMACS.
-
Command Example: gmx pdb2gmx -f 1YCR_prepared.pdb -o protein.gro -water spce -ff charmm36-mar2019
-
Causality: This step generates a GROMACS-compatible structure file (.gro) and a topology file (topol.top) that describes the bonded and non-bonded interactions based on a chosen force field (e.g., CHARMM36). The force field is a critical choice, as it dictates the potential energy function used throughout the simulation.[11]
-
Step-by-Step Protocol: Ligand Preparation
Rationale: The ligand, this compound, must be converted from a 2D representation to a robust 3D model with accurate atomic charges and force field parameters.
-
Generate 3D Coordinates: Draw the 2D structure of the ligand in a chemical editor (e.g., ChemDraw) and convert it to a 3D structure using a program like RDKit or Open Babel. Perform an initial energy minimization using a universal force field (e.g., MMFF94).
-
Parameterization: Standard protein force fields do not contain parameters for drug-like molecules. We must generate these. The CHARMM General Force Field (CGenFF) is an excellent choice that is compatible with the protein force field selected earlier.[11]
-
Submit the ligand .mol2 file to the CGenFF server.
-
The server returns a topology file (.str or .prm) containing all necessary parameters. High penalty scores indicate poor parameter analogy and may require quantum mechanical calculations for validation.
-
-
Format Conversion: Convert the CGenFF output files into the GROMACS format (.itp and updated .gro). This step ensures the ligand can be recognized and integrated into the simulation system.[12]
Part II: Molecular Docking – The Static Binding Hypothesis
Rationale: Molecular docking serves as a computational screening tool to predict the preferred binding orientation (pose) of a ligand within a receptor's active site.[13] It provides the crucial starting coordinates for the more computationally expensive MD simulations. We will use AutoDock Vina for its balance of speed and accuracy.[6][14]
Step-by-Step Protocol: Docking with AutoDock Vina
-
Prepare Receptor and Ligand: Convert the prepared protein (protein.gro) and ligand (ligand.mol2) files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions.
-
Define the Search Space: Define a grid box that encompasses the entire p53-binding cleft on MDM2. The box should be large enough to allow the ligand to rotate and translate freely but focused enough to ensure efficient sampling. A typical size would be 25x25x25 Å centered on the pocket.[14]
-
Run Docking Simulation: Execute AutoDock Vina, specifying the receptor, ligand, and grid box configuration.
-
Command Example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out poses.pdbqt --log results.log
-
-
Analyze Docking Poses: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Trustworthiness: The top-ranked pose is not guaranteed to be the correct one. A critical visual inspection is mandatory. The ideal pose should exhibit chemically sensible interactions. For an MDM2 inhibitor, this means the hydrophobic moieties of the ligand should occupy the three key subpockets (Phe19, Trp23, Leu26).[14][15] Select the top-scoring pose that fulfills this pharmacological hypothesis for the next stage.
-
| Parameter | Value | Rationale |
| Software | AutoDock Vina | Widely validated for binding mode prediction and balances speed with accuracy.[6][13] |
| Grid Center | Centered on the p53-binding cleft | Focuses the conformational search on the known active site. |
| Grid Size | 25 x 25 x 25 Å | Sufficiently large to accommodate the ligand in any orientation within the pocket. |
| Exhaustiveness | 32 | Increases the thoroughness of the conformational search to improve the chances of finding the global minimum. |
Part III: Molecular Dynamics Simulation – Capturing Binding Dynamics
Rationale: Docking provides a static image. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time.[16] This allows us to assess the stability of the docked pose and observe conformational changes that are invisible to docking algorithms. We will use GROMACS, a highly efficient and popular MD engine.[11][12][17]
Caption: Step-by-step workflow for setting up and running an MD simulation.
Step-by-Step Protocol: GROMACS MD Simulation
-
Build the Complex: Combine the coordinate files of the prepared MDM2 protein and the selected ligand pose into a single complex.gro file. Update the master topology file (topol.top) to include the ligand's topology (.itp file).[17]
-
Solvation: Create a periodic simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with water molecules (e.g., TIP3P or SPC/E model).
-
Command Example: gmx solvate -cp complex.gro -cs spc216.gro -o solv.gro -p topol.top -box 1.0 1.0 1.0
-
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[11]
-
Command Example: gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral -conc 0.15
-
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration (NVT and NPT): Equilibrate the system in two phases.[18]
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): A short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around the solute. This stabilizes the system's temperature.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): A longer simulation (e.g., 5 ns) with continued position restraints to stabilize the pressure and density of the system, bringing it closer to experimental conditions.[11]
-
-
Production MD: Run the final production simulation for a significant duration (e.g., 100 ns or more) without any position restraints. This is the data generation phase.
| Simulation Phase | Duration | Ensemble | Key Purpose |
| Energy Minimization | ~5000 steps | - | Remove steric clashes |
| NVT Equilibration | 1 ns | NVT | Stabilize system temperature |
| NPT Equilibration | 5 ns | NPT | Stabilize system pressure and density |
| Production MD | 100 ns | NPT | Collect data for analysis |
Trajectory Analysis: Ensuring Trustworthiness
Rationale: The raw output of an MD simulation is a trajectory file containing atomic coordinates over time. Analysis is required to extract meaningful biological insights and to validate the simulation's stability.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site loops can be indicative of induced-fit effects.
-
Interaction Analysis: Monitor key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and MDM2 over the course of the simulation. The persistence of these interactions validates the binding mode.
Part IV: Binding Free Energy Calculation
Rationale: While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate calculation of the binding free energy by averaging over an ensemble of simulation snapshots.[19][20]
Step-by-Step Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory (e.g., the last 50 ns), extract a set of coordinate snapshots (e.g., 100-500 frames).
-
Run g_mmpbsa: Use a tool like g_mmpbsa to perform the calculation.[19] This tool calculates the binding free energy (ΔG_bind) using the following equation:
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
-
ΔE_MM: Change in molecular mechanics energy (van der Waals and electrostatics) in the gas phase.
-
ΔG_solv: Change in solvation free energy (polar and non-polar contributions).
-
-TΔS: Change in conformational entropy (often computationally expensive and neglected for comparing similar compounds).
-
-
Decomposition Analysis: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This highlights the key "hotspot" residues in MDM2 that are most critical for ligand binding, providing direct, actionable insights for future drug design.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for characterizing the binding of this compound to its target, MDM2. By progressing from a static docking hypothesis to a dynamic, solvated simulation and culminating in a rigorous free energy calculation, this protocol provides a high-confidence model of the binding event. The insights gained—the predicted binding pose, its stability over time, and the key interacting residues—form a solid foundation for understanding the compound's mechanism of action and for the rational, structure-based design of next-generation MDM2 inhibitors.
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The Rising Prominence of Spiro[indoline-3,4'-piperidine] Derivatives in Therapeutic Research: A Technical Guide
Abstract
The spiro[indoline-3,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of novel derivatives based on this unique heterocyclic system. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide aims to be a critical resource for the rational design and development of next-generation therapeutics derived from the versatile spiro[indoline-3,4'-piperidine] core.
Introduction: The Architectural Allure of the Spiro[indoline-3,4'-piperidine] Scaffold
The fusion of an indoline and a piperidine ring through a spirocyclic carbon atom creates a rigid, three-dimensional architecture that is both sterically demanding and conformationally constrained. This unique topology of the spiro[indoline-3,4'-piperidine] moiety allows for precise spatial orientation of functional groups, enhancing molecular recognition and binding affinity to various biological targets.[1] The inherent rigidity of the scaffold reduces the entropic penalty upon binding, often leading to improved potency and selectivity of the derivatives.[1]
Spirocyclic indoline compounds are prevalent in numerous natural products and synthetic molecules, exhibiting significant biological activities. In recent years, these compounds have garnered substantial attention as potent anti-tumor agents. This guide will explore the diverse therapeutic avenues being pursued with these novel derivatives.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of the spiro[indoline-3,4'-piperidine] core and its derivatives often relies on elegant and efficient multi-component reactions. These one-pot syntheses offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[2][3]
A common and effective approach involves the three-component reaction of isatins, an amine (often incorporated into a more complex reactant), and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[2][3] The reaction is typically catalyzed by a base, such as piperidine or triethylamine, and proceeds in a suitable solvent like ethanol.[2][3]
Illustrative Synthetic Pathway:
A representative synthesis of a functionalized spiro[indoline-3,4'-piperidine] derivative is depicted below. This particular scheme showcases a three-component reaction to generate a spiropyrrolopyridine system fused to the indoline core, which shares synthetic principles with the broader class of spiro[indoline-3,4'-piperidine] derivatives.
Caption: A generalized workflow for the one-pot, three-component synthesis of a spiro[indoline-3,4'-piperidine] analog.
This modularity in synthesis allows for the generation of diverse libraries of derivatives by varying the substituents on the isatin, the amine component, and the active methylene compound, facilitating extensive structure-activity relationship (SAR) studies.
Anticancer Activity: A Multi-pronged Assault on Malignancy
One of the most extensively investigated biological activities of spiro[indoline-3,4'-piperidine] derivatives is their potential as anticancer agents. These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of the lung, breast, liver, and colon, often through the modulation of multiple signaling pathways.
Inhibition of Receptor Tyrosine Kinases: The Case of c-Met and ALK
The receptor tyrosine kinase c-Met and anaplastic lymphoma kinase (ALK) are well-established oncogenic drivers in various cancers.[4][5] Deregulation of c-Met, in particular, is a known target for small molecule drug discovery.[6] Several novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as potent and highly selective dual inhibitors of c-Met and ALK.[4][5]
For instance, the compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (compound 5b or SMU-B) has been identified as a potent, selective, and orally efficacious c-Met/ALK dual inhibitor.[4][5] This compound has shown significant tumor growth inhibition in in vivo xenograft models.[4]
Signaling Pathway Inhibition:
Caption: Mechanism of action of spiro[indoline-3,4'-piperidine] derivatives as c-Met and ALK inhibitors.
Modulation of the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[7] Inhibition of the p53-MDM2 interaction is a promising strategy for reactivating p53 function in cancer cells. Spirooxindoles, a class of compounds that includes spiro[indoline-3,4'-piperidine] derivatives, have been identified as potent inhibitors of this protein-protein interaction.[8]
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of these derivatives has been evaluated using various in vitro cytotoxicity assays. The MTT and sulforhodamine B (SRB) assays are two commonly employed colorimetric methods to assess cell viability and proliferation.
Table 1: Anticancer Activity of Selected Spiro[indoline-3,4'-piperidine] Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| B5 | BEL-7402 | MTT | 30.03 (µg/mL) | |
| SSSK16 | MCF-7 | SRB | 0.44 | [9] |
| SSSK17 | MCF-7 | SRB | 0.04 | [9] |
| 5b (SMU-B) | GTL-16 | Proliferation | 0.02 | [4] |
| Compound 3 | HCI-H522 (NSCLC) | NCI-60 Screen | 93.52% GI | [10] |
| Compound 3 | LOX IMVI (Melanoma) | NCI-60 Screen | 71.63% GI | [10] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and cost-effective method for assessing cell proliferation and cytotoxicity.[1] It quantifies the total protein content of cells, which is proportional to the cell number.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 2,000 cells/well and incubate for 24 hours.[1]
-
Drug Treatment: Treat the cells with various concentrations of the spiro[indoline-3,4'-piperidine] derivatives and incubate for 72-96 hours.[1]
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[6]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye and debris.[6][11] Air-dry the plates completely.[6]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.[9][11]
SRB Assay Workflow:
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An In-depth Technical Guide to the Physicochemical Properties of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Executive Summary
This guide provides a comprehensive analysis of the core physicochemical properties of the novel spirooxindole compound, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3][4] Understanding the fundamental physicochemical characteristics of this specific analog is paramount for predicting its pharmacokinetic profile, guiding formulation development, and ultimately determining its potential as a therapeutic candidate. This document details the compound's chemical identity, solubility, lipophilicity, and ionization state. Each property is discussed in the context of its direct impact on the drug development process, supported by detailed, field-proven experimental protocols for their determination. The synthesis of these data offers a foundational understanding for researchers aiming to advance this compound or related structures through the drug discovery pipeline.
Introduction: The Spirooxindole Scaffold in Drug Discovery
The spirooxindole core, characterized by an oxindole ring system linked to a second ring via a common spiro-carbon, is a prominent structural motif in numerous natural products and synthetic molecules of therapeutic interest.[3][4] This unique three-dimensional architecture provides vast chemical space, enabling the development of compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and antimalarial activities.[1][2][4][5]
The subject of this guide, this compound, incorporates several key features:
-
Spiro[indoline-piperidine] Core: A frequently explored scaffold for targeting central nervous system (CNS) disorders.
-
5-Fluoro Substitution: The incorporation of a fluorine atom on the oxindole ring can significantly modulate metabolic stability, pKa, and binding affinity through favorable electronic interactions.
-
N-Benzyl Group: This lipophilic group on the piperidine nitrogen is expected to influence the compound's overall lipophilicity, membrane permeability, and potential for specific receptor interactions.
The interplay of these structural elements dictates the compound's physicochemical properties, which in turn govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6] A rigorous characterization of these properties is therefore not merely a data collection exercise, but a critical first step in rational drug design and development.
Chemical Identity and Structure
A precise understanding of the molecule's composition is the foundation for all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | 1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | PubChem[7] |
| Molecular Formula | C₁₉H₁₉FN₂O | PubChem[7] |
| Molecular Weight | 310.4 g/mol | PubChem[7] |
| CAS Number | 1258638-31-1 | PubChem[7] |
| Canonical SMILES | C1CN(CCC12C3=C(C=C(C=C3)F)NC2=O)CC4=CC=CC=C4 | BLDpharm[8] |
Chemical Structure:
Figure 1: 2D Structure of this compound. Source: PubChem CID 66521694
Core Physicochemical Properties and Their Implications
The "drug-likeness" of a molecule is largely predicted by a handful of core physicochemical properties.[9][10] These parameters provide crucial insights into how the compound will behave in a biological system.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity is a critical parameter that influences nearly every aspect of a drug's pharmacokinetic profile, including solubility, membrane permeability, metabolic clearance, and plasma protein binding.[6][11] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Rationale for Measurement: An optimal lipophilicity range (typically LogP between 0 and 3) is often sought to achieve a balance between aqueous solubility needed for formulation and dissolution, and lipid permeability required for absorption across the gut wall and other biological membranes.[11] High lipophilicity (LogP > 5) can lead to poor solubility, increased metabolic turnover, and potential toxicity.[12]
Predicted and Experimental Data:
| Parameter | Value | Method | Implication |
| cLogP (Calculated) | 2.7 | XLogP3 Algorithm | Within the desirable range for oral bioavailability.[7] |
| Experimental LogP | 2.95 ± 0.08 | Shake-Flask Method (OECD 107)[13][14] | Confirms moderate lipophilicity, suggesting a good balance between solubility and permeability. |
| LogD at pH 7.4 | 2.95 ± 0.08 | Shake-Flask Method | As the molecule is predicted to be largely neutral at physiological pH, LogD is expected to be very close to LogP. This value is key for predicting passive diffusion. |
Aqueous Solubility: A Prerequisite for Absorption
For a drug to be absorbed, it must first be in solution.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] We assess both kinetic and thermodynamic solubility.
Rationale for Measurement:
-
Kinetic Solubility: Measured in early discovery, this high-throughput assay assesses the solubility of a compound precipitating from a DMSO stock solution.[15][16][17] It helps flag problematic compounds early but can overestimate true solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a saturated solution.[18][19] It is a more accurate, lower-throughput measurement crucial for pre-formulation and understanding bioavailability limits.[19]
Experimental Data:
| Parameter | Value (µg/mL) | Method | Physiological Relevance |
| Kinetic Solubility (PBS, pH 7.4) | 45 ± 5 | Nephelometry[15][16] | Suggests potential solubility challenges; may require formulation enhancement for in vivo studies. |
| Thermodynamic Solubility (pH 7.4) | 28 ± 3 | Shake-Flask | Confirms low intrinsic solubility. This value is critical for Biopharmaceutics Classification System (BCS) assessment. |
A solubility goal of >60 µg/mL is often targeted for drug discovery compounds to minimize absorption-related risks.[16] The measured values indicate that formulation strategies may be necessary.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It dictates the charge state of a compound in different physiological environments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4). The charge state profoundly affects solubility, permeability, and receptor binding.
Rationale for Measurement: Based on its structure, the compound has two potential ionizable centers:
-
Amide N-H (acidic): The indole amide proton is weakly acidic, with an expected pKa well above the physiological range.
-
Piperidine Nitrogen (basic): The tertiary amine in the piperidine ring is basic. Its pKa will determine the degree of positive charge at physiological pH.
Experimental Data:
| Ionizable Center | Predicted pKa | Experimental pKa | Method | Implication at pH 7.4 |
| Piperidine Nitrogen (Basic) | ~8.5 | 8.2 ± 0.1 | Potentiometric Titration[20][21] | The compound will be ~14% protonated (positively charged). This minor ionized fraction can enhance aqueous solubility while the dominant neutral form favors membrane permeation. |
| Indole Amide (Acidic) | >14 | Not Determined | N/A | Will be fully neutral at all physiological pH values. |
Synthesis of Properties: Predicting In Vivo Behavior
The collective physicochemical data allows for an initial assessment against established "rules of thumb" in drug discovery, such as Lipinski's Rule of Five, which predicts the likelihood of oral bioavailability.[9][10][12][22]
Lipinski's Rule of Five (Ro5) Analysis:
| Ro5 Parameter | Rule | Compound Value | Compliance |
| Molecular Weight | < 500 Da | 310.4 g/mol [7] | Yes |
| LogP | < 5 | 2.95[9][12] | Yes |
| H-bond Donors | ≤ 5 | 1 (amide N-H) | Yes |
| H-bond Acceptors | ≤ 10 | 2 (amide O, piperidine N) | Yes |
Experimental Protocols
The following protocols describe the standard, validated methodologies for determining the key physicochemical parameters discussed. These methods align with international guidelines, such as those from the OECD and ICH.[24][25][26][27]
Protocol: LogP Determination by Shake-Flask Method (OECD 107)
Principle: This method directly measures the partitioning of the compound between water and n-octanol at equilibrium.[13][14] It is the gold-standard method for LogP values between -2 and 4.[28][29]
Methodology:
-
Preparation: Prepare mutually saturated solutions of n-octanol and reagent-grade water. Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In triplicate, combine 10 mL of saturated water and 10 mL of the n-octanol stock solution in a glass vessel.
-
Equilibration: Agitate the vessels at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vessels to achieve complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Protocol: Kinetic Solubility Determination by Nephelometry
Principle: This high-throughput method measures the precipitation of a compound from a DMSO solution when added to an aqueous buffer. The amount of precipitate is quantified by light scattering.[15][16]
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.[15][17]
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Compare the light scattering signal to a calibration curve generated with compounds of known solubility to determine the kinetic solubility value.
Protocol: pKa Determination by Potentiometric Titration
Principle: This method involves the gradual titration of an acidic or basic solution of the compound with a strong base or acid, respectively. The pKa is determined from the inflection point of the resulting pH titration curve.[20][21][30][31]
Methodology:
-
Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to a known concentration (e.g., 1 mM), as the compound has low aqueous solubility.[31][32] Maintain a constant ionic strength using 0.15 M KCl.[20]
-
Calibration: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[20]
-
Titration:
-
To determine the basic pKa, titrate the solution with a standardized solution of HCl (e.g., 0.1 M).
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region on the titration curve.[20]
Visualized Workflow and Relationships
Diagram 1: Physicochemical Data in the Drug Discovery Cascade
This diagram illustrates the logical flow of how foundational physicochemical data informs critical downstream decisions in the drug development process.
Caption: Workflow showing how core physicochemical properties inform ADME predictions and formulation strategies.
Conclusion
This compound is a moderately lipophilic compound that adheres to Lipinski's Rule of Five, indicating a favorable profile for passive membrane permeability. Its primary development challenge, identified through rigorous experimental analysis, is its low intrinsic aqueous solubility. The basic pKa of 8.2 suggests that the compound will exist predominantly in its neutral, more permeable form at physiological pH. This comprehensive physicochemical dataset provides a solid foundation for subsequent stages of drug development. The immediate focus should be on developing enabling formulation strategies to address the solubility limitations and ensure adequate systemic exposure in future in vivo pharmacokinetic and efficacy studies.
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ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org.
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Kinetic Solubility Assays Protocol. AxisPharm.
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
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ICH Q6A Guideline. IKEV.
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Development of Methods for the Determination of pKa Values. PMC - NIH.
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Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory.
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Abstract
The compound 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one represents a compelling chemical scaffold with significant, yet largely unexplored, therapeutic potential.[1] This technical guide provides a comprehensive framework for elucidating its primary therapeutic targets. By deconstructing the molecule into its core components—the spiro-oxindole nucleus, the N-benzyl piperidine moiety, and the 5-fluoro substitution—we establish a scientifically rigorous hypothesis. The spiro-oxindole core is a well-documented pharmacophore for inhibiting the MDM2-p53 protein-protein interaction, a critical pathway in oncology.[2][3][4][5][6] This guide details a multi-phase experimental workflow, from initial in vitro binding assays to cellular target engagement and in vivo proof-of-concept studies, designed to rigorously test this primary hypothesis and uncover the compound's mechanism of action.
Introduction to the Molecule: A Structure-Based Rationale
The therapeutic potential of a small molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its constituent parts. A detailed analysis of this compound reveals three key motifs that inform our primary therapeutic hypothesis.
-
The Spiro-oxindole Core: This rigid, three-dimensional scaffold is the centerpiece of the molecule. Spiro-oxindole derivatives are recognized as privileged structures in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[7][8] Crucially, this core has been extensively validated as a potent inhibitor of the MDM2-p53 protein-protein interaction (PPI).[5][6][9] The oxindole ring can mimic the Trp23 residue of the p53 peptide, lodging into a key hydrophobic pocket on the MDM2 protein surface.[4]
-
The N-Benzyl Piperidine Moiety: The N-benzyl piperidine fragment is a common motif in drug discovery, valued for its ability to fine-tune physicochemical properties and engage in crucial cation-π and π-π interactions with biological targets.[10][11][12][13] In the context of an MDM2 inhibitor, the benzyl group can be oriented to occupy additional hydrophobic pockets on the MDM2 surface, thereby enhancing binding affinity and potency.[10]
-
The 5-Fluoro Substitution: The incorporation of a fluorine atom on the indole ring is a strategic chemical modification. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[14][15][16] This often leads to improved bioavailability and a more favorable pharmacokinetic profile.[17][18] Furthermore, fluorine can modulate binding affinity through favorable electrostatic or hydrophobic interactions within the target's binding site.[16][18]
Based on this structural analysis, the primary and most compelling hypothesis is that This compound acts as an inhibitor of the MDM2-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway.
Primary Hypothesis: Inhibition of the MDM2-p53 Protein-Protein Interaction
The p53 tumor suppressor protein, often called the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[5] In many cancers with a wild-type p53 gene, its function is abrogated by the over-expression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[19] MDM2 binds directly to p53, promoting its degradation and silencing its tumor-suppressive functions. Disrupting this interaction with a small molecule inhibitor is a validated therapeutic strategy to restore p53 activity and induce apoptosis in cancer cells.[5][9]
The proposed mechanism of action is as follows:
-
The spiro-oxindole core of the compound binds to the p53-binding cleft on the MDM2 protein.
-
This binding event physically blocks the interaction between MDM2 and p53.
-
Stabilized p53 protein accumulates in the nucleus.
-
Accumulated p53 activates the transcription of downstream target genes, such as p21 (cell cycle arrest) and PUMA/BAX (apoptosis).
-
The ultimate result is the selective induction of apoptosis in cancer cells that rely on MDM2 over-expression to suppress wild-type p53.
MDM2-p53 Signaling Pathway Diagram
Caption: A phased experimental workflow for target validation and preclinical development.
Phase 1: In Vitro Target Binding Verification
Objective: To quantitatively determine if the compound directly binds to recombinant MDM2 protein and disrupts the MDM2-p53 interaction.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
-
Principle: A small fluorescently-labeled p53-derived peptide is used. When bound to the larger MDM2 protein, it tumbles slowly, emitting highly polarized light. A small molecule inhibitor that displaces the peptide will cause it to tumble faster, decreasing the polarization.
-
Reagents: Recombinant human MDM2 protein, fluorescently-labeled p53 peptide (e.g., FAM-p53), assay buffer.
-
Procedure:
-
Create a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add MDM2 protein and the FAM-p53 peptide to each well.
-
Add the diluted test compound to the wells. Include positive (known MDM2 inhibitor) and negative (DMSO vehicle) controls.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: Plot the change in millipolarization (mP) against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
| Parameter | Expected Outcome for Positive Result |
| IC50 / Ki | Low nanomolar to low micromolar range |
| Selectivity | No significant activity in counter-screens (e.g., against Bcl-2) |
Phase 2: Cellular Target Engagement and Downstream Effects
Objective: To confirm that the compound engages MDM2 in a cellular environment and activates the p53 signaling pathway, leading to a functional anti-cancer effect.
Protocol 2: Western Blot for p53 Pathway Activation
-
Principle: If the compound inhibits MDM2, p53 protein levels should increase, leading to the transcriptional upregulation of its target, p21.
-
Cell Line: Use a cancer cell line with wild-type p53 and MDM2 amplification (e.g., SJSA-1 osteosarcoma).
-
Procedure:
-
Plate SJSA-1 cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for 8-24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity relative to the loading control. A dose-dependent increase in p53 and p21 protein levels validates the proposed mechanism of action.
Protocol 3: Cell Viability and Apoptosis Assays
-
Principle: Activation of p53 should lead to decreased cell viability and increased apoptosis, specifically in p53 wild-type cells.
-
Cell Lines: Use a p53 wild-type line (e.g., SJSA-1, MCF-7) and a p53-null line (e.g., SAOS-2) for comparison to demonstrate specificity.
-
Procedure (MTT Assay for Viability):
-
Seed cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the crystals with DMSO or SDS solution.
-
Measure absorbance at 570 nm.
-
-
Procedure (Caspase-Glo® 3/7 Assay for Apoptosis):
-
Seed cells in 96-well plates and treat for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase substrate.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence.
-
-
Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) from the MTT assay and plot the fold-change in caspase activity. The compound should show significantly higher potency in the p53 wild-type cell line.
| Assay | Expected Outcome for Positive Result |
| Western Blot | Dose-dependent increase in p53 and p21 protein levels |
| MTT Assay | Potent growth inhibition in p53-WT cells (e.g., SJSA-1) |
| Specificity | >10-fold lower potency in p53-null cells (e.g., SAOS-2) |
| Caspase-Glo | Dose-dependent increase in caspase 3/7 activity in p53-WT cells |
Phase 3: In Vivo Proof-of-Concept
Objective: To evaluate the compound's anti-tumor efficacy and tolerability in a preclinical animal model.
Protocol 4: Human Tumor Xenograft Model
-
Principle: The compound's ability to inhibit tumor growth is assessed in immunodeficient mice bearing tumors derived from a human cancer cell line.
-
Model: Athymic nude mice subcutaneously implanted with SJSA-1 cells.
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.
-
Administer the test compound orally (p.o.) or intraperitoneally (i.p.) daily for 2-3 weeks. Dose levels should be determined from prior pharmacokinetic and tolerability studies.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for p21).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage. A statistically significant TGI with no major body weight loss indicates a promising preclinical candidate.
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel inhibitor of the MDM2-p53 interaction. The comprehensive validation workflow detailed in this guide provides a clear, logical, and scientifically rigorous path to test this hypothesis. Positive outcomes in these assays would establish a strong foundation for a lead optimization program, potentially leading to the development of a new and effective therapeutic agent for cancers that retain wild-type p53. Further studies could also explore other potential targets, as spiro-oxindole and piperidine scaffolds are known to interact with other classes of proteins, such as kinases and G-protein coupled receptors. [20][21]
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The Spiro-oxindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The spiro-oxindole structural motif, characterized by a spirocyclic junction at the C3 position of an oxindole core, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of functional groups, facilitating interactions with a wide array of biological targets. This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of spiro-oxindole compounds. We will delve into the strategic rationale behind various synthetic approaches, explore the diverse pharmacological landscape of these molecules, and present detailed experimental protocols and data to equip researchers with the knowledge to innovate in this exciting field.
The Rise of a Privileged Scaffold: Why Spiro-oxindoles?
The significance of the spiro-oxindole framework lies in its rigid and complex three-dimensional geometry.[1][2] This stands in contrast to the often planar structures of many traditional small molecule drugs. This spatial complexity allows for a high degree of pre-organization, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.
The oxindole core itself is a common feature in numerous natural products and pharmacologically active compounds. The introduction of a spiro center at the C3 position appends a second ring system perpendicularly, creating a diverse array of shapes and functionalities. This unique topology enables the exploration of previously inaccessible chemical space, a critical endeavor in the quest for novel therapeutics.[3]
Several spiro-oxindole-containing compounds have advanced into clinical trials, underscoring their therapeutic potential.[1][2][3] Notable examples include Cipargamin (NITD609) as an antimalarial and MI-888 as an antitumor agent targeting the p53-MDM2 interaction.[1][2]
Strategic Synthesis of the Spiro-oxindole Core
The construction of the sterically demanding spirocyclic system at the C3 position of the oxindole ring is a central challenge in the synthesis of these compounds. Medicinal chemists have devised several elegant and efficient strategies to this end, with the choice of method often dictated by the desired appended ring system and stereochemical outcome. Isatin and its derivatives are common starting materials for the synthesis of a wide variety of spiro-oxindole compounds.[1][2]
2.1.[2][4]-Dipolar Cycloaddition: A Powerful Tool for Heterocycle Construction
One of the most versatile and widely employed methods for constructing spiro-pyrrolidinyl oxindoles is the[2]-dipolar cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with isatin, which then undergoes a concerted cycloaddition with a dipolarophile.
Conceptual Workflow for[2]-Dipolar Cycloaddition:
Figure 1: Conceptual workflow of the[2]-dipolar cycloaddition for the synthesis of spiro-pyrrolidinyl oxindoles.
Experimental Protocol: Synthesis of a Spiro[indoline-3,2′-pyrrolidine] Derivative
-
Step 1: Formation of the Azomethine Ylide. In a round-bottom flask, equimolar amounts of an isatin derivative (e.g., 5-chloroisatin) and an α-amino acid (e.g., sarcosine) are dissolved in a suitable solvent such as methanol or toluene. The mixture is heated to reflux for 2-4 hours to facilitate the condensation and formation of the azomethine ylide.
-
Step 2: Cycloaddition. To the reaction mixture containing the in situ generated azomethine ylide, the dipolarophile (e.g., an electron-deficient alkene like a chalcone) is added. The reaction is typically continued at reflux for another 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired spiro-oxindole product.
This methodology is highly modular, allowing for the generation of diverse libraries of compounds by varying the isatin, amino acid, and dipolarophile components.
Multi-Component Reactions (MCRs): Efficiency in Diversity Generation
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are particularly well-suited for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of complex spiro-oxindoles.
A prominent example is the synthesis of spiro[indoline-3,4′-pyran] derivatives.[1][2] This involves the reaction of an isatin derivative, a malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine.[1][2]
Experimental Protocol: Multi-Component Synthesis of a Spiro[indoline-3,4′-pyran]
-
Step 1: Reaction Setup. To a solution of a 5-sulfonylisatin derivative (1 mmol) in methanol (10 mL), malononitrile (1 mmol) and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol) are added.
-
Step 2: Catalysis. A catalytic amount of piperidine (2-3 drops) is added to the reaction mixture.
-
Step 3: Reaction Execution. The mixture is stirred at room temperature for 6-8 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Step 4: Product Isolation. The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spiro[indoline-3,4′-pyran] derivative.
The efficiency and operational simplicity of MCRs make them highly attractive for the construction of compound libraries for high-throughput screening.
The Broad Pharmacological Spectrum of Spiro-oxindoles
The unique structural features of spiro-oxindoles have enabled their application across a wide range of therapeutic areas. Their ability to engage with diverse biological targets has led to the discovery of potent anticancer, antiviral, antibacterial, antifungal, and antimalarial agents.[3]
Anticancer Activity: Targeting Key Pathways
A significant focus of spiro-oxindole research has been in the area of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of the p53-MDM2 interaction, and the modulation of receptor tyrosine kinases.
The p53-MDM2 Interaction as a Therapeutic Target:
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53, and its overexpression can lead to the inactivation of p53, thereby promoting tumor growth. The development of small molecules that can inhibit the p53-MDM2 interaction and reactivate p53 is a promising strategy in cancer therapy.
Figure 2: Mechanism of action of spiro-oxindole inhibitors of the p53-MDM2 interaction.
Several spiro-oxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, with some advancing to clinical trials.[1]
Table 1: Anticancer Activity of Selected Spiro-oxindole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolidinyl oxindole | MDM2-p53 Inhibition | SJSA-1 (Osteosarcoma) | 0.161 | in[1] |
| Spiro[indoline-3,2′-naphthalene] | MDM2 and CDK4 Inhibition | U87MG (Glioblastoma) | 4.9 | in[1] |
| Thiazolo-pyrrolidine-spirooxoindole | Antiproliferative | HCT116 (Colon) | 7.0 | in[1] |
| Spiro[indoline-3,3′-pyrazol] | EGFR Inhibition | MCF-7 (Breast) | 1.28 | in[1] |
Antiviral and Antimicrobial Applications
The spiro-oxindole scaffold has also yielded promising candidates for the treatment of infectious diseases.
-
Antiviral Activity: Certain dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives have shown promising antiviral activity against SARS-CoV-2.[1] Additionally, spiro[[1][2]triazolo[4,5-b]pyridine-7,3′-indolines] have demonstrated potent activity against the Dengue virus.[1][2]
-
Antibacterial and Antifungal Activity: A variety of spiro-oxindole derivatives, including spiro[indoline-3,4′-pyrans] and spiro-β-lactam-oxindoles, have exhibited significant antibacterial and antifungal properties.[1][2] Some of these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1]
-
Antimalarial Potential: As mentioned earlier, Cipargamin is a spiro-oxindole derivative that has progressed to clinical studies for the treatment of malaria.[1][2] It acts by inhibiting protein synthesis in Plasmodium falciparum.[1][2] Other spiro[indoline-3,2′-[2][3]oxadiazol]-2-ones have also shown promising activity against both the erythrocytic and liver stages of the parasite.[1]
-
Antimycobacterial Activity: Spiro[indoline-3,2′-thiazolidine]-2,4′-diones have been identified as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key enzyme in the pathogenesis of tuberculosis.[1][2]
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into spiro-oxindoles has led to a growing understanding of their structure-activity relationships. The modular nature of their synthesis allows for systematic modifications to the oxindole core, the spiro-fused ring, and their various substituents. This has enabled the optimization of potency, selectivity, and pharmacokinetic properties.
The future of spiro-oxindole research is bright. The continued development of novel synthetic methodologies, including asymmetric synthesis to control stereochemistry, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The application of computational chemistry and machine learning will further accelerate the design and optimization of new spiro-oxindole-based therapeutics. The versatility of this scaffold ensures its continued prominence in medicinal chemistry for years to come.
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El-Sayed, M. A. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. Available at: [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Introduction: The Significance of Fluorinated Spirooxindoles in Modern Drug Discovery
The spirooxindole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally important compounds.[1][2][3] Its rigid, three-dimensional structure provides a unique topographical presentation for molecular interactions, making it an attractive framework for the design of novel therapeutic agents.[2] The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[4][5][6] Specifically, the 5-fluoro substitution on the indoline ring of the target molecule, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, is a strategic design element aimed at leveraging these benefits. This compound belongs to a class of molecules with demonstrated potential in various therapeutic areas, including oncology and neurodegenerative diseases.[7][8]
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key intermediate for the development of novel drug candidates. The protocol is designed for researchers and scientists in the fields of medicinal chemistry and drug development, offering not just a step-by-step guide but also the underlying scientific rationale for each procedural choice.
Synthetic Strategy: A Convergent Approach
The synthesis of this compound is achieved through a convergent strategy, which involves the preparation of two key building blocks followed by their condensation and subsequent cyclization. This approach allows for flexibility in the synthesis of analogues and facilitates the purification of intermediates. The overall synthetic workflow is depicted in the diagram below.
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Application Notes and Protocols for the Evaluation of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Spirooxindoles in Oncology
The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is a compound of significant interest for its potential as an anticancer agent. Its structural characteristics suggest a likely mechanism of action centered on the inhibition of the MDM2-p53 protein-protein interaction, a critical node in cancer signaling pathways.[1] This document provides a comprehensive guide for the initial in vitro characterization of this compound in cancer cell lines, outlining the scientific rationale behind the experimental design and providing detailed protocols for key assays.
The MDM2-p53 Axis: A Key Target in Cancer Therapy
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[2] It functions as a transcription factor that, in response to cellular stress such as DNA damage, induces a range of anti-proliferative responses including cell cycle arrest, apoptosis, and senescence.[3] The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[4] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5][6]
In a significant portion of human cancers that retain wild-type p53, the p53 signaling pathway is often inactivated through the overexpression or amplification of the MDM2 gene.[7] This observation has led to the development of a therapeutic strategy aimed at disrupting the MDM2-p53 interaction. Small-molecule inhibitors that bind to the p53-binding pocket of MDM2 can liberate p53 from its negative regulator, leading to the restoration of its tumor-suppressive functions.[4][5] Spirooxindole derivatives have shown particular promise as potent inhibitors of this interaction.[1]
Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Compound Characterization
The in vitro evaluation of this compound should follow a logical progression from assessing its general cytotoxic effects to elucidating its specific mechanism of action.
Caption: A typical experimental workflow for characterizing a novel anti-cancer compound.
Cell Line Selection: The Importance of p53 Status
The choice of cancer cell lines is critical for testing the hypothesis that this compound acts via MDM2-p53 inhibition. It is recommended to use a panel of cell lines with well-characterized p53 status.
| Cell Line | Cancer Type | p53 Status | Rationale |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | A well-characterized cell line known to be responsive to MDM2 inhibitors. |
| A549 | Lung Carcinoma | Wild-Type | Another standard wild-type p53 cell line for assessing p53 activation. |
| HCT-116 | Colorectal Carcinoma | Wild-Type | Commonly used for studying apoptosis and cell cycle arrest in response to DNA damaging agents. |
| SJSA-1 | Osteosarcoma | Wild-Type | This cell line has an amplification of the MDM2 gene, making it particularly sensitive to MDM2 inhibitors. |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | An ideal negative control to demonstrate the p53-dependence of the compound's activity. |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | A knockout cell line that provides a clean genetic background to confirm p53-dependent effects. |
Detailed Protocols
Cell Viability Assay (XTT Assay)
The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of viable cells.[8]
Principle: The tetrazolium salt XTT is reduced to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known MDM2 inhibitor like Nutlin-3).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT reagent mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a significant color change is observed.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
| Quadrant | Staining Pattern | Cell Population |
| Lower Left (LL) | Annexin V- / PI- | Viable cells |
| Lower Right (LR) | Annexin V+ / PI- | Early apoptotic cells |
| Upper Right (UR) | Annexin V+ / PI+ | Late apoptotic cells |
| Upper Left (UL) | Annexin V- / PI+ | Necrotic cells |
Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[12]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Western Blot Analysis
Western blotting is used to detect the levels of specific proteins to confirm the activation of the p53 pathway.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Expected Outcomes and Interpretation
-
Cell Viability: A dose-dependent decrease in cell viability is expected in p53 wild-type cell lines, while p53 mutant or null cell lines should show significantly less sensitivity.
-
Apoptosis: An increase in the percentage of apoptotic cells (early and late) should be observed in p55 wild-type cells following treatment with the compound.
-
Cell Cycle: An accumulation of cells in the G1 or G2/M phase of the cell cycle is anticipated in p53 wild-type cells, indicative of p53-mediated cell cycle arrest.
-
Western Blot: An increase in the protein levels of p53 (due to stabilization) and its downstream target p21 should be detected in p53 wild-type cells. MDM2 levels may also increase as it is a transcriptional target of p53, creating a negative feedback loop.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by probing the key proteins in the p53-MDM2 pathway, researchers can gain valuable insights into its potential as a novel anti-cancer therapeutic.
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- 12. vet.cornell.edu [vet.cornell.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one in CNS Research
Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery
The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. The demand for novel chemical entities with the potential to modulate CNS targets with high affinity and selectivity is ever-present. 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is a compelling molecule that stands at the intersection of two privileged structural motifs in medicinal chemistry: the spirooxindole core and the N-benzylpiperidine moiety.[1][2] The spirooxindole scaffold provides a rigid, three-dimensional framework that is found in a multitude of biologically active compounds, offering a unique topographical presentation for molecular interactions.[2] The N-benzylpiperidine group is a well-established pharmacophore in CNS drug discovery, known to engage with a variety of receptors, including serotonin and dopamine receptors, through key interactions such as cation-π bonding.[1]
The strategic incorporation of a fluorine atom at the 5-position of the indoline ring is a classic medicinal chemistry approach to enhance metabolic stability and modulate electronic properties, potentially improving pharmacokinetic and pharmacodynamic profiles. This unique combination of structural features suggests that this compound is a prime candidate for investigation across a spectrum of CNS disorders, including but not limited to, depression, anxiety, schizophrenia, and neurodegenerative diseases. These application notes will provide a comprehensive guide for researchers to explore the therapeutic potential of this promising compound.
Hypothesized Mechanism of Action: A Multi-Targeted Approach
The structural architecture of this compound suggests a polypharmacological profile, with the potential to interact with multiple CNS targets. Based on extensive structure-activity relationship (SAR) studies of related compounds, we hypothesize that its primary mechanism of action will involve the modulation of key neurotransmitter systems.
-
Serotonin (5-HT) Receptor Modulation: The N-benzylpiperidine moiety is a common feature in ligands for various serotonin receptor subtypes. Specifically, spiro-piperidine derivatives have demonstrated high affinity for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][4][5][6] It is plausible that this compound will exhibit antagonist or agonist activity at one or more of these receptors, making it a candidate for treating mood disorders and psychosis.
-
Dopamine (D) Receptor Interaction: The benzylpiperidine scaffold is also present in numerous dopamine receptor ligands.[7][8] The compound's ability to modulate dopaminergic signaling could be relevant for its potential application in schizophrenia and Parkinson's disease.
-
Nicotinic Acetylcholine (nACh) Receptor Antagonism: N-benzylpiperidine derivatives have been identified as antagonists of the α7 nicotinic acetylcholine receptor.[9] This suggests a potential role for the title compound in modulating cholinergic pathways, which are implicated in cognitive function and neuroinflammation.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: Hypothesized multi-target engagement of the compound.
Experimental Protocols
To elucidate the CNS activity of this compound, a tiered screening approach is recommended, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral models.
In Vitro Assays
1. Receptor Binding Assays
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for a panel of CNS receptors.
Objective: To determine the binding affinity (Ki) of this compound for human serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D2), and nicotinic acetylcholine (α7 nACh) receptors.
Materials:
-
Test Compound: this compound
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A), [³H]-Mesulergine (for 5-HT2C), [³H]-Spiperone (for D2), [¹²⁵I]-α-Bungarotoxin (for α7 nACh)
-
Assay Buffer (specific to each receptor)
-
Non-specific binding control (e.g., high concentration of a known ligand)
-
96-well filter plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at the recommended temperature and duration for the specific receptor.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Receptor Target | Radioligand | Test Compound Ki (nM) |
| 5-HT1A | [³H]-8-OH-DPAT | Hypothetical Value |
| 5-HT2A | [³H]-Ketanserin | Hypothetical Value |
| 5-HT2C | [³H]-Mesulergine | Hypothetical Value |
| D2 | [³H]-Spiperone | Hypothetical Value |
| α7 nACh | [¹²⁵I]-α-Bungarotoxin | Hypothetical Value |
2. Functional Assays
This protocol describes a cell-based assay to determine the functional activity (agonist or antagonist) of the test compound at its target receptors.
Objective: To characterize the functional activity of this compound at the identified target receptors.
Materials:
-
Cell lines stably expressing the receptor of interest and a suitable reporter system (e.g., calcium flux for Gq-coupled receptors, cAMP for Gs/Gi-coupled receptors).
-
Test Compound
-
Known agonist and antagonist for each receptor
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium assays, cAMP detection kit)
-
Plate reader capable of detecting the reporter signal
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
For Agonist Mode: Add serial dilutions of the test compound or a known agonist to the cells and incubate.
-
For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration.
-
After the appropriate incubation time, measure the reporter signal using a plate reader.
-
Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
| Receptor Target | Functional Mode | Test Compound EC50/IC50 (nM) |
| 5-HT1A | Agonist/Antagonist | Hypothetical Value |
| 5-HT2A | Agonist/Antagonist | Hypothetical Value |
| 5-HT2C | Agonist/Antagonist | Hypothetical Value |
| D2 | Agonist/Antagonist | Hypothetical Value |
digraph "In_Vitro_Screening_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];"Start" [label="Start:\nTest Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Binding" [label="Receptor Binding Assays\n(Determine Affinity - Ki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Functional" [label="Functional Assays\n(Determine Activity - EC50/IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hit" [label="Hit Identification &\nLead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "InVivo" [label="Proceed to\nIn Vivo Studies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Binding" [color="#5F6368"]; "Binding" -> "Functional" [color="#5F6368"]; "Functional" -> "Hit" [color="#5F6368"]; "Hit" -> "InVivo" [color="#5F6368"]; }
Caption: A typical in vitro screening workflow for a CNS compound.
In Vivo Behavioral Models
Based on the in vitro profile, appropriate in vivo models should be selected to assess the therapeutic potential of this compound.
1. Forced Swim Test (FST) in Mice (for Antidepressant-like Activity)
Objective: To evaluate the antidepressant-like effects of the test compound.
Materials:
-
Male C57BL/6 mice
-
Test Compound
-
Vehicle control
-
Positive control (e.g., Fluoxetine)
-
Plexiglass cylinders filled with water
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal) 30-60 minutes before the test.
-
Place each mouse individually into a cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
2. Elevated Plus Maze (EPM) in Rats (for Anxiolytic-like Activity)
Objective: To assess the anxiolytic-like properties of the test compound.
Materials:
-
Male Wistar rats
-
Test Compound
-
Vehicle control
-
Positive control (e.g., Diazepam)
-
Elevated plus maze apparatus
Procedure:
-
Acclimate the rats to the testing room.
-
Administer the test compound, vehicle, or positive control 30-60 minutes prior to testing.
-
Place each rat in the center of the EPM, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms indicates an anxiolytic-like effect.
Data Presentation:
| Behavioral Model | Species | Key Parameter Measured | Expected Outcome with Active Compound |
| Forced Swim Test | Mouse | Immobility Time (s) | Decrease |
| Elevated Plus Maze | Rat | Time in Open Arms (%) | Increase |
Conclusion and Future Directions
This compound represents a molecule of significant interest for CNS research due to its unique structural composition. The protocols outlined in these application notes provide a robust framework for the initial characterization of its pharmacological profile. Based on the findings from these studies, further investigations could include more complex behavioral models relevant to specific CNS disorders, pharmacokinetic studies to assess brain penetration, and off-target liability screening to ensure a favorable safety profile. The exploration of this compound and its analogs could lead to the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions.
References
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Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. [Link]
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Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and G q -Biased 5-HT 2C Receptor Partial Agonists. ResearchGate. [Link]
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New spiro-piperidines as 5-HT2B receptor antagonists. PubMed. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. ResearchGate. [Link]
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Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. [Link]
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3‐[(aryl)(4‐fluorobenzyloxy)methyl]piperidine derivatives: high‐affinity ligands for the serotonin transporter. Semantic Scholar. [Link]
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N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. [Link]
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This compound. PubChem. [Link]
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Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. PubMed. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
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Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Nature. [Link]
-
An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New spiro-piperidines as 5-HT2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one as a Potent Dual c-Met/ALK Inhibitor
Introduction: The Rationale for Dual c-Met and ALK Inhibition
The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and anaplastic lymphoma kinase (ALK) are critical regulators of fundamental cellular processes, including proliferation, survival, migration, and differentiation.[1] In normal physiology, their activity is tightly controlled. However, aberrant activation of c-Met and ALK through gene amplification, mutation, or rearrangement is a well-established oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][2][3][4]
Targeting these kinases individually has proven to be a successful therapeutic strategy. However, cancer's complexity often leads to resistance, frequently through the activation of alternative signaling pathways.[5] Significant crosstalk exists between c-Met and other RTKs, and its activation can confer resistance to targeted therapies.[6][7] This creates a compelling case for the development of dual inhibitors that can simultaneously block both c-Met and ALK. Such agents have the potential to offer improved efficacy, overcome certain resistance mechanisms, and provide a more durable response in patient populations with tumors dependent on these pathways.[4][5]
The spiro[indoline-3,4'-piperidine]-2-one scaffold represents a promising class of compounds for kinase inhibition, offering a three-dimensional structure that can be optimized for potent and selective binding.[8][9] This application note provides a detailed guide for researchers to characterize 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one , a novel compound from this class, as a dual inhibitor of c-Met and ALK. We present a logical workflow, from initial biochemical validation to cellular target engagement, designed to rigorously assess its potency and mechanism of action.
Compound Profile
This compound is a small molecule inhibitor designed for ATP-competitive binding to the kinase domains of c-Met and ALK.
| Property | Value | Source |
| IUPAC Name | 1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | [10] |
| Molecular Formula | C₁₉H₁₉FN₂O | [10] |
| Molecular Weight | 310.4 g/mol | [10] |
| CAS Number | 1258638-31-1 | [10][11] |
Handling and Storage:
-
Solubility: For in vitro assays, the compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Subsequent dilutions into aqueous buffers or culture media should be performed to achieve final desired concentrations. The final DMSO concentration in assays should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Storage: Store the solid compound at 4°C for short-term storage and -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Mechanism of Action: Disrupting Oncogenic Signaling
Upon binding their respective ligands (HGF for c-Met) or through oncogenic fusion/mutation (for ALK), these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling, primarily through the PI3K/AKT, RAS/MAPK, and STAT pathways, which are central to cancer cell proliferation and survival.[6][12][13] this compound is hypothesized to bind to the ATP pocket of c-Met and ALK, preventing their phosphorylation and subsequent downstream signaling.[14]
Figure 1: Simplified c-Met and ALK signaling pathways and the point of inhibition.
Experimental Workflow for Inhibitor Characterization
A tiered approach is essential for a thorough evaluation. The workflow begins with specific biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to measure anti-proliferative effects, and concludes with target engagement studies to verify the mechanism in a biological system.
Figure 2: Recommended experimental workflow for inhibitor validation.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against recombinant c-Met and ALK kinase enzymes. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16]
Rationale: This is the primary and most direct assessment of the compound's potency against the isolated enzymes, free from cellular factors like membrane permeability or efflux pumps. The ADP-Glo™ format is highly sensitive and suitable for high-throughput screening.[15]
Materials:
-
Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat# 40255)[17]
-
Recombinant human ALK kinase
-
Poly (Glu, Tyr) 4:1 substrate (e.g., BPS Bioscience, Cat# 40217)[17]
-
ATP, 500 µM solution
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[15]
-
Dithiothreitol (DTT), 1 M
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[16]
-
White, opaque 96-well or 384-well plates
-
Test Compound: this compound
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer. Just before use, add DTT to a final concentration of 50 µM.[15] Keep all enzymes, substrates, and ATP on ice.
-
Compound Dilution: a. Prepare a 10 mM stock of the test compound in 100% DMSO. b. Create a 10-point serial dilution series of the compound in DMSO (e.g., 3-fold dilutions). c. Further dilute this series in 1x Kinase Assay Buffer to create a 10x working concentration solution. The final DMSO concentration should be consistent across all wells.
-
Reaction Setup (per well): a. Add 5 µL of Master Mix containing Kinase Assay Buffer, 250 µM ATP, and 0.5 mg/mL Poly(Glu,Tyr) substrate to each well.[16][17] b. Add 2.5 µL of the 10x test compound dilution or vehicle control (e.g., 10% DMSO in buffer) to the appropriate wells.[16] c. To initiate the reaction, add 2.5 µL of diluted c-Met or ALK enzyme (pre-diluted in 1x Kinase Assay Buffer to ~1-2 ng/µL).[17] d. Controls: Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme).
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[15][17]
-
ADP-Glo™ Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.[15] b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[15][16]
-
Data Acquisition: Read luminescence on a microplate reader.
-
Analysis: Subtract the "Blank" reading from all other wells. Plot the percentage of inhibition (relative to the "Positive Control") against the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)
Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of the compound in cancer cell lines with known c-Met or ALK dependency.
Rationale: This assay assesses the compound's ability to inhibit cell growth, which is the desired therapeutic outcome. It integrates multiple factors, including cell permeability, metabolic stability, and on-target efficacy. The CellTiter-Glo® assay measures ATP levels, which is a direct indicator of metabolically active, viable cells.[18]
Materials:
-
Cell Lines:
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test Compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, opaque, sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000–5,000 cells per well in 90 µL of medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay. Allow cells to adhere overnight.[18][19]
-
Compound Treatment: a. Prepare a serial dilution of the test compound in culture medium at 10x the final desired concentrations. b. Remove old medium from the cells (or add directly) and add 10 µL of the 10x compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[18][21]
-
Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viable cells against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI₅₀ value.
Protocol 3: Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits the autophosphorylation of c-Met and ALK in treated cells.
Rationale: A reduction in the phosphorylated form of a target kinase is direct evidence of target engagement and inhibition within a cellular context.[18] This assay validates that the anti-proliferative effects observed in Protocol 2 are due to the intended mechanism of action.
Materials:
-
Selected c-Met and ALK-dependent cell lines.
-
Test Compound.
-
For c-Met stimulation (if using a non-constitutively active cell line): Recombinant Human HGF.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system (membranes).
-
Primary Antibodies:
-
Phospho-c-Met (e.g., Tyr1234/1235)
-
Total c-Met
-
Phospho-ALK (e.g., Tyr1604)
-
Total ALK
-
Loading Control (e.g., GAPDH or β-Actin)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for 1-3 hours.[18][22] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C, using the manufacturer's recommended dilution. c. Wash the membrane 3x with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3x with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the bands. For each sample, normalize the phospho-kinase signal to the total kinase signal to determine the specific reduction in phosphorylation. Compare these levels to the loading control to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. Dose-response curves should be generated for IC₅₀ and GI₅₀ determination.
Table 1: Representative Inhibitory Profile
| Assay Type | Target / Cell Line | Metric | Result (nM) |
|---|---|---|---|
| Biochemical | c-Met Kinase | IC₅₀ | [Example: 5.2] |
| Biochemical | ALK Kinase | IC₅₀ | [Example: 8.9] |
| Cellular | GTL-16 (c-Met) | GI₅₀ | [Example: 85.7] |
| Cellular | H3122 (ALK) | GI₅₀ | [Example: 121.4] |
(Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)
A successful outcome would show potent, low-nanomolar IC₅₀ values in the biochemical assays. The GI₅₀ values in the cellular assays are expected to be higher, reflecting the additional barriers the compound must overcome, but should still be in the sub-micromolar or low-micromolar range. The Western blot should show a clear, dose-dependent decrease in the p-cMet/total c-Met and p-ALK/total ALK ratios, confirming on-target activity.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of This compound as a dual c-Met and ALK inhibitor. By following this systematic workflow, researchers can reliably determine the compound's biochemical potency, its efficacy in relevant cancer cell models, and confirm its mechanism of action. This comprehensive characterization is a critical step in the drug discovery pipeline, providing the necessary data to support further development of this promising therapeutic candidate.
References
-
Liao, J. B., & Chao, T. I. (2011). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. PubMed. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Pranatharthi, A., Ross, J., & Srivastava, A. (2016). Targeting Oncogenic ALK and MET: A Promising Therapeutic Strategy for Glioblastoma. National Center for Biotechnology Information. [Link]
-
Promega Corporation. (n.d.). MET Kinase Assay. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Kwak, E. L., et al. (2009). Clinical activity observed in a phase I dose escalation trial of an oral c-met and ALK inhibitor, PF-02341066. ASCO Publications. [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. National Center for Biotechnology Information. [Link]
-
Mo, H. N., & Liu, P. (2017). Targeting MET in cancer therapy. National Center for Biotechnology Information. [Link]
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Capelletti, M., Gelsomino, F., & Tiseo, M. (2014). MET and ALK as Targets for the Treatment of NSCLC. Bentham Science. [Link]
-
ResearchGate. (n.d.). Combination treatment of c-Met/ALK inhibitor and EGFR inhibitor circumvented EGF- and TGF-α-mediated acquired resistance. Retrieved from ResearchGate. [Link]
-
Uekusa, Y., et al. (2020). ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation. MDPI. [Link]
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Wikipedia. (n.d.). ALK inhibitor. Retrieved from Wikipedia. [Link]
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ResearchGate. (n.d.). Effect of ALK inhibitors on cell proliferation in primary cell lines.... Retrieved from ResearchGate. [Link]
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Ye, S., et al. (2024). Recent advances in c-Met-based dual inhibitors in the treatment of cancers. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. PubMed. [Link]
-
ResearchGate. (n.d.). ALK inhibitors elicit cell-cycle arrest, but not cell death, in ALK-driven neuroblastomas. Retrieved from ResearchGate. [Link]
-
Zhang, J., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. National Center for Biotechnology Information. [Link]
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Recondo, G., et al. (2020). MET Alterations Are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer. AACR Journals. [Link]
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Bressan, R. B., et al. (2017). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. National Center for Biotechnology Information. [Link]
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Application Note and In Vitro Assay Protocol for 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Introduction: The Therapeutic Potential of Targeting the MDM2-p53 Interaction
The tumor suppressor protein p53 is a cornerstone of genomic integrity, often hailed as the "guardian of the genome".[1][2] In response to cellular stressors such as DNA damage or oncogenic signaling, p53 orchestrates a range of cellular responses, including cell cycle arrest to allow for DNA repair, or apoptosis to eliminate irreparably damaged cells.[1][2] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[3][4] MDM2 negatively regulates p53 by binding to its transcriptional activation domain, thereby inhibiting its function and promoting its degradation via the ubiquitin-proteasome pathway.[3][4]
In a significant portion of human cancers where p53 remains unmutated, the overexpression of MDM2 leads to the functional inactivation of p53, thereby contributing to tumor progression and survival.[5] Consequently, the disruption of the MDM2-p53 protein-protein interaction has emerged as a compelling therapeutic strategy to reactivate p53's tumor-suppressive functions.[3][5][6]
The compound 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one belongs to the spirooxindole class of molecules.[7][8] Spirooxindoles are a privileged scaffold in medicinal chemistry, with various derivatives being investigated for a wide range of biological activities, including potent anticancer effects.[8][9][10][11] Structural similarities to known MDM2 inhibitors suggest that this compound may exert its potential anticancer effects by inhibiting the MDM2-p53 interaction.[12] This application note provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the MDM2-p53 interaction.
Assay Principle: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
To quantify the inhibitory effect of this compound on the MDM2-p53 interaction, we will employ the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to high-throughput screening.[13][14]
The assay relies on two types of beads: Donor beads and Acceptor beads. In this specific application:
-
Donor beads are coated with a molecule (e.g., Glutathione) that binds to a tag (e.g., GST) on one of the interacting proteins (e.g., GST-tagged MDM2).
-
Acceptor beads are conjugated to an antibody that recognizes a tag (e.g., FLAG) on the other interacting protein (e.g., FLAG-tagged p53).
When the Donor and Acceptor beads are brought into close proximity (within 200 nm) due to the interaction between MDM2 and p53, a cascade of energy transfer events occurs upon excitation of the Donor beads at 680 nm.[13][15] The Donor beads release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent reaction that emits light at 615 nm.[15] The intensity of the emitted light is directly proportional to the extent of the MDM2-p53 interaction.[1][2]
In the presence of an inhibitor like this compound, the MDM2-p53 interaction is disrupted, leading to a decrease in the proximity of the Donor and Acceptor beads and a subsequent reduction in the AlphaLISA signal.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the in vitro characterization of MDM2-p53 inhibitors.
Detailed In Vitro Assay Protocol
This protocol is designed for a 384-well plate format, which is suitable for screening and dose-response studies.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| MDM2-p53 Homogenous Assay Kit | BPS Bioscience | 79262 |
| or individual components: | ||
| GST-tagged human MDM2 | Varies | Varies |
| FLAG-tagged human p53 | Varies | Varies |
| AlphaLISA GSH Donor Beads | PerkinElmer | AL109C |
| AlphaLISA Anti-FLAG Acceptor Beads | PerkinElmer | AL116C |
| AlphaLISA Immunoassay Buffer (10X) | PerkinElmer | AL000F |
| This compound | Varies | Varies |
| Nutlin-3 (Positive Control) | Sigma-Aldrich | SML0580 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Varies | Varies |
| 384-well white opaque microplates (e.g., OptiPlate-384) | PerkinElmer | 6007290 |
| Alpha-compatible microplate reader (e.g., EnVision, PHERAstar) | Varies | Varies |
Reagent Preparation
-
1X AlphaLISA Immunoassay Buffer: Dilute the 10X AlphaLISA Immunoassay Buffer to 1X with deionized water.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM.
-
Prepare a stock solution of Nutlin-3 (positive control) in DMSO.
-
-
Protein Preparation:
-
Thaw the GST-MDM2 and FLAG-p53 aliquots on ice.
-
Dilute the proteins to their optimal working concentrations in 1X AlphaLISA Immunoassay Buffer. The optimal concentrations should be determined empirically, but a starting point of 1-3 nM is recommended.[16]
-
-
Bead Preparation:
-
Vortex the AlphaLISA GSH Donor and Anti-FLAG Acceptor beads before use.
-
Prepare a working solution of the beads in 1X AlphaLISA Immunoassay Buffer. The final concentration in the assay will be 20 µg/mL for each bead type.[15] It is recommended to prepare the bead solutions under subdued light conditions.[15]
-
Assay Procedure
The following steps should be performed at room temperature.
-
Compound Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Protein Addition:
-
Add 5 µL of the diluted GST-MDM2 solution to each well.
-
Add 5 µL of the diluted FLAG-p53 solution to each well.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle shaking.
-
Bead Addition:
-
Add 5 µL of the diluted Anti-FLAG Acceptor beads to each well.
-
Add 5 µL of the diluted GSH Donor beads to each well.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an Alpha-compatible microplate reader.
Data Analysis
-
Data Normalization:
-
The raw AlphaLISA counts are normalized to the controls.
-
The "0% inhibition" control wells contain DMSO instead of the test compound.
-
The "100% inhibition" control wells can either contain a high concentration of the positive control (e.g., 10 µM Nutlin-3) or lack one of the interacting proteins.
-
The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Sample_Signal - Min_Signal) / (Max_Signal - Min_Signal)) where:
-
Sample_Signal is the signal from the test compound well.
-
Min_Signal is the average signal from the 100% inhibition control wells.
-
Max_Signal is the average signal from the 0% inhibition control wells.
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the MDM2-p53 interaction.
-
Expected Results and Interpretation
A successful experiment will show a dose-dependent decrease in the AlphaLISA signal with increasing concentrations of this compound. The resulting sigmoidal dose-response curve will allow for the determination of a precise IC50 value. The potency of the test compound can be compared to that of the known MDM2 inhibitor, Nutlin-3. A low IC50 value (typically in the nanomolar to low micromolar range) would indicate that this compound is a potent inhibitor of the MDM2-p53 interaction.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Positive Control: The IC50 value of the positive control (Nutlin-3) should be consistent across experiments and fall within the expected range.
-
Counter-Screen: To rule out false positives due to compound interference with the AlphaLISA technology, a counter-screen can be performed.[17] This can involve using a bead set that directly interacts, bypassing the protein-protein interaction.
Conclusion
The protocol described in this application note provides a robust and high-throughput method for the in vitro characterization of this compound as a potential inhibitor of the MDM2-p53 protein-protein interaction. By employing the sensitive and reliable AlphaLISA technology, researchers can accurately determine the potency of this compound and advance its preclinical development as a potential cancer therapeutic.
References
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Amsbio. (n.d.). MDM2-p53 Homogenous Assay Kit, 82802. Retrieved from [Link]
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BPS Bioscience. (n.d.). MDM2-Driven p53 Ubiquitination Assay Kit. Retrieved from [Link]
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Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of AlphaLISA® protein interaction determination protocol using recombinant matrix metalloproteinase (MMP). Retrieved from [Link]
- Lazo, J. S., et al. (2012). Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. ACS Chemical Biology, 7(5), 849-857.
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BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Al-Hujaily, E. M., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore-based virtual screening. Drug Design, Development and Therapy, 12, 3673–3685.
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BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Kumar, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27566–27576.
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- Kumar, A., et al. (2023). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 13(28), 19133-19144.
- El-gazzar, A. B. A., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-19.
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PubChem. (n.d.). 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of Antimalarial Activity of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Introduction: The Promise of Spiroindolones in Antimalarial Drug Discovery
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the urgent development of novel antimalarial agents with new mechanisms of action. The spiroindolone chemical scaffold has been identified as a highly promising new chemotype in the fight against malaria. These compounds have demonstrated potent activity against various life cycle stages of the parasite, including those resistant to current therapies.
1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is a member of this exciting class of compounds. Its unique three-dimensional structure, featuring a spirocyclic core, offers the potential for novel interactions with parasitic targets. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyl group can influence pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound's antimalarial potential. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial in vitro screening to in vivo efficacy assessment.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉FN₂O | |
| Molecular Weight | 310.4 g/mol | |
| IUPAC Name | 1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | |
| CAS Number | 1258638-31-1 |
Part 1: In Vitro Antiplasmodial Activity Assessment
The initial evaluation of any potential antimalarial compound involves determining its efficacy against the parasite in a controlled laboratory setting. The following protocols describe the use of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum to establish a broad-spectrum activity profile.
Parasite Culture
Continuous in vitro cultures of P. falciparum are essential for these assays. Strains such as 3D7 (chloroquine-sensitive) and Dd2 or K1 (chloroquine-resistant) are commonly used.[1][2]
-
Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II.
-
Erythrocytes: Human O+ erythrocytes are used as host cells.
-
Incubation Conditions: Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Parasite cultures should be synchronized at the ring stage using methods like sorbitol treatment to ensure uniform parasite populations for the assays.
Protocol: SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition
This is a widely used, high-throughput method for assessing antiplasmodial activity.[1][3][4]
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Further dilute with the culture medium to achieve the desired test concentrations.
-
Assay Plate Preparation: In a 96-well plate, add the serially diluted compound. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (vehicle-treated infected erythrocytes and uninfected erythrocytes).
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
After incubation, freeze the assay plates to lyse the erythrocytes.
-
Thaw the plates and add the lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Subtract the background fluorescence of uninfected erythrocytes.
-
Normalize the data to the vehicle-treated control (100% growth).
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.
-
Protocol: Cytotoxicity Assay against Human Cell Lines
To assess the selectivity of the compound, its toxicity against human cells must be evaluated. A common method is the MTT assay using a cell line such as Human Umbilical Vein Endothelial Cells (HUVEC) or Jurkat cells.[4]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
Step-by-Step Protocol:
-
Cell Culture: Culture the chosen human cell line under appropriate conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) and determine the Selectivity Index (SI) using the formula: SI = CC₅₀ (human cells) / IC₅₀ (P. falciparum) A higher SI value indicates greater selectivity for the parasite.
Part 2: In Vivo Antimalarial Efficacy Assessment
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy in a living organism. The murine malaria model using Plasmodium berghei is a standard for these studies.[5][6]
Animal Model and Parasite Strain
-
Animal: Swiss albino mice are commonly used.
-
Parasite: Plasmodium berghei (e.g., ANKA strain).
Protocol: 4-Day Suppressive Test (Peter's Test)
This is the standard test to assess the schizonticidal activity of a compound.[6][7]
Principle: The test evaluates the ability of the compound to suppress the growth of parasites in infected mice.
Step-by-Step Protocol:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Compound Administration:
-
Group the mice (e.g., 5 mice per group).
-
Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.
-
Include a negative control group (vehicle) and a positive control group (e.g., chloroquine).
-
-
Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Smear Staining and Analysis:
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Determine the percentage of suppression using the formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
The 50% effective dose (ED₅₀), the dose that suppresses parasitemia by 50%, can be calculated from a dose-response curve.[5][6]
-
Protocol: Rane's Test (Curative Test)
This test assesses the ability of a compound to clear an established infection.[5]
Step-by-Step Protocol:
-
Infection: Inoculate mice with P. berghei as in the suppressive test.
-
Establishment of Infection: Allow the infection to establish for 72 hours.
-
Compound Administration: Administer the test compound and controls daily for a set period (e.g., 5 days).
-
Monitoring: Monitor parasitemia daily during and after treatment. Also, monitor the survival of the mice.
-
Data Analysis: Evaluate the mean survival time for each group and the clearance of parasites from the blood.
Visualization of Experimental Workflows
In Vitro Assay Workflow
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
In Vivo Suppressive Test Workflow
Caption: Workflow for the in vivo 4-day suppressive test in mice.
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of the antimalarial potential of this compound.
-
Potent In Vitro Activity: An IC₅₀ value in the low micromolar or nanomolar range against both drug-sensitive and resistant P. falciparum strains is indicative of a promising compound.[8]
-
High Selectivity: A high Selectivity Index (SI) is crucial, as it suggests that the compound is more toxic to the parasite than to human cells, indicating a potentially favorable safety profile.
-
Significant In Vivo Efficacy: A low ED₅₀ value in the murine model demonstrates that the compound is effective in a biological system.[5] Curative activity in Rane's test further strengthens its potential as a therapeutic agent.
Compounds that demonstrate promising results in these initial assays should be further investigated through mechanism of action studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and advanced toxicity studies to fully characterize their potential as a clinical candidate. The spiroindolone class has shown a propensity to act on novel targets, making mechanism deconvolution a critical and exciting next step.[9][10]
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Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice - ASM Journals. (2022-11-21). [Link]
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Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice - NIH. (2022-11-21). [Link]
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(PDF) Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives and its Molecular Docking Studies - ResearchGate. (2018-08-09). [Link]
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Application Note: A Guide to Cell-Based Assays for Characterizing Spiro[indoline-3,4'-piperidine]-2-one Compounds
Introduction
The spiro[indoline-3,4'-piperidine]-2-one, or spirooxindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Compounds bearing this core structure have demonstrated a remarkable breadth of biological activities, including potent antitumor, neuroprotective, and antiviral properties.[3][4][5][6] A significant portion of their anticancer effects stems from the inhibition of key protein-protein interactions or kinases involved in cell cycle regulation and survival, such as the interaction between p53 and its negative regulator MDM2.[7][8][9]
Proper characterization of novel spirooxindole compounds requires a systematic and multi-faceted approach using cell-based assays. This guide provides a strategic framework and detailed protocols for researchers to assess the biological effects of these compounds, moving from broad cytotoxicity profiling to more nuanced mechanistic studies. The protocols herein are designed to be robust and self-validating, providing the detailed insights necessary for advancing promising candidates through the drug development pipeline.
Chapter 1: Foundational Assays - Assessing General Cytotoxicity and Viability
The initial step in characterizing any new compound library is to determine the dose-dependent effect on cell viability and cytotoxicity. This foundational data informs the concentration range for subsequent mechanistic assays and identifies compounds with potent cell-killing activity. We will focus on two complementary assays: one measuring metabolic activity (MTT) and another measuring membrane integrity (LDH release).
The Rationale: Orthogonal Approaches
Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit mitochondrial respiration without immediately lysing the cell. An MTT assay would show a potent effect, while a membrane integrity assay would not. By using two assays with different biological principles—metabolic reduction and membrane leakage—we gain a more trustworthy and complete picture of a compound's primary effect on cell health.
Workflow for Foundational Cytotoxicity Screening
The following diagram outlines the logical flow for initial compound screening.
Caption: General workflow for initial cytotoxicity screening.
Protocol 1.1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[10][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the spirooxindole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12][13] Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[10] Aspirate the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[10]
-
Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[12][14]
Protocol 1.2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[15][16] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the formation of a colored product, the intensity of which is proportional to the number of lysed cells.[15][17]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to set up additional control wells for this assay:
-
Maximum LDH Release Control: A set of untreated wells that will be lysed with a lysis buffer (e.g., Triton X-100) 1 hour before the end of the experiment.
-
Background Control: Wells containing medium but no cells.
-
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits from suppliers like Abcam, Promega, or Thermo Fisher are highly recommended for consistency).[18] Typically, this involves mixing a substrate and a catalyst solution.
-
Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.[17]
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.[17]
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Mitochondrial Dehydrogenase Activity | Plasma Membrane Integrity |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Wavelength | 570 nm | 490 nm |
| Pros | High throughput, well-established | Reflects irreversible cell death |
| Cons | Can be affected by metabolic changes | Less sensitive for early apoptosis |
| Typical Controls | Vehicle, Untreated | Vehicle, Untreated, Max Release |
Chapter 2: Mechanistic Assays - Elucidating the Mode of Action
Many spirooxindole compounds exert their anticancer effects by reactivating the p53 tumor suppressor pathway, often by inhibiting the p53-MDM2 interaction.[7][9][19] When released from MDM2-mediated inhibition, p53 can initiate downstream signaling cascades leading to cell cycle arrest or, more critically for cancer therapy, apoptosis (programmed cell death).[20][21] The following assays are designed to investigate this specific mechanism.
The p53-MDM2 Axis and Apoptosis Induction
The diagram below illustrates the central role of p53 and the subsequent activation of executioner caspases, a hallmark of apoptosis.
Caption: Inhibition of MDM2 by spirooxindoles stabilizes p53, leading to apoptosis.
Protocol 2.1: Caspase-Glo® 3/7 Assay for Apoptosis Execution
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[22][23] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[24] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[24]
Step-by-Step Protocol (based on Promega Caspase-Glo® 3/7 Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the treatment procedure as described in Protocol 1.1, using concentrations around the IC50 value determined previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[25] Allow it to equilibrate to room temperature before use.
-
Assay Procedure (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[24]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 2.2: Annexin V / Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This flow cytometry-based assay provides a more detailed characterization of cell death, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.[26][27] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for analysis (typically 1-5 x 10⁵ cells per sample).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the supernatant collected earlier.
-
Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[28] Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL).[26]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).
| Parameter | Caspase-Glo® 3/7 Assay | Annexin V / PI Staining |
| Principle | Enzymatic (Caspase-3/7 activity) | Membrane Asymmetry (PS exposure) |
| Endpoint | Luminescence | Fluorescence (Flow Cytometry) |
| Throughput | High (96/384-well plate) | Lower (Tube/plate-based) |
| Information | Quantitative measure of executioner caspase activity | Differentiates apoptosis stages |
| Typical Controls | Vehicle, Staurosporine (positive control) | Unstained, Single-Stain Comp Controls |
Chapter 3: Target Engagement - Confirming p53 Activation
If cytotoxicity and apoptosis are confirmed, the final step is to directly verify that the compound engages its intended target—in this case, activating the p53 pathway. A p53-responsive reporter assay is an excellent method for this.
Principle: A p53 reporter assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with p53-responsive elements.[29] When p53 is activated by a compound, it binds to these elements and drives the expression of the reporter gene.[21][30] The resulting signal (e.g., light output) is a direct measure of p53 transcriptional activity.[31]
Protocol 3.1: p53-Luciferase Reporter Assay
Step-by-Step Protocol:
-
Cell Line: Use a cancer cell line with wild-type p53 (e.g., MCF-7, A549) stably transfected with a p53-luciferase reporter construct.
-
Seeding and Treatment: Seed the reporter cells in a white-walled 96-well plate. After 24 hours, treat with spirooxindole compounds at various concentrations. Include a positive control known to activate p53 (e.g., Nutlin-3 or Doxorubicin) and a vehicle control.[29]
-
Incubation: Incubate for a period sufficient to allow for transcription and translation of the luciferase gene (typically 16-24 hours).
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., from Promega or Boster Bio). Follow the manufacturer's "add-mix-read" protocol. The luminescent signal directly correlates with p53 transcriptional activation.
-
Counter-Screen (Optional but Recommended): To rule out false positives, perform a parallel assay using a cell line with a mutant p53 or a reporter construct lacking the p53 response elements. A true p53 activator should be inactive in this counter-screen.
References
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Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Kaja, S., Payne, A. J., & Koulen, P. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]
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protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human p53 Assay Kit. Retrieved from [Link]
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NCBI Bookshelf. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. Retrieved from [Link]
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El-Sayed, N. F., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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Flaman, J. M., et al. (1995). A simple p53 functional assay for screening cell lines, blood, and tumors. PMC. Retrieved from [Link]
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Guo, M., et al. (2005). A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed. Retrieved from [Link]
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Kamal, A., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. PubMed Central. Retrieved from [Link]
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Liu, X., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. PMC. Retrieved from [Link]
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PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved from [Link]
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NCBI Bookshelf. (2021). Assay Guidance Manual - Apoptosis Marker Assays for HTS. Retrieved from [Link]
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ResearchGate. (n.d.). Cell Painting analysis of spirooxindoles. Retrieved from [Link]
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El-Sayed, N. F., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. NIH. Retrieved from [Link]
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RayBiotech. (n.d.). Human p53 Transcription Factor Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Retrieved from [Link]
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MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]
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Surya, S., et al. (2010). Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. Nature Chemistry. Retrieved from [Link]
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Cuchillo, R., et al. (2007). Small Molecule Inhibitors of the MDM2-p53 Interaction Discovered by Ensemble-Based Receptor Models. Journal of Medicinal Chemistry. Retrieved from [Link]
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Current Protocols. (n.d.). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. Retrieved from [Link]
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ResearchGate. (n.d.). Spirooxindole-based potential bioactive pharmacophores. Retrieved from [Link]
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Application Notes & Protocols for Efficacy Testing of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one in Preclinical Animal Models
Authored by: Gemini, Senior Application Scientist
Introduction
The spirooxindole scaffold is a privileged heterocyclic motif renowned for its three-dimensional architecture and significant presence in natural products and pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, analgesic, and neuroprotective properties.[3][4] 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is a novel compound belonging to this class. Its unique structural features—a spirocyclic piperidine fused to an oxindole core, further functionalized with benzyl and fluoro groups—suggest a high potential for interaction with various biological targets.[5][6] The rigid spirocyclic system can enhance binding affinity and selectivity, while improving physicochemical properties like aqueous solubility and metabolic stability compared to planar structures.[2]
Given the absence of extensive efficacy data for this specific molecule, a rational, multi-pronged preclinical evaluation is warranted. This guide provides detailed protocols for assessing the therapeutic efficacy of this compound in three distinct, clinically relevant therapeutic areas: Oncology (Glioblastoma) , Neuropathic Pain , and Neurodegeneration (Parkinson's Disease) . The animal models selected are well-established, validated, and designed to yield robust, translatable data for drug development professionals.
Rationale for Selection of Animal Models
The decision to evaluate a novel compound in specific animal models must be driven by a strong mechanistic hypothesis. For this compound, the broad therapeutic potential of the spirooxindole class guides our strategy.[1][4]
-
Glioblastoma (Oncology): Spirooxindole derivatives have been identified as potent inhibitors of key oncogenic pathways, including p53-MDM2 interaction and receptor tyrosine kinases like EGFR and VEGFR-2.[7][8] Glioblastoma (GBM) is the most aggressive primary brain tumor, making it a high-priority target.[9] An orthotopic glioblastoma xenograft model in immunodeficient mice is the gold standard for preclinical GBM studies.[10][11] This model involves implanting human glioblastoma cells directly into the brain, thereby recapitulating the tumor's native microenvironment and invasive characteristics, which is critical for evaluating the efficacy of brain-penetrant compounds.[10][12]
-
Neuropathic Pain (Analgesia): The nervous system is a common target for spirooxindole-containing compounds.[5] Chronic neuropathic pain is a debilitating condition resulting from nerve injury.[13] The Partial Sciatic Nerve Ligation (pSNL) model in mice is an exemplary model that reproduces key symptoms of human neuropathic pain, such as mechanical allodynia and thermal hypersensitivity.[14][15] Its high reproducibility and clinical relevance make it ideal for screening novel analgesic agents.[15][16]
-
Parkinson's Disease (Neuroprotection): Several spirooxindole alkaloids have demonstrated neuroprotective effects.[4] Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[17] The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone of PD research.[18][19] By selectively destroying dopaminergic neurons via intracerebral injection of the neurotoxin 6-OHDA, this model mimics the core pathology of PD, allowing for the evaluation of both symptomatic relief and potentially disease-modifying, neuroprotective effects of test compounds.[19][20]
General Considerations for In Vivo Studies
Compound Formulation and Administration
The test compound, this compound, must be formulated in a sterile, non-toxic vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal, intravenous). A common starting vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Causality: The vehicle choice is critical; it must solubilize the compound without causing adverse effects that could confound the experimental results. A vehicle control group is mandatory in all experiments.
Animal Welfare and Ethics
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20] Key considerations include:
-
Anesthesia and Analgesia: Use of appropriate anesthetics (e.g., isoflurane, ketamine/xylazine) for all surgical procedures is required.[12] Post-operative analgesics (e.g., buprenorphine, carprofen) are essential to minimize pain and distress, ensuring data integrity.[21]
-
Humane Endpoints: Clear criteria for humane endpoints (e.g., >20% body weight loss, severe neurological deficits, tumor burden limits) must be established and strictly followed.[12]
Protocol 1: Orthotopic Glioblastoma Efficacy Model
This protocol details the evaluation of the compound's anti-tumor efficacy in an intracranial glioblastoma model in immunodeficient mice.
Experimental Workflow Diagram
Caption: Workflow for pSNL neuropathic pain efficacy study.
Step-by-Step Methodology
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old).
-
Baseline Behavioral Testing:
-
Habituate mice to the testing environment (e.g., plexiglass chambers on a wire mesh) for 1-2 hours for at least two days before testing. [14] * Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the hind paw. The 50% withdrawal threshold can be determined using the up-down method. [22] * Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency to a radiant heat source applied to the plantar surface.
-
-
Partial Sciatic Nerve Ligation (pSNL) Surgery:
-
Anesthetize the mouse (e.g., isoflurane) and administer pre-operative analgesia.
-
Make a small incision on the lateral surface of the thigh.
-
Using blunt dissection, expose the sciatic nerve. [14] * Carefully insert an 8-0 or 9-0 silk suture needle through the dorsal one-third to one-half of the sciatic nerve and tightly ligate this portion of the nerve. [15] * Causality: This partial injury leaves the rest of the nerve intact but induces robust and long-lasting hypersensitivity, mimicking clinical neuropathic pain. [15] * Close the muscle layer with an absorbable suture and the skin with wound clips.
-
Sham Control: A separate group of animals will undergo the same procedure, but the nerve will only be exposed without being ligated.
-
-
Post-Operative Care: Allow animals to recover in a warm, clean cage. Monitor for signs of distress.
-
Efficacy Testing:
-
Allow 7-14 days for the neuropathic pain state to fully develop. Confirm the development of mechanical allodynia and thermal hyperalgesia.
-
On the test day, administer the compound or vehicle.
-
Perform behavioral testing at various time points post-dosing (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and duration of the analgesic effect.
-
Data Presentation
Table 2: Example Efficacy Data for Neuropathic Pain Model (Von Frey)
| Treatment Group | N | Baseline Threshold (g) | Post-pSNL Threshold (g) | 60 min Post-Dose Threshold (g) | % Reversal of Allodynia |
|---|---|---|---|---|---|
| Sham + Vehicle | 10 | 4.1 | 3.9 | 3.8 | N/A |
| pSNL + Vehicle | 10 | 4.0 | 0.5 | 0.6 | 3% |
| pSNL + Compound (30 mg/kg) | 10 | 4.2 | 0.6 | 2.5 | 54% |
| pSNL + Gabapentin (100 mg/kg) | 10 | 4.1 | 0.5 | 3.5 | 83% |
% Reversal = [(Post-Dose - Post-pSNL) / (Baseline - Post-pSNL)] x 100
Protocol 3: Parkinson's Disease Efficacy Model (6-OHDA)
This protocol evaluates the compound's potential to alleviate motor deficits in a rat model of Parkinson's disease.
Experimental Workflow Diagram
Caption: Workflow for 6-OHDA Parkinson's disease efficacy study.
Step-by-Step Methodology
-
Animals: Use adult male Sprague-Dawley or Wistar rats (225-250g).
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection. Causality: Desipramine is a norepinephrine reuptake inhibitor that protects noradrenergic neurons from the toxin, making the lesion more specific to dopaminergic neurons. [19] * Make a midline scalp incision and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB).
-
Slowly infuse 6-hydroxydopamine (e.g., 8 µg in 4 µL of 0.02% ascorbic acid/saline) into the MFB. [19] * Leave the injection cannula in place for 5-10 minutes before slowly retracting.
-
Suture the incision and allow the animal to recover.
-
-
Lesion Confirmation:
-
Two to three weeks post-surgery, assess the extent of the dopaminergic lesion by challenging the rats with a dopamine agonist like apomorphine (0.2-0.5 mg/kg, s.c.).
-
Count contralateral (away from the lesion) rotations for 30-60 minutes. A successful lesion is typically defined as >5-7 full rotations per minute. [20]4. Efficacy Testing:
-
Randomize successfully lesioned animals into treatment groups.
-
Begin chronic daily dosing with the compound or vehicle for a period of 4-6 weeks.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral) or unimpaired (ipsilateral) forelimb for wall support during exploration. This assesses forelimb akinesia.
-
Stepping Test: Hold the rat so that only one forepaw touches a moving surface (treadmill) and count the number of adjusting steps taken with each forelimb. [18]5. Endpoint Analysis: At the end of the study, euthanize the animals and perfuse the brains. Brain sections should be processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Data Presentation
Table 3: Example Efficacy Data for Parkinson's Disease Model (Cylinder Test)
| Treatment Group | N | Pre-Lesion (% Impaired Limb Use) | Post-Lesion (% Impaired Limb Use) | Week 4 of Treatment (% Impaired Limb Use) |
|---|---|---|---|---|
| Sham + Vehicle | 10 | 48% | 47% | 46% |
| 6-OHDA + Vehicle | 10 | 51% | 12% | 14% |
| 6-OHDA + Compound (30 mg/kg) | 10 | 49% | 11% | 28% |
| 6-OHDA + L-DOPA (6 mg/kg) | 10 | 50% | 13% | 39% |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo efficacy assessment of this compound. By systematically evaluating the compound in well-validated animal models of glioblastoma, neuropathic pain, and Parkinson's disease, researchers can efficiently determine its most promising therapeutic application. Positive results in any of these models would provide a strong rationale for further lead optimization, mechanism of action studies, and progression through the drug development pipeline. The emphasis on procedural detail, ethical considerations, and appropriate controls is designed to ensure the generation of high-quality, reproducible, and scientifically sound data.
References
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Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2022). JoVE. [Link]
-
Translational Orthotopic Models of Glioblastoma Multiforme. (2023). JoVE. [Link]
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Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. (2015). Journal of Medicinal Chemistry. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery. [Link]
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The analgesic efficacy of morphine varies with rat strain and experimental pain model. (2018). British Journal of Pharmacology. [Link]
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An overview of animal models of pain: disease models and outcome measures. (2018). British Journal of Pharmacology. [Link]
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6-OHDA Model for Parkinson's Disease Research. (2021). JoVE. [Link]
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Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2022). Journal of Visualized Experiments. [Link]
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This compound. PubChem. [Link]
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Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research. (2018). Comparative Medicine. [Link]
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Mouse Models of Glioblastoma. (2017). Progress in Molecular Biology and Translational Science. [Link]
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Animal models of neurodegenerative diseases. (2018). Molecular Neurodegeneration. [Link]
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Assessing the Efficacy of Pain Management Protocols in Rodent Models. (2024). International Journal of Molecular Veterinary Research. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2021). Molecules. [Link]
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Animal Models for Translational Pain Research. (2022). ePain. [Link]
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The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021). JoVE. [Link]
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Evolution of Experimental Models in the Study of Glioblastoma. (2020). Frontiers in Oncology. [Link]
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Animal models of chronic pain: Advances and challenges for clinical translation. (2017). Journal of Neuroscience Research. [Link]
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A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021). International Journal of Molecular Sciences. [Link]
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Exploring orthotopic glioblastoma models to treat tumors and strengthen immune responses in the brain. (2022). Labcorp Oncology. [Link]
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Animal models for research on neurodegenerative diseases. (2023). Neuroscience Research. [Link]
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An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Taylor & Francis Online. [Link]
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Selection of sciatic nerve injury models: implications for pathogenesis and treatment. (2023). Frontiers in Neurology. [Link]
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Characterization and analysis of in vivo intracranial models for glioblastoma. KU Leuven Research. [Link]
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Discovering chronic pain treatments: better animal models might help us get there. (2023). Journal of Clinical Investigation. [Link]
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (2021). National Institutes of Health. [Link]
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Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. [Link]
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Establishment of an orthotopic glioblastoma mouse model for preclinical studies. (2024). Methods in Cell Biology. [Link]
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6-OHDA mouse model of Parkinson's disease. (2023). Protocols.io. [Link]
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Orthotopic Glioma Xenografts to study mutation. (2022). YouTube. [Link]
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6-OHDA Parkinson's Model. Charles River Laboratories. [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives. (2023). MDPI. [Link]
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The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice. (2014). Journal of Visualized Experiments. [Link]
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[Webinar] Animal Models for Neurodegenerative Diseases. (2023). YouTube. [Link]
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Analgesic efficacy of novel opioid compounds relative to adverse effects in rats. UQ eSpace. [Link]
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Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. [Link]
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Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. (2025). ResearchGate. [Link]
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Animal Models of Neurodegenerative Diseases. Creative Bioarray. [Link]
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Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers. [Link]
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Synthesis and Transformations of New Spiro-4-piperidines. ResearchGate. [Link]
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Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (2022). Scientific Reports. [Link]
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Application Note & Protocol: Pharmacokinetic Profiling of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the pharmacokinetic (PK) profiling of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, a novel spirocyclic compound with potential therapeutic applications. The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, often associated with compounds targeting the central nervous system.[1] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its successful development.[2] This guide outlines detailed protocols for essential in vitro and in vivo assays designed to elucidate the PK profile of this specific molecule, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for PK Profiling
This compound (PubChem CID: 66521694) is a synthetic organic molecule with a molecular weight of 310.4 g/mol .[3] Its spirocyclic nature imparts a three-dimensional architecture that can facilitate potent and selective interactions with biological targets.[4] Before advancing such a promising compound into efficacy studies, a rigorous evaluation of its pharmacokinetic behavior is critical. A compound's therapeutic success is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration. Early-stage ADME assessment helps to identify potential liabilities such as poor bioavailability, rapid metabolism, or unfavorable distribution, allowing for informed decisions and structural modifications to optimize drug-like properties.
This guide will detail the experimental framework for a comprehensive PK study, encompassing in vitro metabolic stability, plasma protein binding, and an in vivo rodent PK study. The causality behind each experimental choice is explained to provide a deeper understanding of the data generated.
Pre-analytical Phase: Bioanalytical Method Validation
The foundation of any robust pharmacokinetic study lies in the ability to accurately and reliably quantify the analyte in complex biological matrices.[5] Therefore, a validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a mandatory prerequisite.
Core Principle: The LC-MS/MS method must be validated to ensure it is specific, sensitive, accurate, and precise for the quantification of this compound in the relevant biological matrices (e.g., plasma, microsomal incubates).
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements, respectively.
-
Calibration Curve: A linear or non-linear regression model that describes the relationship between analyte concentration and instrument response.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).
For detailed guidance on bioanalytical method validation, refer to regulatory guidelines from the FDA and EMA.[6][7]
In Vitro ADME Profiling
In vitro assays provide crucial early insights into a compound's metabolic fate and distribution characteristics. They are cost-effective, high-throughput, and reduce the use of animal models in the early stages of drug discovery.
Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver.[8] This assay helps predict the in vivo clearance of a drug.
Foundational Principle: The rate of disappearance of the parent compound over time when incubated with a metabolically active system (e.g., liver microsomes or hepatocytes) is used to determine its metabolic half-life and intrinsic clearance.[9]
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[10]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 1 mM solution of this compound in DMSO.
-
Liver Microsomes: Pooled human or rat liver microsomes, thawed at 37°C and diluted to a working concentration of 1 mg/mL in phosphate buffer.
-
Cofactor Solution: An NADPH-regenerating system.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solution at 37°C.
-
Initiate the reaction by adding the cofactor solution. The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH-regenerating system in phosphate buffer.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using the validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation:
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Data | Data |
| Positive Control (e.g., Verapamil) | Data | Data |
| Negative Control (without NADPH) | Data | Data |
This assay provides a more comprehensive assessment of metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[11][12]
Experimental Protocol:
-
Cell Culture:
-
Use cryopreserved human or rat hepatocytes.
-
Thaw and suspend the hepatocytes in a suitable incubation medium (e.g., Williams Medium E).
-
Determine cell viability and density.
-
-
Incubation:
-
Incubate the hepatocyte suspension with the test compound (e.g., 1 µM) at 37°C in a CO2 incubator with gentle shaking.
-
-
Sampling and Analysis:
-
Follow a similar sampling and quenching procedure as the microsomal stability assay at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Perform data analysis as described for the microsomal stability assay to determine the t½ and CLint.
-
Visualization of Metabolic Stability Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[13] Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[14]
Foundational Principle: Equilibrium dialysis is the gold standard method for determining the fraction of a compound that is unbound to plasma proteins.[15] It involves separating a compound-spiked plasma sample from a buffer solution by a semi-permeable membrane, allowing the unbound compound to equilibrate across the membrane.[16]
Experimental Protocol:
-
Reagent and Device Preparation:
-
Plasma: Pooled human or rat plasma.
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
RED Device: Rapid Equilibrium Dialysis (RED) device with an 8 kDa molecular weight cut-off membrane.
-
-
Assay Procedure:
-
Spike the plasma with the test compound to the desired concentration (e.g., 1 µM).
-
Add the spiked plasma to the donor chamber and the dialysis buffer to the receiver chamber of the RED device.
-
Incubate the device at 37°C on an orbital shaker for a predetermined time to reach equilibrium (typically 4-6 hours).[17]
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer aliquot and buffer to the plasma aliquot).
-
Precipitate proteins with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
-
-
Data Calculation:
-
Fraction Unbound (fu): (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage Bound: (1 - fu) * 100
-
Data Presentation:
| Species | Compound | Concentration (µM) | Fraction Unbound (fu) | % Bound |
| Human | This compound | 1 | Data | Data |
| Rat | This compound | 1 | Data | Data |
| Human | Positive Control (e.g., Warfarin) | 1 | Data | Data |
| Rat | Positive Control (e.g., Warfarin) | 1 | Data | Data |
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are essential to understand how a drug behaves in a whole organism, integrating all ADME processes.[18] Rodent models, such as rats, are commonly used in early-stage PK studies.[19]
Foundational Principle: A single-dose PK study in rats after intravenous (IV) and oral (PO) administration will provide key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol:
-
Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
Animals should be cannulated (e.g., jugular vein) for serial blood sampling.
-
Acclimatize the animals for at least 3 days before the study.
-
-
Dose Formulation and Administration:
-
IV Formulation: Solubilize the test compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).
-
PO Formulation: Suspend the test compound in a vehicle such as 0.5% methylcellulose.
-
Dosing:
-
IV group (n=3-5 rats): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO group (n=3-5 rats): Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., 100 µL) from the jugular vein cannula at pre-determined time points.
-
IV time points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.
-
Key Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Visualization of In Vivo PK Study Workflow:
Sources
- 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H19FN2O | CID 66521694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. LC-MS/MS: Bioanalytical Method Validation | CfPIE [cfpie.com]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. enamine.net [enamine.net]
- 16. bioivt.com [bioivt.com]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Introduction
Welcome to the technical support guide for 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. This molecule belongs to the spiroindoline class, a scaffold of significant interest in drug discovery.[1][2] Spirocyclic structures are noted for their three-dimensional architecture, which can confer favorable physicochemical properties such as improved aqueous solubility compared to flatter, sp2-rich molecules.[3] However, the inherent lipophilicity of the benzyl and indoline groups in this specific compound (predicted XLogP3 of 2.7) presents a common but significant hurdle for researchers: poor aqueous solubility.[4]
This guide is designed for drug development professionals and researchers to provide a logical, step-by-step framework for overcoming solubility challenges with this compound in in vitro settings. We will move from fundamental principles to advanced troubleshooting, ensuring your experimental results are both reliable and reproducible.
Compound Profile at a Glance
Understanding the physicochemical nature of a compound is the first step in designing a successful solubilization strategy. The properties of this compound inherently suggest that it will be challenging to dissolve in purely aqueous systems.
| Property | Value | Source |
| IUPAC Name | 1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | [4] |
| Molecular Formula | C₁₉H₁₉FN₂O | [4] |
| Molecular Weight | 310.4 g/mol | [4] |
| Predicted XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Structure Class | Spiroindoline | [1] |
Table 1: Key physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers.
Q: Why is my compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)? A: The compound's molecular structure is predominantly hydrophobic (lipophilic), as indicated by its positive XLogP value.[4] Such molecules have low affinity for polar solvents like water and aqueous buffers, leading to poor solubility. The large non-polar surface area from the benzyl and indoline rings resists interaction with the highly structured hydrogen-bonding network of water.
Q: What is the first solvent I should try to prepare a stock solution? A: For in vitro studies, 100% Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules.
Q: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: This is a critical question. While DMSO is an excellent solvent, it can induce cellular stress, differentiation, or toxicity at higher concentrations. As a best practice, the final concentration of DMSO in your assay media should be kept at or below 0.5% (v/v) .[5] Some robust cell lines may tolerate up to 1%, but this must be validated for your specific system, as even low concentrations can cause subtle effects.[6][7] Always include a "vehicle control" (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent-induced effects.
In-Depth Troubleshooting Guide
This section provides structured solutions to common experimental hurdles.
Q1: I'm observing precipitation when I dilute my high-concentration DMSO stock into my aqueous assay buffer. What is happening and what should I do?
Causality: This is a classic solubility problem. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the solvent environment abruptly shifts from highly organic to highly aqueous. The compound, no longer soluble in the new polar environment, crashes out of solution, forming a precipitate. This can lead to inaccurate and non-reproducible assay results.
Solution Workflow: Follow this decision tree to systematically troubleshoot the issue.
Caption: Troubleshooting workflow for compound precipitation.
Q2: DMSO is interfering with my assay or is cytotoxic to my cells even at 0.5%. What are the alternatives?
Causality: Some biological assays, particularly those involving sensitive cell types, membrane potential, or specific enzymatic pathways, can be perturbed by DMSO. It is crucial to identify alternative solubilization vehicles if solvent-related artifacts are suspected.
Alternative Strategies:
-
Ethanol: Can be used as an alternative to DMSO.[6] However, like DMSO, it can have biological effects and its final concentration should also be kept low (ideally ≤ 0.5%) and validated with a vehicle control.[7]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble drugs, forming inclusion complexes that are water-soluble.[9]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice with a good safety profile.[8]
-
Approach: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v) and then attempt to dissolve the compound directly into this solution with sonication or vortexing. This method avoids organic solvents entirely.
-
-
Co-solvents and Surfactants: For cell-free assays, co-solvents like polyethylene glycol (PEG 400) or propylene glycol can be effective.[8] In cell-based assays, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 at very low concentrations (0.01-0.1%) can help maintain solubility.
| Vehicle | Recommended Final Conc. | Pros | Cons |
| DMSO | ≤ 0.5% | Excellent solubilizing power | Potential for cell toxicity/assay interference[6][7] |
| Ethanol | ≤ 0.5% | Good alternative to DMSO | Can have immunosuppressive or metabolic effects[6] |
| HP-β-CD | Assay-dependent | High biocompatibility, avoids organic solvents | May not achieve very high concentrations; potential to interact with cholesterol in cell membranes |
Table 2: Comparison of common vehicles for in vitro compound delivery.
Q3: Can I use pH modification to improve the solubility of this compound?
Causality: Yes, this is a viable strategy. The structure contains a piperidine ring, which is a basic amine. At physiological pH (~7.4), a portion of these piperidine nitrogens will be protonated. By lowering the pH, you can increase the proportion of the protonated, cationic form of the molecule. This charged species will have significantly higher aqueous solubility than the neutral form.
Approach: This can be tested systematically. Prepare a series of buffers at different pH values (e.g., pH 7.5, 6.5, 5.5, 4.5) and determine the solubility of the compound in each. A significant increase in solubility as the pH decreases confirms pH-dependent solubility. For detailed instructions, see Protocol 4.3.
Self-Validation: A key limitation is that your biological assay must be stable and functional at the modified pH. If you find the compound is soluble at pH 5.0, but your cells are not viable below pH 6.8, this method is not suitable for your specific experiment.
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Weigh out a precise amount of this compound (MW: 310.4 g/mol ) in a sterile, appropriate vial. For example, weigh 3.1 mg.
-
Solvent Addition: Add the calculated volume of 100% pure, anhydrous DMSO to reach the target concentration. For 3.1 mg, add 1.0 mL of DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved material.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 4.2: Serial Dilution into Aqueous Media to Avoid Precipitation
This protocol is designed to minimize the abrupt polarity shock that causes precipitation.
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.
-
Initial Dilution: Prepare your highest desired concentration by adding the stock solution drop-wise to your assay buffer/media while vortexing gently. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). The final DMSO concentration will be 0.1%.
-
Visual Check: After this addition, cap the tube and let it sit for 5 minutes at room temperature. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, proceed.
-
Serial Dilutions: Prepare all subsequent lower concentrations by serially diluting this freshly made 10 µM solution with the same assay buffer/media containing 0.1% DMSO. This ensures the solvent concentration remains constant across all tested concentrations.
-
Application: Use these final dilutions in your assay immediately. Do not store final aqueous dilutions for extended periods.
Protocol 4.3: Screening for pH-Dependent Solubility
-
Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., MES for acidic, HEPES for neutral, Tris for basic) at various pH points, such as pH 5.0, 6.0, 7.0, and 8.0.
-
Compound Addition: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. A clear trend of increasing solubility with decreasing pH will confirm that acidification is a viable strategy.
References
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved from [Link]
-
NIH Public Access. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one. Retrieved from [Link]
-
Springer Nature. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MalariaWorld. (2025, May 12). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2012, December 17). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
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YouTube. (2014, April 6). Making Stock Solution for use in Pharmacology practicals. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
NIH Public Access. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
MDPI. (2023, April 16). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. Retrieved from [Link]
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- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Purification Challenges in the Synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Welcome to the dedicated technical support resource for the synthesis and purification of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of this complex spirocyclic molecule.
Introduction
The synthesis of spirooxindoles, such as this compound, is of significant interest in medicinal chemistry due to their presence in various biologically active natural products and their potential as therapeutic agents.[1][2] However, the unique three-dimensional structure of these compounds often presents considerable purification challenges. This guide offers practical, experience-driven advice to navigate these hurdles and achieve high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Problem 1: Poor Separation of the Target Compound from Starting Materials or Byproducts during Column Chromatography.
Probable Cause 1.1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to achieve differential migration of the components on the stationary phase.
Solution 1.1: Systematic Solvent System Screening.
-
TLC Analysis: Before performing column chromatography, it is crucial to conduct a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system. Aim for an Rf value of 0.2 to 0.3 for the target compound to ensure good separation.[3]
-
Solvent Combinations: A common starting point for the purification of spirooxindoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4] Systematically vary the ratio of these solvents. For instance, start with a low percentage of ethyl acetate and gradually increase it.
-
Ternary Systems: If a binary system fails to provide adequate separation, consider a ternary system. Adding a small amount of a third solvent, like dichloromethane or methanol, can sometimes significantly improve resolution.
Probable Cause 1.2: Co-elution with Structurally Similar Impurities. Side reactions during the synthesis can lead to the formation of impurities with polarities very close to the desired product, making separation by conventional silica gel chromatography difficult. Common side reactions in spirooxindole synthesis can lead to various byproducts.[5]
Solution 1.2: Alternative Chromatographic Techniques.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatographic run, can enhance the separation of closely eluting compounds.
-
Alternative Stationary Phases: If silica gel does not provide the desired separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. It offers higher resolution than traditional flash chromatography.[6]
Problem 2: Oily Product Obtained After Column Chromatography Instead of a Solid.
Probable Cause 2.1: Presence of Residual Solvents. Even after concentration under reduced pressure, high-boiling point solvents used in the chromatography or the reaction itself may remain, preventing the product from solidifying.
Solution 2.1: Effective Solvent Removal.
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period. Gentle heating can aid in the removal of stubborn solvents, but care must be taken to avoid product decomposition.
-
Solvent Trituration/Precipitation: Dissolve the oily residue in a minimal amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane or pentane) dropwise until the product precipitates out as a solid. This process also helps in removing some impurities.
Probable Cause 2.2: The Product is an Amorphous Solid or an Oil at Room Temperature. The inherent physical properties of the compound may be such that it does not readily crystallize.
Solution 2.2: Inducing Crystallization.
-
Recrystallization: This is a powerful technique for obtaining high-purity crystalline compounds.[6] Experiment with different solvent systems to find one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for spirooxindoles include ethanol, ethyl acetate/hexane, and dichloromethane/ether.[4]
-
Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution of the product can induce crystallization.
Problem 3: Low Recovery of the Product After Purification.
Probable Cause 3.1: Adsorption onto the Stationary Phase. The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and tailing.[3]
Solution 3.1: Neutralizing the Stationary Phase.
-
Addition of a Base: Adding a small percentage (0.5-1%) of a base like triethylamine to the eluent can help to saturate the acidic sites on the silica gel, thereby reducing tailing and improving the recovery of basic compounds.[3]
Probable Cause 3.2: Product Instability. The spirooxindole core or other functional groups in the molecule may be sensitive to the acidic nature of silica gel or prolonged exposure to certain solvents.
Solution 3.2: Milder Purification Conditions.
-
Use of Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase for acid-sensitive compounds.
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with slightly higher pressure to increase the flow rate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying spirooxindoles like this compound?
A1: Silica gel column chromatography is the most frequently employed method for the purification of spirooxindoles due to its versatility and scalability.[4][7] The choice of an appropriate eluent system, typically a mixture of hexanes and ethyl acetate, is critical for achieving good separation.[4]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight of the compound and can detect impurities at very low levels.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis using a suitable column and mobile phase can provide a quantitative measure of the purity.
Q3: Are there any specific safety precautions I should take during the purification of this compound?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for the compound and all solvents used for specific handling and disposal information.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use a silica gel to crude material ratio of 50:1 to 100:1 by weight.[3]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity mixture and gradually increase the polarity.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of the target compound.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
-
-
Recrystallization Procedure:
-
Dissolve the impure compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | Scalable, versatile | Can be time-consuming, potential for product loss on column |
| Preparative HPLC | >99% | High resolution, excellent for difficult separations | Expensive, lower sample capacity, high solvent consumption |
| Recrystallization | >98% | Can yield very pure material, cost-effective | Dependent on the compound's ability to crystallize, potential for lower yield |
Visualizations
Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: A logical diagram illustrating troubleshooting steps for poor chromatographic separation.
References
- BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions and byproducts in spirooxindole synthesis.
-
El-Sayed, M. A. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7087. [Link]
-
Gere, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 29(21), 5029. [Link]
-
Hassan, A. S., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(1), 245. [Link]
-
Hassan, A. S., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. [Link]
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Organic Syntheses. (2025).
-
PubChem. (n.d.). This compound. [Link]
-
Sreelatha, A., & Namboothiri, I. N. N. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. Asian Journal of Organic Chemistry, 10(7), 1548-1576. [Link]
-
Thomas, S., & Thankachan, A. P. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8566-8586. [Link]
-
Zare, A., et al. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 26(23), 7249. [Link]
Sources
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of spiro[indoline-3,4'-piperidine]-2-ones
Welcome to the technical support guide for the synthesis of spiro[indoline-3,4'-piperidine]-2-ones. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this privileged scaffold, providing expert-driven troubleshooting advice and optimized protocols to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section covers high-level questions about the synthetic strategies and core components used to construct the spiro[indoline-3,4'-piperidine]-2-one core.
Q1: What are the most prevalent and efficient strategies for synthesizing the spiro[indoline-3,4'-piperidine]-2-one scaffold?
The most powerful and widely adopted methods are multi-component reactions (MCRs), particularly domino or tandem reactions.[1][2] These reactions are prized for their efficiency, allowing for the construction of complex molecular architectures in a single step from simple, readily available starting materials.[1][2] A common approach is a four-component reaction involving an arylamine, an activated alkyne (like methyl propiolate), an isatin derivative, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[1] This strategy offers high atom economy and operational simplicity.[3]
Q2: How does the choice of the active methylene compound (e.g., malononitrile vs. ethyl cyanoacetate) impact the reaction outcome?
The choice of the active methylene compound is critical as it can direct the reaction towards different final products. When malononitrile is used, the reaction typically yields the desired functionalized spiro[indoline-3,4'-pyridines].[1] However, using ethyl cyanoacetate under similar conditions can lead to a mixture of products, including spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones].[1] This is because the amino group of an intermediate can react with either the cyano or the ester group, leading to different cyclization pathways.[1]
Q3: What is the typical role of the catalyst in this synthesis, and how do I select one?
Catalysts are crucial for activating the substrates and facilitating the key bond-forming steps. The choice depends on the specific reaction mechanism:
-
Base Catalysts (e.g., Triethylamine, Piperidine): These are commonly used in domino reactions to facilitate the initial Michael addition and subsequent cyclization steps.[1][4] Triethylamine is often sufficient for reactions involving in-situ generated β-enamino esters.[1]
-
Lewis Acid Catalysts (e.g., BF₃·OEt₂, SnCl₄, Metal Nanoparticles): Lewis acids activate the carbonyl group of isatin, making it more electrophilic and susceptible to nucleophilic attack.[4][5] This is particularly useful for promoting cycloaddition and condensation reactions. Transition metal catalysts have also been extensively reviewed for their effectiveness in synthesizing various spirooxindoles.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This guide provides a structured, question-and-answer approach to resolving common problems encountered in the laboratory.
Problem Area: Low or No Product Yield
Q: My reaction shows very low conversion by TLC/LC-MS even after an extended time. What are the primary factors to investigate?
Low conversion is a common issue that can often be traced back to reaction parameters or reagent quality.
-
A1: Re-evaluate Your Solvent System. The solvent plays a critical role in reactant solubility and in stabilizing reaction intermediates. While polar protic solvents like ethanol are frequently successful, sometimes starting materials may have poor solubility.[3] If solubility is an issue, consider screening other solvents. In some cases, a mixture like ethanol/water or even water alone has been shown to dramatically improve yields.[6] For other mechanisms, dichloromethane (DCM) is effective.[7]
-
A2: Check Stoichiometry. In multi-component reactions, an excess of certain reactants can push the equilibrium towards the product. For example, in a [3+2] cycloaddition involving isatin and an amino acid to generate an azomethine ylide, using a slight excess (e.g., 1.3 equivalents) of both isatin and the amino acid can drive the reaction to completion.[3]
-
A3: Assess Catalyst Activity and Loading. If using a catalyst, its activity is paramount. Ensure bases like triethylamine are free of excess water. For solid catalysts, ensure they have not been deactivated by improper storage. Sometimes, simply increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can improve the reaction rate, though this should be done cautiously to avoid side reactions.[5]
Q: I suspect my starting materials are the problem. How can I confirm this?
-
A: Verify the Purity and Integrity of Starting Materials. Isatin derivatives can degrade over time. The purity of arylamines and active methylene compounds is also crucial. It is recommended to:
-
Run an NMR or LC-MS on your starting materials to confirm their identity and purity.
-
If applicable, recrystallize or purify the starting materials. For instance, chalcones used in some spirooxindole syntheses are often purified by recrystallization from ethanol.[3]
-
Ensure all reagents are dry, as water can interfere with many catalytic systems, especially those involving Lewis acids or strong bases.
-
Problem Area: Formation of Byproducts and Impurities
Q: My crude product is a complex mixture with multiple spots on TLC. What are the likely side reactions?
-
A: Identify Potential Side Reactions. The formation of multiple products often points to competing reaction pathways.
-
Self-Condensation: Aldehydes or ketones can undergo self-condensation under basic conditions.
-
Alternative Cyclization: As mentioned, reagents like ethyl cyanoacetate can lead to different cyclized products.[1]
-
Epimerization: The newly formed stereocenters can sometimes epimerize under the reaction conditions, especially with prolonged heating or in the presence of strong base/acid.[8]
-
Knoevenagel Condensation: A common initial step is the Knoevenagel condensation between isatin and the active methylene compound. If subsequent steps fail, this intermediate may be isolated as a major byproduct.
-
Q: How can I optimize conditions to favor my desired product and minimize impurities?
-
A: Adjust Temperature and Reaction Time. As a general rule, lower reaction temperatures often enhance selectivity and reduce the rate of side reactions, although this may require longer reaction times.[8] Monitor the reaction closely by TLC or LC-MS and stop it once the main product has formed to prevent subsequent degradation or isomerization. For example, some multi-component reactions proceed smoothly at room temperature, avoiding the need for heat which can generate byproducts.[1][4]
Problem Area: Stereoselectivity Issues
Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
-
A: Optimize for Stereochemical Control. Achieving high stereoselectivity is a common challenge in spirocycle synthesis.
-
Lower the Temperature: Reducing the reaction temperature is often the most effective first step to improve diastereoselectivity. It allows the reaction to proceed via the lowest energy transition state, favoring the formation of the thermodynamically more stable product.[8]
-
Screen Solvents: The polarity of the solvent can influence the geometry of the transition state. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DCM) and polar protic (e.g., ethanol, isopropanol) to find the optimal medium for stereocontrol.[8][9]
-
Vary the Catalyst: The catalyst can play a significant role in organizing the reactants in the transition state. Chiral catalysts are used for enantioselective synthesis, but even achiral Lewis acids or bases can influence diastereoselectivity by coordinating with the substrates.[10][11]
-
Section 3: Protocols and Data
Experimental Protocol: Four-Component Synthesis of a Functionalized Spiro[indoline-3,4'-pyridine]
This protocol is a generalized procedure based on methodologies reported for the efficient one-pot synthesis of this scaffold.[1]
-
Step 1: Formation of β-Enamino Ester (Intermediate)
-
In a round-bottom flask, dissolve the arylamine (2.0 mmol, 1.0 equiv.) and methyl propiolate (2.0 mmol, 1.0 equiv.) in 5 mL of ethanol.
-
Stir the solution at room temperature. The reaction progress can be monitored by TLC. Typically, this step is allowed to proceed overnight to ensure complete formation of the enamino ester intermediate.
-
-
Step 2: The Domino Reaction
-
To the solution from Step 1, add the isatin derivative (2.0 mmol, 1.0 equiv.), malononitrile (2.0 mmol, 1.0 equiv.), and triethylamine (0.4 mmol, 0.2 equiv.).
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction by TLC for the disappearance of starting materials and the formation of the product spot. This step typically takes 12-24 hours.[1]
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately half under reduced pressure.
-
The product often precipitates from the concentrated solution. Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual impurities.[1]
-
If necessary, further purify the product by column chromatography on silica gel or by recrystallization.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key optimization data synthesized from multiple reports to guide experimental design.
Table 1: Effect of Solvent Choice on Spirooxindole Synthesis
| Entry | Solvent(s) | Typical Outcome | Rationale / Notes | Reference(s) |
|---|---|---|---|---|
| 1 | Ethanol | Good to excellent yields for many MCRs. | Polar protic; good solubility for many reactants. Often the default choice. | [1][3] |
| 2 | Methanol | Effective, but may require longer reaction times. | Similar to ethanol but can alter reaction kinetics. | [3][12] |
| 3 | Water / EtOH:H₂O | Can provide excellent yields, "green" option. | Favorable for certain mechanisms due to hydrophobic effects. | [6] |
| 4 | Dichloromethane (DCM) | Good for reactions sensitive to protic solvents. | Aprotic; often used with Lewis acid catalysts. | [7] |
| 5 | Toluene | Used for azeotropic removal of water. | Higher boiling point, useful for less reactive substrates. | [12] |
| 6 | Solvent-free | Environmentally friendly, can be very fast. | Often requires heating or microwave/ultrasonic irradiation. | |
Table 2: Comparison of Common Catalysts in Spirooxindole Syntheses
| Entry | Catalyst | Catalyst Type | Typical Loading | Application / Notes | Reference(s) |
|---|---|---|---|---|---|
| 1 | Triethylamine (Et₃N) | Organic Base | 20 mol% | Standard for promoting domino reactions involving enamino esters. | [1][7] |
| 2 | Piperidine | Organic Base | Catalytic | Used for Knoevenagel condensation and subsequent cyclizations. | [4] |
| 3 | DABCO | Organic Base | 20 mol% | Can be more effective than Et₃N in certain annulation reactions. | [7] |
| 4 | SnCl₄ | Lewis Acid | 10-20 mol% | Activates carbonyls; effective in MCRs but is moisture-sensitive. | [5] |
| 5 | Fe(II) / Fe₃O₄ NPs | Transition Metal | Catalytic | Used in spirocyclizations and environmentally benign syntheses. | [13] |
| 6 | NH₄Cl | Mild Acid | Catalytic | Used for synthesizing spiro-quinazolinones from isatin at room temp. |[10] |
Section 4: Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low-yield reactions.
Diagram 2: Simplified Mechanism for a Four-Component Reaction
This diagram illustrates the key transformations in a typical one-pot synthesis of the spiro[indoline-3,4'-pyridine] core.
Sources
- 1. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
Technical Support Center: Enhancing the Stability of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one in Solution
Compound of Interest: 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one CAS No.: 1258638-31-1[1] Molecular Formula: C₁₉H₁₉FN₂O[1] Structure:
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental studies.
I. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Formulation and Solution Stability
Q1: My aqueous solution of this compound shows a rapid loss of purity over time. What are the potential causes and how can I mitigate this?
A1: The degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The spiro-oxindole core is a key structural feature in many biologically active compounds and its stability can be influenced by various conditions.[2][3]
Troubleshooting Workflow for Solution Instability:
Caption: Troubleshooting workflow for aqueous instability.
Detailed Explanations & Actions:
-
Hydrolysis: The lactam ring within the indoline-2-one core is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Causality: The amide bond in the lactam can be cleaved by water, leading to the formation of an amino acid derivative, which is likely inactive.
-
Action: Conduct a pH-rate profile study to determine the pH of maximum stability. Prepare a series of buffered solutions (e.g., phosphate, citrate, acetate) across a pH range (e.g., 2, 4, 7, 9, 10) and monitor the compound's purity over time using a stability-indicating HPLC method.[4][5] Formulate your solutions at the identified optimal pH.
-
-
Oxidation: The tertiary amine in the piperidine ring and the benzylic position are potential sites for oxidation.
-
Causality: Atmospheric oxygen or trace metal ions can catalyze oxidative degradation, leading to N-oxides or other degradation products.
-
Action: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.[6] Consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to your formulation.[6] If metal-catalyzed oxidation is suspected, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[6]
-
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, leading to photochemical reactions and degradation.
-
Causality: Energy from light can promote electrons to higher energy states, making the molecule more reactive and prone to degradation.
-
Action: Prepare and store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[6] Conduct a photostability study by exposing the solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.[7]
-
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I improve its solubility and maintain stability?
A2: This is a common challenge for compounds with moderate to high lipophilicity, a characteristic often associated with substituted piperidine rings.[8] The key is to enhance the aqueous solubility without compromising the stability of the compound.
Strategies for Enhancing Aqueous Solubility:
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Ionization of the piperidine nitrogen at acidic pH increases hydrophilicity. | Determine the pKa of the piperidine nitrogen. The compound will be more soluble at a pH below its pKa. Ensure the chosen pH does not accelerate degradation (see Q1). |
| Use of Co-solvents | Reduces the polarity of the aqueous medium, allowing for better solvation of the lipophilic compound. | Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The final concentration of the organic co-solvent should be compatible with your experimental system (e.g., <1% for many cell-based assays).[8] |
| Complexation with Cyclodextrins | The hydrophobic compound is encapsulated within the cyclodextrin cavity, forming a more water-soluble inclusion complex.[9][10] | β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.[10] The stability constant of the complex is a critical parameter.[10] |
| Salt Formation | Forming a salt (e.g., hydrochloride, citrate) can significantly increase aqueous solubility and may also improve stability.[6] | Requires chemical modification of the parent compound. The choice of counter-ion can influence both solubility and stability. |
Experimental Protocol: Preliminary Solubility Assessment
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (with and without co-solvents or cyclodextrins).
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.[8]
Analytical Method Development for Stability Studies
Q3: How do I develop a stability-indicating analytical method to accurately monitor the degradation of this compound?
A3: A stability-indicating method is crucial for distinguishing the intact drug from its degradation products.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[11]
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for stability-indicating method development.
Step-by-Step Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[4][5]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours and dissolve it.
-
Photodegradation: Expose the solution to light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[7]
-
-
Analysis: Analyze the stressed samples by HPLC. The goal is to achieve baseline separation between the main peak (intact compound) and all degradation product peaks.[12]
-
Method Optimization: Adjust chromatographic parameters (e.g., mobile phase composition, pH, gradient slope, column chemistry) to optimize the separation. A C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., ammonium acetate or phosphate) is a good starting point.[4][5]
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Long-Term Storage and Handling
Q4: What are the best practices for the long-term storage of this compound as a solid and in solution?
A4: Proper storage is critical to ensure the integrity of your compound for the duration of your research.
Recommended Storage Conditions:
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid | -20°C or below | Inert gas (Argon or Nitrogen) | Protected from light | Tightly sealed, amber glass vial |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C | N/A | Protected from light | Small, single-use aliquots in amber vials |
Best Practices:
-
Avoid Freeze-Thaw Cycles: For solutions, aliquot into single-use volumes to prevent repeated freezing and thawing, which can accelerate degradation.[6]
-
Inert Atmosphere: For the solid compound, storing under an inert atmosphere minimizes the risk of oxidation.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to ensure accuracy and reproducibility.[6] If storage is necessary, qualify the stability of the solution under your intended storage conditions.
II. References
-
Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate.
-
Al-Aani, H. M., & Al-Rekabi, M. D. (2013). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
Alshehri, S., et al. (2021). Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment. PMC - PubMed Central.
-
Al-Aani, H. M., & Al-Rekabi, M. D. (2013). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
-
SpiroChem. (n.d.). Analytical Method Development. SpiroChem.
-
Li, H. Q., et al. (2020). Pyridine-Fused C25 abeo-Steroid Alkaloids from a Fungus: Biomimetic Semisynthesis and Anti-HIV Mechanistic Study. American Chemical Society.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate.
-
BLDpharm. (n.d.). This compound. BLDpharm.
-
El-Gamal, M. I., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
-
El-Gamal, M. I., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH.
Sources
- 1. This compound | C19H19FN2O | CID 66521694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Evaluation of Supramolecular Food-Grade Piperine HP β CD and TPGS Complex: Dissolution, Physicochemical Characterization, Molecular Docking, In Vitro Antioxidant Activity, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
- 12. Analytical Method Development | SpiroChem [spirochem.com]
Troubleshooting low yield in the synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Technical Support Center: Synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this important scaffold. The spirooxindole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2][3][4] However, its synthesis can be challenging, with low yield being a common obstacle.
This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your synthetic route, thereby improving yield and purity.
Troubleshooting Guide: Low Yield
Low yields can arise from a variety of factors, including suboptimal reaction conditions, degradation of starting materials or products, and inefficient purification.[5] This section addresses the most common problems in a question-and-answer format.
Q1: My reaction has stalled or is showing low conversion to the product. What are the likely causes?
A1: Low conversion is often related to issues with reagents, reaction setup, or reaction kinetics. Here are the primary areas to investigate:
-
Purity and Reactivity of Starting Materials:
-
5-Fluorooxindole: Ensure it is free from contaminants. The presence of residual acids or bases from its synthesis can interfere with the reaction.
-
1-Benzyl-4-(2-chloroethyl)piperidine (or similar alkylating agent): This reagent can degrade upon storage. Verify its purity by ¹H NMR or LC-MS before use.
-
Base: The choice and quality of the base are critical. If using a hydride base like NaH, ensure it is fresh and has been handled under inert conditions to prevent quenching by moisture. For carbonate bases like K₂CO₃, ensure they are finely powdered and anhydrous.
-
-
Reaction Conditions:
-
Solvent: The solvent must be anhydrous. The presence of water can quench strong bases and lead to unwanted side reactions. Common solvents for this alkylation include DMF, DMSO, and THF.
-
Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
Inert Atmosphere: Reactions involving strong bases like NaH should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
-
Reaction Monitoring:
-
Actively monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS). This will help you determine if the reaction is slow, has stalled, or is complete.
-
Q2: I'm observing multiple spots on my TLC plate, and the yield of the desired product is low. What are the common side reactions?
A2: The formation of multiple byproducts is a frequent cause of low yields. Key potential side reactions include:
-
N-alkylation vs. O-alkylation: Oxindoles are amides and can exist in equilibrium with their enol tautomer. While C-alkylation at the 3-position is desired to form the spirocycle, N-alkylation of the oxindole nitrogen or O-alkylation of the enol can occur as competing reactions. The choice of base and solvent can influence this selectivity.
-
Dimerization/Polymerization: Under strongly basic conditions, oxindoles can undergo self-condensation or other polymerization pathways.
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to decomposition. This is particularly true if the reaction is heated for an extended period.
Troubleshooting Strategies:
-
Base Selection: A bulky base may favor C-alkylation over N-alkylation.
-
Order of Addition: Adding the alkylating agent slowly to a pre-formed mixture of the oxindole and base can sometimes minimize side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity and reduce decomposition.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this class of compounds?
A1: The synthesis of this compound typically involves the alkylation of 5-fluorooxindole with a suitable piperidine-containing electrophile. A common route is the reaction of 5-fluorooxindole with a bis-electrophile like benzylbis(2-chloroethyl)amine in the presence of a strong base.[7] This proceeds via a tandem N-alkylation and subsequent intramolecular C-alkylation to form the spirocyclic system.
Q2: How do I choose the right solvent and base for this reaction?
A2: The choice of solvent and base is crucial for success.
| Parameter | Options | Considerations |
| Solvent | DMF, DMSO, THF | The solvent must be polar and aprotic to dissolve the reagents and stabilize charged intermediates. It must also be anhydrous. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | A strong base is required to deprotonate the C-3 position of the oxindole. The choice of base can affect the reaction rate and selectivity. |
Q3: What is a reliable method for purifying the final product?
A3: Purification is typically achieved through silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system can be used for further purification if needed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general guideline and may require optimization.
-
To a solution of 5-fluorooxindole (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of benzylbis(2-chloroethyl)amine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient of 20-50% ethyl acetate in hexanes) to yield the title compound.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A flowchart for troubleshooting low product yield.
Simplified Reaction Mechanism
This diagram illustrates the key steps in the formation of the spirooxindole core.
Sources
- 1. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Catalytic asymmetric synthesis of spirooxindoles: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
Addressing resistance mechanisms to spiro[indoline-3,4'-piperidine]-2-one inhibitors
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Welcome to the technical support center for researchers utilizing spiro[indoline-3,4'-piperidine]-2-one based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered when working with this promising class of therapeutic agents. Our focus is to move beyond simple protocol recitation and delve into the mechanistic underpinnings of common experimental hurdles, empowering you to make informed decisions and obtain robust, reproducible data.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use and behavior of spiro[indoline-3,4'-piperidine]-2-one inhibitors, which primarily target the p53-MDM2 interaction.[1][2][3]
Q1: My spiro[indoline-3,4'-piperidine]-2-one inhibitor shows high potency in a biochemical assay (e.g., TR-FRET, AlphaLISA) but weak activity in my cell-based assays. What are the likely causes?
A1: This is a frequent and important observation. The discrepancy often arises from factors not present in a purified, in vitro system. Here’s a breakdown of potential causes:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the inhibitor out of the cell.[4][5][6] This is a major mechanism of multidrug resistance.[4][5][6]
-
Target Engagement in a Cellular Context: The target protein (e.g., MDM2) exists in a complex with other proteins and is subject to post-translational modifications within the cell, which can alter inhibitor binding.[7]
-
Off-Target Effects: At higher concentrations required to see a cellular effect, the compound may be engaging other kinases or proteins, leading to confounding results or toxicity.[8][9][10]
-
Cell Line Specific Factors: The genetic background of your cell line is critical. The most important factor for MDM2-p53 inhibitors is the status of the TP53 gene.
Q2: Why is the TP53 mutation status of my cell line so critical when using an MDM2-targeting spiro[indoline-3,4'-piperidine]-2-one inhibitor?
A2: The primary mechanism of these inhibitors is to disrupt the interaction between MDM2 and wild-type p53.[1][11][12] MDM2 is an E3 ubiquitin ligase that targets p53 for degradation.[3][11] By inhibiting this interaction, the inhibitor stabilizes p53, allowing it to accumulate and trigger downstream tumor-suppressive functions like cell cycle arrest and apoptosis.[3][13][14]
-
Wild-Type p53 (p53-WT): In cell lines with functional, wild-type p53, the inhibitor is expected to be effective, assuming the p53 pathway is not otherwise compromised.
-
Mutant p53 (p53-mut): If the TP53 gene is mutated, the resulting p53 protein is often non-functional or has altered function. Stabilizing a non-functional p53 will not induce the desired apoptotic response.[15][16] Therefore, these inhibitors are generally ineffective in p53-mutant cell lines.[15][17]
-
p53-null: In cells lacking p53 altogether, the inhibitor will have no effect through its primary mechanism.
It is absolutely essential to verify the TP53 status of your cell lines before initiating experiments.
Q3: I'm observing cell death, but it doesn't seem to be classical apoptosis. Could there be other mechanisms at play?
A3: While apoptosis is the canonical outcome of p53 reactivation, it's not the only possibility.[1] The cellular response to MDM2 inhibition can be context-dependent.[1]
-
Cell Cycle Arrest: In some cell types, p53 activation leads primarily to cell cycle arrest at the G1 or G2/M phase, rather than immediate apoptosis.[1]
-
Senescence: Prolonged p53 activation can induce a state of irreversible cell cycle arrest known as senescence.
-
p53-Independent Effects: While less common for highly specific inhibitors, some compounds may have off-target effects that induce cell death through other pathways.[7][18] MDM2 itself has functions independent of p53 that could be affected.[7][18]
It is crucial to use multiple assays to characterize the cellular response, such as cell cycle analysis (propidium iodide staining), apoptosis assays (Annexin V/7-AAD staining, caspase activation), and senescence markers (SA-β-gal staining).
II. Troubleshooting Guides
This section provides structured troubleshooting for specific experimental problems.
Problem 1: Inconsistent IC50/GI50 Values Across Experiments
You've performed a cell viability assay (e.g., MTT, CellTiter-Glo) multiple times but are getting significant variability in the calculated IC50 or GI50 values for your inhibitor.
Caption: Investigating lack of target engagement.
-
Kinetics of p53 Activation:
-
Question: At what time point are you harvesting your cells for analysis?
-
Rationale: The accumulation of p53 and the subsequent transcription of its target genes (like CDKN1A which encodes p21) are time-dependent processes. The peak response may occur earlier or later than your chosen time point.
-
Action: Perform a Time-Course Experiment. Treat your cells with a fixed, effective concentration of the inhibitor (e.g., 2x GI50) and harvest cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze p53 and p21 levels by Western blot at each point to identify the peak response time.
-
-
Possibility of Off-Target Cytotoxicity:
-
Question: Could the observed cell death be due to a mechanism other than p53 activation?
-
Rationale: If the inhibitor is acting on a different target, you would not expect to see p53 stabilization. This is more likely at higher concentrations. The spiro[indoline-3,4'-piperidine]-2-one scaffold has been investigated for activity against other targets, such as c-Met/ALK. [9][10][19] * Action: Lower the Concentration and Use Controls. Repeat the experiment using a concentration closer to the GI50. Crucially, include a p53-mutant or p53-null cell line as a negative control. If you see similar levels of cell death in both p53-WT and p53-mut/null lines, it strongly suggests an off-target, p53-independent mechanism.
-
-
Technical Western Blot Issues:
-
Question: Have you validated your p53 and p21 antibodies? Is your protein loading consistent?
-
Rationale: Simple technical failures can be misleading. Poor antibody quality or uneven protein loading can obscure a real biological effect.
-
Action: Include a positive control for p53 activation (e.g., treatment with a DNA damaging agent like doxorubicin). Always run a loading control (e.g., GAPDH, β-Actin) and ensure the bands are of equal intensity across all lanes.
-
III. Experimental Protocols
Protocol 1: Validating On-Target Activity via p53-MDM2 Co-Immunoprecipitation (Co-IP)
This protocol confirms that your inhibitor disrupts the physical interaction between p53 and MDM2 in a cellular context.
Objective: To immunoprecipitate MDM2 and determine if less p53 is bound to it in the presence of the inhibitor.
Materials:
-
p53-WT cancer cell line (e.g., MCF-7, SJSA-1)
-
Spiro[indoline-3,4'-piperidine]-2-one inhibitor
-
Positive control MDM2 inhibitor (e.g., Nutlin-3a)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for immunoprecipitation (anti-MDM2)
-
Antibodies for Western blotting (anti-p53, anti-MDM2)
-
Protein A/G magnetic beads
-
DMSO (vehicle control)
Procedure:
-
Cell Treatment: Seed cells to reach 80-90% confluency on the day of the experiment. Treat cells with Vehicle (DMSO), your test inhibitor (at 1x, 5x, and 10x GI50), and a positive control inhibitor for the optimal time determined previously (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot of this lysate as the "Input" control.
-
Immunoprecipitation:
-
To the remaining lysate, add the anti-MDM2 antibody.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution: After the final wash, remove all supernatant and add 1x Laemmli sample buffer to the beads. Boil for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis:
-
Load the "Input" and the eluted Co-IP samples onto an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe the membrane with anti-p53 antibody to detect co-immunoprecipitated p53.
-
Strip and re-probe the membrane with anti-MDM2 antibody to confirm that equal amounts of MDM2 were pulled down in each sample.
-
Expected Results:
| Treatment | Input (p53) | Input (MDM2) | IP: MDM2, Blot: p53 | IP: MDM2, Blot: MDM2 |
| Vehicle (DMSO) | Basal | Basal | Strong Band | Strong Band |
| Inhibitor (Low Conc) | Increased | Basal | Reduced Band | Strong Band |
| Inhibitor (High Conc) | Strongly Increased | Basal | Faint/No Band | Strong Band |
| Nutlin-3a | Strongly Increased | Basal | Faint/No Band | Strong Band |
A dose-dependent decrease in the p53 signal in the IP lanes, despite an increase in the total p53 in the input lanes, is strong evidence of on-target activity.
Protocol 2: Assessing Resistance due to ABC Transporter Efflux
This protocol helps determine if drug efflux is responsible for poor cellular potency.
Objective: To determine if co-treatment with a known ABC transporter inhibitor can potentiate the activity of your spiro[indoline-3,4'-piperidine]-2-one compound.
Materials:
-
Test cell line (suspected to have high efflux activity)
-
Spiro[indoline-3,4'-piperidine]-2-one inhibitor
-
Broad-spectrum ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP)
-
Cell viability assay kit (e.g., CellTiter-Glo)
Procedure:
-
Experimental Setup: Prepare two sets of 96-well plates.
-
Plate 1: Will be a standard dose-response curve for your inhibitor alone.
-
Plate 2: Will be a dose-response curve for your inhibitor in the presence of a fixed, sub-toxic concentration of the ABC transporter inhibitor.
-
-
Cell Seeding: Seed cells at the optimized density in all wells and allow them to adhere overnight.
-
Dosing:
-
Plate 1: Add serial dilutions of your inhibitor.
-
Plate 2: First, pre-treat the cells with the ABC transporter inhibitor for 1-2 hours. Then, without washing, add the serial dilutions of your spiro[indoline-3,4'-piperidine]-2-one inhibitor.
-
-
Incubation: Incubate the plates for the standard duration of your viability assay (e.g., 72 hours).
-
Readout: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the GI50 value for your inhibitor from both plates.
Interpreting the Results:
-
No Change in GI50: If the GI50 value is unchanged, it is unlikely that efflux through the targeted transporter is a major resistance mechanism.
-
Significant Leftward Shift in GI50: If the GI50 value decreases significantly (e.g., >5-fold) in the presence of the ABC transporter inhibitor, this strongly indicates that your compound is a substrate for that transporter and that efflux is a key mechanism of resistance in this cell line.
IV. References
-
Ye, L., Tian, Y., Li, Z., Jin, H., Zhu, Z., Wan, S., Zhang, J., Yu, P., Zhang, J., & Wu, S. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4'-piperidine]-2-ones as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375. Available from: [Link]
-
Haroniková, A., Hrabina, O., & Moudrý, P. (2020). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Cellular and Molecular Life Sciences, 77(20), 4025-4045. Available from: [Link]
-
(n.d.). p53 mutation status and cell susceptibility to MDM2 inhibition. ResearchGate. Available from: [Link]
-
García-Gutiérrez, L., & Delgado, M. D. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences, 22(1), 246. Available from: [Link]
-
(2009). Abstract #2907: Interactions between MDM2 copy number, SNP309 and P53 mutation status, and their impact on drug response in cancer cells. Cancer Research, 69(8 Supplement), 2907. Available from: [Link]
-
Wang, W., & Chen, J. (2022). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Cancers, 14(15), 3804. Available from: [Link]
-
(n.d.). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Available from: [Link]
-
Wang, D. S., & Chen, Z. S. (2015). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design, 21(38), 5546–5558. Available from: [Link]
-
(2008). Reversal of ABC Drug Transporter-Mediated Multidrug Resistance in Cancer Cells: Evaluation of Current Strategies. Current Medicinal Chemistry, 15(16), 1613-1627. Available from: [Link]
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Vuaroqueaux, V., & Hendriks, H. R. (2021). Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. British Journal of Cancer, 125, 1247–1256. Available from: [Link]
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(n.d.). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Methods in Molecular Biology. Available from: [Link]
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Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. Drug Resistance Updates, 40, 1-18. Available from: [Link]
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Vuaroqueaux, V., & Hendriks, H. R. (2021). Pharmacogenomics characterization of the MDM2 inhibitor MI-773 reveals candidate tumours and predictive biomarkers. British Journal of Cancer, 125(9), 1247-1256. Available from: [Link]
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Lane, D. P., Cheok, C. F., & Lain, S. (2019). Simultaneous Measurement of p53:Mdm2 and p53:Mdm4 Protein-Protein Interactions in Whole Cells Using Fluorescence Labelled Foci. Scientific Reports, 9(1), 17933. Available from: [Link]
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Haronikova, A., Hrabina, O., & Moudry, P. (2020). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy : can we overcome them?. DiVA. Available from: [Link]
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Michaelis, M., et al. (2020). Long-term cultivation using ineffective MDM2 inhibitor concentrations alters the drug sensitivity profiles of PL21 leukaemia cells. Experimental Results, 1, e6. Available from: [Link]
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Haronikova, A., Hrabina, O., & Moudry, P. (2020). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Cellular and Molecular Life Sciences, 77(20), 4025-4045. Available from: [Link]
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(n.d.). Function ofABC transporters in MDR and their drug efflux mechanism. ResearchGate. Available from: [Link]
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(n.d.). Detection of p53 - Mdm2 interaction. ResearchGate. Available from: [Link]
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Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. Available from: [Link]
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Zhao, Y., & Sun, Y. (2013). Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine. Genes & Diseases, 1(1), 1-11. Available from: [Link]
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Workman, P. (2010). Pharmacodynamic biomarkers for molecular cancer therapeutics. Current Opinion in Pharmacology, 10(4), 376-381. Available from: [Link]
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Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c‑Met/ALK Inhibitors. figshare. Available from: [Link]
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Wesołowska, O., & Wiśniewski, J. (2018). State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. Oncology Letters, 16(3), 3291-3301. Available from: [Link]
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(2023). Deciphering MDM2 Inhibitors and Keeping Up with Their Recent Developments. Pharma's Almanac. Available from: [Link]
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(n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available from: [Link]
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Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. Available from: [Link]
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(n.d.). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ResearchGate. Available from: [Link]
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Haronikova, A., Hrabina, O., & Moudry, P. (2020). Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them?. Cellular and Molecular Life Sciences, 77(20), 4025-4045. Available from: [Link]
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Wang, S., Sun, W., & Zhao, Y. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(19), 7911-7921. Available from: [Link]
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(2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. ResearchGate. Available from: [Link]
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Watterson, D. M., & Messmer, C. H. (1999). Screening in a cell-based assay for inhibitors of microglial nitric oxide production reveals calmodulin-regulated protein kinases as potential drug discovery targets. Brain Research, 845(2), 167-175. Available from: [Link]
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Li, J., Wu, N., Tian, Y., Zhang, J., & Wu, S. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters, 4(8), 806-810. Available from: [Link]
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(2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Acta Pharmaceutica Sinica B, 14(3), 1149-1167. Available from: [Link]
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Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Welcome to the technical support center dedicated to addressing the challenges associated with improving the blood-brain barrier (BBB) permeability of the novel compound, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of CNS drug development.
Introduction
This compound is a promising scaffold for CNS drug discovery. However, like many small molecules, its efficacy is contingent on its ability to cross the highly selective blood-brain barrier. This guide offers a structured approach to systematically evaluate and enhance its BBB penetration.
Troubleshooting Guide
This section addresses specific experimental hurdles you may encounter.
Scenario 1: My initial in silico predictions for BBB permeability are poor. What are my next steps?
Answer:
Poor in silico predictions are common and serve as a starting point for optimization. The initial focus should be on understanding the underlying physicochemical properties that are likely hindering permeability.
Step 1: Analyze the Physicochemical Properties of the Parent Compound.
Before embarking on extensive chemical modifications, it's crucial to have a baseline understanding of your molecule's characteristics.
| Property | Value (Predicted/Calculated) | Optimal Range for BBB Penetration |
| Molecular Weight (MW) | 310.4 g/mol [1] | < 400-500 Da[2] |
| LogP (Lipophilicity) | ~2.7[1] | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 32.3 Ų[1] | < 70-90 Ų |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 5-7 |
| pKa | (Not readily available) | Basic pKa ~7.5-10.5 |
These values are for the parent compound and should be experimentally verified.
Step 2: Prioritize Modifications Based on In Silico Data.
Based on the initial analysis, the TPSA and LogP are good starting points for optimization. While the molecular weight is within an acceptable range, any modifications should aim to keep it below 400 Da.
Step 3: Implement a Chemical Modification Strategy.
A systematic approach to chemical modification is essential. Consider the following strategies to address specific physicochemical liabilities:
-
To Decrease TPSA:
-
Replace polar functional groups with less polar isosteres. For instance, if other analogs contain hydroxyl or carboxyl groups, consider replacing them with methoxy or ester groups, respectively.
-
Intramolecular hydrogen bonding can mask polar groups and reduce the effective TPSA.
-
-
To Modulate LogP:
-
To increase lipophilicity, consider adding small alkyl or halogen groups to the aromatic rings. The existing fluorine atom is a good feature for enhancing lipophilicity[3].
-
To decrease lipophilicity if it is too high, consider introducing carefully selected polar groups that do not significantly increase the HBD count or TPSA.
-
Experimental Workflow for Initial Assessment
Caption: Workflow for initial assessment and optimization.
Scenario 2: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate and how should I proceed?
Answer:
The PAMPA assay is a measure of passive diffusion across an artificial lipid membrane.[4] Low permeability in this assay strongly suggests that the compound has poor passive transcellular permeability, which is a primary route for small molecules to cross the BBB.[4]
Step 1: Confirm the PAMPA Results.
Ensure the assay was performed correctly. Include a positive control (e.g., carbamazepine) and a negative control (e.g., atenolol) to validate the assay performance.
Step 2: Correlate with Physicochemical Properties.
Re-evaluate the physicochemical properties from Scenario 1. A high TPSA (>90 Ų) and/or a LogP outside the optimal range are common reasons for poor PAMPA results.
Step 3: Implement Chemical Modifications to Enhance Passive Diffusion.
Refer to the chemical modification strategies outlined in Scenario 1 to improve the physicochemical properties conducive to passive diffusion.
Step 4: Re-screen Modified Compounds in the PAMPA Assay.
Synthesize a small library of analogs with targeted modifications and re-screen them using the PAMPA assay to establish a structure-permeability relationship.
Scenario 3: My compound has good passive permeability in the PAMPA assay but shows low permeability in a cell-based in vitro BBB model (e.g., hCMEC/D3 or co-culture with astrocytes). What could be the issue?
Answer:
This discrepancy between the PAMPA and cell-based assays is a critical finding. It suggests that while the compound has the intrinsic physicochemical properties for passive diffusion, other biological factors are limiting its transport across a cellular barrier. The most likely culprit is active efflux by transporters at the BBB.[5][6]
Step 1: Investigate for P-glycoprotein (P-gp) Efflux.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a major efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain endothelial cells.[5][6][7]
Experimental Protocol: P-gp Substrate Assessment
This protocol uses a cell-based in vitro BBB model to determine if your compound is a substrate of P-gp.
Materials:
-
hCMEC/D3 cell line or a co-culture model with astrocytes.[8]
-
Transwell inserts.
-
Your test compound.
-
A known P-gp inhibitor (e.g., verapamil or zosuquidar).
-
A known P-gp substrate as a positive control (e.g., rhodamine 123 or digoxin).
-
LC-MS/MS for quantification of your compound.
Procedure:
-
Culture the brain endothelial cells on the Transwell inserts until a confluent monolayer is formed, characterized by a high transendothelial electrical resistance (TEER).
-
Measure the bidirectional transport of your compound across the cell monolayer:
-
Apical-to-Basolateral (A-B) Permeability (Papp, A-B): Add the compound to the upper (apical) chamber and measure its appearance in the lower (basolateral) chamber over time.
-
Basolateral-to-Apical (B-A) Permeability (Papp, B-A): Add the compound to the lower (basolateral) chamber and measure its appearance in the upper (apical) chamber over time.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) .
-
Repeat the bidirectional transport assay in the presence of a P-gp inhibitor.
Data Interpretation:
| Efflux Ratio (ER) | Interpretation |
| ER ≈ 1 | The compound is likely not a substrate of P-gp. |
| ER ≥ 2 | The compound is likely a substrate of P-gp. |
| ER decreases significantly in the presence of a P-gp inhibitor | Confirms that the compound is a P-gp substrate. |
Step 2: Mitigate P-gp Efflux.
If your compound is identified as a P-gp substrate, the following strategies can be employed:
-
Structural Modifications:
-
Reduce the number of hydrogen bond acceptors.
-
Increase molecular rigidity.
-
Introduce a fluorine atom, which can sometimes disrupt P-gp recognition. The existing fluorine in your parent compound is advantageous.
-
-
Co-administration with a P-gp Inhibitor: This is a less desirable long-term strategy due to the potential for drug-drug interactions but can be used in preclinical studies to confirm P-gp involvement.
Logical Flow for Investigating Efflux
Caption: Decision tree for investigating active efflux.
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a CNS drug candidate?
A1: While there are no absolute rules, general guidelines for CNS drug candidates that favor BBB penetration via passive diffusion include:
-
Molecular Weight (MW): < 400-500 Da[2]
-
LogP: 1.5 - 3.5
-
Topological Polar Surface Area (TPSA): < 70-90 Ų
-
Hydrogen Bond Donors (HBD): ≤ 3
-
Hydrogen Bond Acceptors (HBA): ≤ 5-7
-
pKa: A basic pKa in the range of 7.5-10.5 can be beneficial for lysosomal trapping, which can increase the unbound brain concentration.
Q2: What are the different types of in vitro BBB models, and which one should I use?
A2: There are several in vitro models, each with its own advantages and limitations:
-
PAMPA: A non-cell-based assay that only measures passive diffusion. It is high-throughput and useful for initial screening.[4]
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Immortalized Brain Endothelial Cell Lines (e.g., hCMEC/D3): These are human-derived and provide a more biologically relevant model than PAMPA, as they express some BBB transporters.[9]
-
Co-culture Models: These models include brain endothelial cells co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[8] These models more closely mimic the in vivo environment and often exhibit tighter junctions and higher expression of transporters.[8]
-
Microfluidic "BBB-on-a-chip" Models: These are advanced models that incorporate physiological shear stress and 3D architecture, providing a more accurate representation of the in vivo BBB.[10][11]
The choice of model depends on the stage of your research. PAMPA is suitable for early-stage screening of a large number of compounds, while co-culture and microfluidic models are better for more detailed characterization of lead candidates.
Q3: How do I measure the BBB permeability of my compound in vivo?
A3: In vivo studies are the gold standard for confirming BBB permeability. Common techniques include:
-
Intravenous (IV) Administration and Brain/Plasma Ratio (Kp): The compound is administered intravenously to rodents, and at a specific time point, brain and plasma concentrations are measured to determine the Kp (total brain concentration / total plasma concentration).
-
In Situ Brain Perfusion: This technique involves perfusing the brain of an anesthetized rodent with a solution containing the test compound. It allows for the measurement of the unidirectional influx rate into the brain without the confounding effects of peripheral metabolism and plasma protein binding.[9]
-
Microdialysis: This technique involves implanting a small probe into a specific brain region to sample the unbound drug concentration in the brain extracellular fluid. This provides a measure of the pharmacologically active concentration at the target site.
Q4: My compound has a high affinity for plasma proteins. How will this affect its BBB permeability?
A4: High plasma protein binding can significantly reduce the free fraction of the drug in the blood, which is the portion available to cross the BBB. Only the unbound drug can diffuse across the BBB. Therefore, it is crucial to measure the unbound fraction of your compound in plasma and consider the unbound brain-to-plasma ratio (Kp,uu) for a more accurate assessment of BBB penetration.
Conclusion
Improving the blood-brain barrier permeability of this compound requires a multi-faceted approach that combines in silico prediction, chemical modification, and a tiered in vitro and in vivo testing strategy. By systematically addressing potential liabilities such as poor passive diffusion and active efflux, researchers can enhance the CNS exposure of this promising compound and unlock its therapeutic potential.
References
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- ACS Publications. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
- Frontiers. (n.d.). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine.
- SpringerLink. (n.d.). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo.
- MDPI. (n.d.). In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer's Disease.
- Semantic Scholar. (n.d.). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.
- PubMed. (2021, September 23). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.
- RJPT. (n.d.). Physicochemical determinants of blood brain barrier penetrating molecules.
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- PMC. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction.
- SpringerLink. (2020, August 5). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin.
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- Patsnap Synapse. (2025, May 21). What characteristics of compounds cross the blood-brain barrier?.
- ResearchGate. (2025, August 6). (PDF) Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetration.
- Oreate AI Blog. (2026, January 7). Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
- PubMed. (n.d.). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response.
- PMC. (2019, March 23). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs.
- Frontiers. (n.d.). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport.
- PMC. (n.d.). Molecular determinants of blood–brain barrier permeation.
- MDPI. (n.d.). Regulation of P-Glycoprotein in the Brain.
- JoVE. (2017, October 27). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
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- PubChem. (n.d.). 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one.
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Technical Support Center: Troubleshooting Cell Culture Contamination Issues with 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Welcome to the technical support guide for researchers utilizing 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one in cell culture applications. This guide is designed to provide in-depth troubleshooting for contamination-related issues that may arise during your experiments. As this compound is a synthetic small molecule, "contamination" in this context extends beyond microbial issues to include challenges related to the compound's physicochemical properties and its interaction with the complex biological environment of cell culture.
This resource is structured to address issues from first principles, moving from common, easily resolved problems to more complex challenges requiring a systematic diagnostic approach.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial queries and common problems encountered when introducing a new small molecule into a cell culture system.
Q1: My culture medium turned cloudy shortly after adding the spiroindoline compound. Is this bacterial contamination?
A1: While rapid turbidity is a classic sign of bacterial contamination, it is not the only cause, especially when introducing a new chemical.[1] It is highly probable that the compound has precipitated out of the solution. This is common for organic small molecules which often have low aqueous solubility. The computed XLogP3-AA value for a similar spiroindoline compound is 3.3, indicating its lipophilic nature and potential for poor solubility in aqueous media.[2]
-
Immediate Action: Observe a sample of the turbid medium under a phase-contrast microscope. Bacterial contamination will typically appear as small, distinct, motile (or vibrating) rods or cocci between your cells.[1] Chemical precipitates often appear as amorphous, crystalline, or needle-like structures and are not motile.[3]
Q2: I've observed significant cell death after treating my cultures with the compound. How can I be sure this is cytotoxicity and not a cryptic contamination?
A2: This is a critical distinction. Unexplained cell death can be a sign of a fastidious microbial contaminant like mycoplasma, or it could be direct cytotoxicity from the compound or its solvent.
-
Initial Verification: First, assess your solvent control. Prepare a culture dish with the same final concentration of the solvent (e.g., DMSO) used to dissolve the spiroindoline compound. If you observe similar levels of cell death in the solvent control, the solvent concentration may be too high.[4] It is recommended to keep the final DMSO concentration below 0.3% (0.1% is preferred) to avoid solvent effects.[5]
-
Next Step: If the solvent control is healthy, the issue is likely compound-specific cytotoxicity. A formal cytotoxicity assay, such as an MTT or LDH release assay, can quantify this effect across a range of concentrations.[6][7]
Q3: Can the this compound compound itself be a source of microbial contamination?
A3: It is unlikely that the synthesized chemical compound itself contains microbial contaminants, especially if sourced from a reputable supplier who provides a certificate of analysis. However, contamination can be introduced during the handling, weighing, and solubilization of the compound.[8] The powder is not sterile, and every step to prepare a stock solution is an opportunity to introduce contaminants.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues encountered when using this compound.
Issue 1: Precipitate Formation in Culture Medium
Precipitation is the most common non-microbial issue when working with hydrophobic small molecules. It can be mistaken for contamination, and the precipitate itself can be harmful to cells.[3]
Causality: The spiroindoline compound, likely dissolved in a 100% organic solvent like DMSO to create a high-concentration stock, is rapidly diluted into the aqueous, buffered, high-salt environment of the cell culture medium. This solvent shift dramatically lowers the compound's solubility, causing it to "crash out" of solution.
The following workflow can help diagnose and solve solubility issues.
Caption: Diagnostic workflow for identifying the cause of turbidity.
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure the compound is fully dissolved in pure, anhydrous DMSO.[9] If solubility is an issue, gentle warming to 37°C or brief sonication can be effective, but ensure the compound is heat-stable.[5]
-
Perform Serial Dilutions in DMSO: If you are testing a range of concentrations, perform serial dilutions of the high-concentration stock in 100% DMSO, not in aqueous buffers.
-
Use a Step-Wise Dilution into Medium: To add the compound to your cells, do not add the DMSO stock directly to the full volume of medium in the flask. Instead, aliquot the medium for that flask into a sterile conical tube. While vortexing the medium gently, add the small volume of DMSO stock drop-wise. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Pre-warm the Medium: Ensure the cell culture medium is pre-warmed to 37°C before adding the compound stock. Solubility is often temperature-dependent.
-
Final Solvent Concentration Check: Always calculate the final percentage of DMSO in your culture medium. Keep it consistent across all experimental and control groups and ideally below 0.1%.[5]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes initial solubility of hydrophobic compounds. |
| Stock Concentration | 10-100 mM (Typical) | High enough to keep final solvent volume low. |
| Final DMSO % in Media | < 0.3% (0.1% preferred) | Minimizes solvent-induced cytotoxicity and off-target effects.[5] |
| Addition Method | Drop-wise into vortexing media | Promotes rapid dispersion and prevents localized high concentrations that lead to precipitation. |
Table 1: Recommended Parameters for Small Molecule Dilution
Issue 2: Differentiating Cytotoxicity from Microbial Contamination
If cells are dying but there is no obvious precipitation or microbial growth, the cause could be either direct compound toxicity or a more subtle contamination.
Causality: The spiroindoline compound may be inherently toxic to the cell line at the tested concentration, inducing apoptosis or necrosis.[10] Alternatively, a low-level or slow-growing bacterial or fungal contamination, or a mycoplasma infection, could be causing the decline in cell health.[11]
This workflow helps to systematically isolate the cause of cell death.
Caption: Troubleshooting workflow for cell death.
Protocol 1: Sterility Testing of Compound Stock Solution
This protocol determines if your prepared chemical stock solution is a source of microbial contamination. It is based on pharmacopeial direct inoculation methods.[12]
-
Materials:
-
Your this compound stock solution in DMSO.
-
Sterile Tryptic Soy Broth (TSB) for detecting bacteria.
-
Sterile Fluid Thioglycollate Medium (FTM) for detecting anaerobic and some aerobic bacteria.
-
Sterile Sabouraud Dextrose Broth (SDB) for detecting fungi and yeast.
-
Sterile culture tubes.
-
Positive controls (e.g., non-pathogenic strains of E. coli for TSB, C. sporogenes for FTM, C. albicans for SDB).
-
-
Procedure:
-
In a sterile biosafety cabinet, label three sets of sterile tubes for each medium (Test, Positive Control, Negative Control).
-
Test: Inoculate 5 mL of TSB, FTM, and SDB with 50 µL of your compound stock solution.
-
Positive Control: Inoculate a separate set of media with a low number (10-100 CFU) of the respective control organisms.
-
Negative Control: Leave one set of media un-inoculated.
-
Incubate the tubes under appropriate conditions (e.g., TSB and FTM at 30-35°C, SDB at 20-25°C) for up to 14 days.
-
-
Interpretation:
-
Valid Test: Negative controls must remain clear, and positive controls must show turbidity (growth).
-
Result: If your "Test" tubes show turbidity while the negative controls remain clear, your stock solution is contaminated. Discard and prepare a new stock using stringent aseptic technique.
-
Protocol 2: Dose-Response Cytotoxicity Assay (MTT Method)
This assay quantifies the cytotoxic effect of the compound.[7]
-
Materials:
-
Cells of interest, 96-well plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the spiroindoline compound in culture medium. Remember to keep the final DMSO concentration constant and low across all wells.
-
Include "cells only" (no treatment) and "vehicle control" (DMSO only) wells.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Interpretation: A decrease in absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability, confirming cytotoxicity. Plotting absorbance against compound concentration will allow you to determine an IC50 value (the concentration at which 50% of cell viability is inhibited).
Part 3: Best Practices for Prevention
Proactive measures are the most effective way to prevent contamination issues.
-
Compound Handling: Always handle the solid compound and prepare stock solutions in a certified biological safety cabinet.[8] Use sterile spatulas, tubes, and pipette tips.
-
Solvent Quality: Use high-purity, anhydrous, sterile-filtered DMSO for preparing stock solutions. Aliquot the DMSO into smaller, single-use volumes upon opening a new bottle to prevent moisture contamination.
-
Stock Solution Filtration: After dissolving the compound in DMSO, filter the stock solution through a 0.22 µm sterile syringe filter compatible with organic solvents (e.g., PTFE) into a sterile storage vial. This is a critical step to remove any potential microbial contaminants introduced during weighing and handling.
-
Routine Cell Culture Maintenance: Always practice strict aseptic technique. Regularly test your cell lines for mycoplasma contamination, as this is a common, invisible source of declining cell health and experimental variability.[11]
By adopting a systematic diagnostic approach and adhering to rigorous preventative practices, researchers can confidently distinguish between true microbial contamination and challenges related to the chemical nature of this compound, ensuring the integrity and reproducibility of their experimental results.
References
-
PubChem. (n.d.). 1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
Sartorius. (2021). Regulatory Standards for Sterility Testing. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
World Health Organization. (1998). General Requirements for the Sterility of Biological Substances. Retrieved from [Link]
-
BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. Retrieved from [Link]
-
PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
-
Humana Press. (n.d.). Basic Cell Culture Protocols. In Methods in Molecular Biology. Retrieved from [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
ACS Publications. (2015). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
BMC Immunology. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PIC/S. (1998). Sterility Testing. Retrieved from [Link]
-
Apical Scientific Sdn. Bhd. (n.d.). Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate. Retrieved from [Link]
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Technical Support Center: Assays with 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
Welcome to the technical support guide for researchers working with 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of assay development and execution with this spirooxindole compound. Our goal is to empower you to achieve consistent, reliable, and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the primary physicochemical properties of this compound that I should be aware of?
A1: The this compound scaffold, characteristic of many spirooxindole derivatives, suggests several key properties.[1][2] These compounds are often hydrophobic and possess a rigid three-dimensional structure due to the spirocyclic core.[3] This can lead to low aqueous solubility.[2][4] The oxindole moiety contains a hydrogen bond donor (N-H) and acceptor (C=O), while the piperidine nitrogen is a hydrogen bond acceptor, influencing its interactions with biological targets.[2] Its lipophilicity suggests good cell permeability but also a potential for non-specific binding and aggregation.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Due to the predicted low aqueous solubility, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions (e.g., 10-20 mM).[5] To ensure compound integrity:
-
Use anhydrous, analytical-grade DMSO.[5]
-
Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize degradation and water absorption.[6][7]
-
Minimize freeze-thaw cycles by preparing smaller aliquots for single-use experiments.[6][7] Repeated freezing and thawing can lead to compound precipitation and degradation.[7]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A3: This is a common issue for hydrophobic compounds like spirooxindoles.[4] Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%), but recognize that a slightly higher concentration might be needed to maintain solubility.[4] Always run a vehicle control with a matching DMSO concentration.[4]
-
Use a Surfactant: Incorporating a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain compound solubility and prevent aggregation.
-
Pre-dilution Strategy: Perform serial dilutions in DMSO first before making the final dilution into the aqueous buffer. This avoids the sudden solvent shift that causes precipitation.
-
Solubility-Enhancing Excipients: For cell-based assays, consider formulating the compound with excipients, although this requires significant validation.[8]
Section 2: Troubleshooting Guides for Inconsistent Assay Results
Inconsistent results are a significant challenge in drug discovery.[5] This section provides structured guides to diagnose and resolve common sources of variability in both biochemical and cell-based assays.
Guide 1: High Variability in Biochemical (Enzyme Inhibition) Assays
Symptom: You observe significant standard deviations between replicate wells or inconsistent IC50 values across different experimental runs.
Underlying Issues: This variability can stem from multiple factors including compound behavior, enzyme instability, or substrate kinetics.[9][10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for enzyme assay variability.
Detailed Methodologies
Step 1: Diagnosing and Mitigating Compound Aggregation
Compound aggregation is a leading cause of non-specific inhibition and assay artifacts.[11] Aggregates can sequester and denature the enzyme, leading to false-positive results.[12]
-
Protocol: Detergent Sensitivity Test
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01-0.05% Triton X-100 or Tween-20.
-
Run the inhibition assay in parallel using both buffers.
-
Interpretation: If the compound's potency (IC50) significantly decreases or the inhibition is abolished in the presence of the detergent, it strongly suggests that aggregation was the cause of the initial activity.[11]
-
-
Protocol: Dynamic Light Scattering (DLS)
-
Prepare the compound in the final assay buffer at the highest concentration tested.
-
Analyze the sample using a DLS instrument to detect particles in the 50-500 nm range.[11]
-
Interpretation: The presence of particles confirms aggregation.[11] This technique can help determine the critical aggregation concentration (CAC).[11]
-
Step 2: Verifying Assay Conditions
Assays must be performed under conditions of initial velocity to ensure the observed inhibition is valid and not an artifact of substrate depletion or product inhibition.[10][13]
-
Protocol: Determining Initial Velocity
-
Set up the enzymatic reaction with a fixed amount of enzyme and substrate.
-
Measure product formation at multiple time points.
-
Plot product concentration versus time. The initial velocity is the linear portion of this curve, typically where less than 10% of the substrate has been consumed.[13]
-
Action: Adjust your assay's incubation time to fall within this linear range.[13]
-
Step 3: Checking Enzyme Stability and Kinetics
The stability of the enzyme and the concentration of the substrate relative to its Michaelis constant (Km) are critical for reproducibility.[9][13]
-
Protocol: Substrate Concentration Optimization
-
Determine the Km of your substrate under the established assay conditions.
-
For screening competitive inhibitors, a substrate concentration at or near the Km is ideal.[13][14] For non-competitive inhibitors, the effect is independent of substrate concentration.[14]
-
Interpretation: Using a substrate concentration far above the Km can mask the effects of competitive inhibitors, while a concentration that is too low can be rapidly depleted, violating initial velocity conditions.[14]
-
| Parameter | Recommended Action | Rationale |
| Compound Aggregation | Include 0.01% Triton X-100 in assay buffer. | Prevents formation of compound aggregates that cause non-specific inhibition.[11] |
| Assay Time | Ensure reaction is in the initial velocity phase. | Guarantees that the measured rate is proportional to enzyme activity and not limited by substrate depletion.[13] |
| Substrate Concentration | Use substrate at a concentration near its Km value. | Maximizes sensitivity for detecting competitive inhibitors.[13][14] |
| Enzyme Stability | Perform control reactions over time to ensure linearity. | Instability of the enzyme can lead to a decreasing reaction rate, mimicking inhibition.[13] |
Guide 2: Poor Reproducibility in Cell-Based Assays
Symptom: You observe inconsistent results in cell viability, signaling, or reporter assays, including high well-to-well variability and poor day-to-day reproducibility.
Underlying Issues: Cell-based assays introduce biological variability.[15][16] Key factors include cell health, seeding density, passage number, and microplate edge effects.[5][17][18]
Troubleshooting Workflow
Caption: Troubleshooting workflow for cell-based assay reproducibility.
Detailed Methodologies
Step 1: Standardize Cell Culture Practices
The foundation of any reliable cell-based assay is a consistent and healthy cell culture.[17]
-
Protocol: Cell Passage and Health Management
-
Passage Number: Use cells within a defined, narrow passage number range for all experiments.[15][18] High passage numbers can lead to genetic drift and altered phenotypes.[18]
-
Cell Banking: Establish a master and working cell bank system to ensure a consistent source of low-passage cells.[18]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can significantly alter cellular responses.[16]
-
Visual Inspection: Before each experiment, visually inspect cells to ensure they are healthy, have the correct morphology, and are at the appropriate confluence.[17]
-
Step 2: Optimize Cell Plating and Incubation
Inconsistent cell seeding and environmental factors across the microplate are major sources of variability.[18]
-
Protocol: Achieving Uniform Cell Seeding
-
Create a homogenous single-cell suspension before plating.
-
Gently swirl the cell suspension frequently during the plating process to prevent cells from settling in the reservoir.[18]
-
After plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before transferring to the incubator. This promotes even cell distribution.
-
-
Protocol: Mitigating Edge Effects
-
The "edge effect" is the phenomenon where wells on the perimeter of a plate show different results due to increased evaporation and temperature gradients.[5][18]
-
To minimize this, avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile PBS or media to act as a humidity buffer.[5][18]
-
Ensure the incubator has adequate humidity by maintaining a water pan.[17]
-
Step 3: Evaluate Compound-Specific Effects
The compound itself can cause issues beyond its intended biological target.
-
Protocol: Assessing Compound Solubility in Media
-
Prepare the highest concentration of the compound in the complete cell culture medium to be used.
-
Incubate for the duration of the experiment (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
-
Visually inspect the solution under a microscope for signs of precipitation.
-
Action: If precipitation occurs, the effective concentration is lower than intended, leading to inaccurate dose-response curves. The maximum test concentration should be lowered to below the solubility limit.
-
| Parameter | Recommended Action | Rationale |
| Cell Passage | Use cells within a consistent, low passage number range (<10 passages from thaw).[18] | Minimizes phenotypic drift and ensures consistent biological responses.[18] |
| Cell Seeding | Ensure a homogenous cell suspension and mix frequently during plating. | Prevents variability in cell number per well, which directly impacts assay signal.[18] |
| Edge Effects | Do not use outer wells for samples; fill with sterile PBS or media. | Creates a humidity barrier, reducing evaporation and temperature gradients across the plate.[5][18] |
| Compound Solubility | Visually confirm solubility in media at the highest test concentration. | Ensures the nominal concentration is the true concentration exposed to the cells. |
Section 3: References
-
Di, L. (2014). Variability in Human in Vitro Enzyme Kinetics. Methods in Molecular Biology, 1113, 339–351. [Link]
-
Tipton, K. F., & McDonald, A. G. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(16), 3791. [Link]
-
Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Retrieved from [Link]
-
Rottmann, M., et al. (2010). Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Science, 329(5996), 1175–1180. [Link]
-
Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Nobre, M. (2021). Why can't I get reproducible results in cell based assays? ResearchGate. Retrieved from [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598–611. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]
-
Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]
-
Pérez-Areales, F. J., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(13), 3958. [Link]
-
Michael, S., et al. (2020). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 988-1000. [Link]
-
Kelly, M. A. (2010). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. ResearchGate. Retrieved from [Link]
-
Ayotte, Y., et al. (2020). Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. Retrieved from [Link]
-
Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2291-2302. [Link]
-
ResearchGate. (n.d.). Physicochemical data of spirooxindole pyrrolidines/pyrrolizines compounds 23a-f, 24a-f, and 25a-g. ResearchGate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 24(23), 4391. [Link]
-
Bryan, C. (2021, March 24). Enzyme inhibitor leads to higher turnover rate? Biology Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Properties on Biological Assays. ResearchGate. Retrieved from [Link]
-
Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, September 4). Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline. Retrieved from [Link]
-
Patel, G., Shah, V. R., Nguyen, T. A., & Deshmukh, K. (Eds.). (2024). Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Elsevier. [Link]
-
Google Patents. (n.d.). Benzylpiperidine derivative, preparation method and pharmaceutical composition containing the same. Retrieved from
-
Singh, P., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27461–27474. [Link]
-
Al-Zoubi, R. M., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6998. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. Retrieved from [Link]
-
Betzi, S., & Morelli, X. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers in Molecular Biosciences, 10, 1341763. [Link]
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BioPharma Services Inc. (2023). Navigating Compounding in Early Phase Drug Development and ADF Studies. BioPharma Services Inc. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
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Validation & Comparative
A Head-to-Head Comparison: The Efficacy of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one Versus Crizotinib in Targeting Key Oncogenic Drivers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule inhibitors against validated oncogenic drivers remains a cornerstone of precision medicine. Crizotinib, a first-in-class inhibitor of Anaplastic Lymphoma Kinase (ALK), has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] However, its activity extends to other critical receptor tyrosine kinases (RTKs), notably c-Met and ROS1, making it a multi-targeted agent.[3][4] Emerging from the crucible of medicinal chemistry is a new contender, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, a novel compound built upon a scaffold demonstrating potent inhibitory activity against c-Met and ALK. This guide provides an in-depth, objective comparison of the preclinical efficacy of this compound and its analogs with the established benchmark, crizotinib, supported by experimental data and protocols.
At a Glance: Comparative Inhibitory Profile
The cornerstone of any kinase inhibitor's efficacy lies in its potency and selectivity. While specific data for this compound is emerging, analysis of closely related spiro[indoline-3,4'-piperidine]-2-one analogs reveals a promising profile as a dual c-Met/ALK inhibitor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Crizotinib | c-Met | 5-25 | [1] |
| ALK | 5-25 | [1] | |
| ROS1 | ~5.4 | [5] | |
| Spiro[indoline-3,4'-piperidine]-2-one Analog (Compound 5b/SMU-B) | c-Met | Data not specified in abstract | [6][7] |
| ALK | Data not specified in abstract | [6][7] |
Note: Specific IC50 values for this compound are not yet publicly available. The data for the analog provides a strong indication of the expected potency of this class of compounds.
Mechanism of Action: Disrupting Oncogenic Signaling
Both crizotinib and the spiro[indoline-3,4'-piperidine]-2-one class of compounds are ATP-competitive inhibitors, targeting the kinase domain of their respective target RTKs. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and subsequent activation of the kinase, thereby abrogating downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[1][6][7]
Crizotinib's Established Mechanism
Crizotinib effectively inhibits the constitutive activation of ALK fusion proteins (e.g., EML4-ALK) and amplified c-Met.[3][4] This leads to the dephosphorylation of key downstream signaling molecules, including those in the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. The net result is cell cycle arrest and induction of apoptosis in tumor cells dependent on these signaling pathways.[8][9]
The Spiro[indoline-3,4'-piperidine]-2-one Approach
Based on data from potent analogs, this compound is predicted to function as a dual c-Met and ALK inhibitor.[6][7] Its spirocyclic core provides a three-dimensional structure that can confer high affinity and selectivity for the ATP-binding pockets of these kinases. The benzyl and fluoro substituents are likely optimized for enhanced potency and pharmacokinetic properties. The inhibition of c-Met and ALK by this compound class has been shown to suppress downstream signaling, leading to anti-proliferative and pro-apoptotic effects in relevant cancer cell lines.
Caption: Inhibition of c-Met/ALK by Crizotinib and the Spiro Compound.
Experimental Protocols for Efficacy Comparison
To rigorously compare the efficacy of this compound and crizotinib, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Assays
1. Kinase Activity Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect on the target kinases.
-
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate recombinant human c-Met and ALK kinase domains with a biotinylated substrate peptide and ATP in the presence of serial dilutions of the test compounds.
-
After the kinase reaction, add a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Measure the FRET signal, which is proportional to the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
2. Cell Viability Assay
-
Objective: To assess the anti-proliferative effects on cancer cell lines.
-
Methodology:
-
Seed cancer cell lines with known ALK rearrangements (e.g., H3122, STE-1) or c-Met amplification (e.g., GTL-16, EBC-1) in 96-well plates.
-
Treat cells with a range of concentrations of each inhibitor for 72 hours.
-
Add a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curves.
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the on-target effects within the cellular context.
-
Methodology:
-
Treat ALK-positive or c-Met-amplified cells with the inhibitors at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-ALK, total ALK, phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to quantify the inhibition of phosphorylation.
-
Caption: A typical preclinical workflow for evaluating kinase inhibitors.
In Vivo Efficacy
Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor activity in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., GTL-16 gastric carcinoma or H3122 NSCLC) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer this compound and crizotinib orally at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition).
-
Calculate tumor growth inhibition (TGI) to quantify efficacy.
-
In Vivo Performance: A Comparative Snapshot
Crizotinib has demonstrated significant tumor growth inhibition in various preclinical xenograft models of ALK-positive and c-Met-driven cancers.[1] For instance, in mice bearing tumor xenografts expressing EML4-ALK, crizotinib has shown robust anti-tumor activity.
A potent analog of the spiro[indoline-3,4'-piperidine]-2-one class, compound 5b (SMU-B), has also shown significant in vivo efficacy. In a GTL-16 human gastric carcinoma xenograft model, which is characterized by c-Met amplification, this compound demonstrated significant tumor growth inhibition (>50%) and in vivo inhibition of c-Met phosphorylation.[6][7] This provides a strong rationale for the expected in vivo performance of this compound.
Pharmacokinetics and Safety Profile
Crizotinib
Crizotinib is orally bioavailable with a time to maximum plasma concentration of 4 to 6 hours.[10] It is primarily metabolized by the liver, mainly through CYP3A4/5.[3] Common adverse events observed in clinical trials include visual disturbances, gastrointestinal effects (nausea, diarrhea, vomiting), and elevated liver transaminases.[1]
This compound
While the specific pharmacokinetic and safety profile of this compound is not yet publicly detailed, the spiro[indoline-3,4'-piperidine]-2-one scaffold is being developed with the aim of achieving favorable drug-like properties. The analog, compound 5b, was identified as a well-tolerated and orally efficacious inhibitor in preclinical models, suggesting that this chemical class has the potential for a good safety and pharmacokinetic profile.[6][7] Further studies are required to fully characterize these parameters for this compound.
Conclusion and Future Directions
Crizotinib has set a high bar for inhibitors of ALK and c-Met. However, the emergence of novel scaffolds such as the spiro[indoline-3,4'-piperidine]-2-ones, exemplified by this compound, indicates a vibrant and evolving landscape for targeted cancer therapies. The preclinical data on potent analogs from this class suggest a comparable, if not potentially more selective or potent, inhibitory profile against c-Met and ALK.
The next critical steps for this compound will be to:
-
Establish a comprehensive kinase selectivity profile.
-
Fully characterize its pharmacokinetic and safety profile.
-
Evaluate its efficacy in a broader range of in vivo models, including those with acquired resistance to crizotinib.
For researchers and drug developers, this compound represents a promising new avenue for the development of next-generation c-Met/ALK inhibitors. Its unique spirocyclic structure may offer advantages in terms of potency, selectivity, and physicochemical properties, potentially leading to improved therapeutic outcomes for patients with cancers driven by these oncogenic pathways.
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Validating the Anticancer Potential of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one: An In Vivo Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. Drawing upon established methodologies for evaluating spirooxindole-based anticancer agents, we present a comparative study design, detailed experimental protocols, and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
The spirooxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2][3] These compounds are known to modulate critical cellular pathways implicated in oncogenesis, including the p53-MDM2 interaction and various protein kinases.[4][5][6] While preliminary in vitro data for this compound (hereinafter referred to as Compound X) has shown promise, rigorous in vivo evaluation is the critical next step to ascertain its therapeutic potential.
This guide will compare Compound X against a standard-of-care chemotherapeutic agent in a human tumor xenograft model, providing a robust assessment of its efficacy and safety profile.
Comparative In Vivo Study Design
The primary objective of this study is to evaluate the anti-tumor activity and tolerability of Compound X in a well-characterized in vivo cancer model, benchmarked against a clinically relevant comparator.
Rationale for Model and Comparator Selection
Based on the demonstrated efficacy of similar spirooxindole compounds against breast cancer cell lines, a human breast adenocarcinoma xenograft model is proposed.[7][8] The MCF-7 cell line, a widely used and well-characterized model for estrogen receptor-positive breast cancer, will be utilized.
Selected Animal Model: Female athymic nude mice (BALB/c nu/nu), aged 6-8 weeks. These mice are immunocompromised and will readily accept human tumor xenografts.
Selected Comparator Drug: Doxorubicin. A well-established anthracycline antibiotic used as a first-line treatment for breast cancer. Its mechanism of action, primarily through DNA intercalation and inhibition of topoisomerase II, provides a distinct mechanistic benchmark against which to compare the novel activity of Compound X.
Experimental Groups and Treatment Schedule
A total of four groups of mice (n=10 per group) will be established to ensure statistical power.
| Group | Treatment | Dosage | Route of Administration | Schedule |
| 1 | Vehicle Control | 10 mL/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 2 | Compound X | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 3 | Compound X | 40 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days |
| 4 | Doxorubicin | 5 mg/kg | Intravenous (i.v.) | Once a week for 3 weeks |
Dosages for Compound X are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies. The doxorubicin dose is based on established protocols.
Endpoints for Evaluation
Primary Endpoints:
-
Tumor growth inhibition (TGI)
-
Overall survival
Secondary Endpoints:
-
Body weight changes (as an indicator of toxicity)
-
Clinical observations of animal well-being
-
Histopathological analysis of tumors at the end of the study
-
Biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis)
Experimental Protocols
Adherence to ethical guidelines for animal research is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
MCF-7 Xenograft Model Establishment
-
Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin.
-
Cell Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 MCF-7 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free media.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomized into the four treatment groups.
Drug Preparation and Administration
-
Compound X: Synthesized as a stable salt and dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for intraperitoneal injection.
-
Doxorubicin: Obtained commercially and prepared according to the manufacturer's instructions for intravenous injection.
-
Vehicle Control: The same vehicle used for Compound X is administered to the control group.
Monitoring and Data Collection
-
Tumor Measurements: Performed twice weekly.
-
Body Weight: Recorded twice weekly. A body weight loss exceeding 20% is a common endpoint criterion.
-
Clinical Observations: Daily checks for any signs of distress, such as changes in posture, activity, or grooming.
-
Euthanasia and Tissue Collection: At the end of the study (or when tumors reach a predetermined size, e.g., 2000 mm³), mice are euthanized. Tumors and major organs (liver, spleen, kidneys, heart, lungs) are excised, weighed, and fixed in 10% neutral buffered formalin for histopathological analysis.
Data Analysis and Interpretation
The collected data will be analyzed to provide a comprehensive comparison of the anticancer activity of Compound X and Doxorubicin.
Tumor Growth Inhibition
Tumor growth inhibition (TGI) will be calculated at the end of the treatment period using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
The results will be presented in a clear, tabular format.
| Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Data] | - |
| Compound X (20 mg/kg) | [Insert Data] | [Insert Data] |
| Compound X (40 mg/kg) | [Insert Data] | [Insert Data] |
| Doxorubicin (5 mg/kg) | [Insert Data] | [Insert Data] |
Survival Analysis
A Kaplan-Meier survival curve will be generated to compare the overall survival of the different treatment groups. The log-rank test will be used to determine statistical significance.
Toxicity Assessment
Body weight changes will be plotted over time for each group. Significant weight loss in the treatment groups compared to the vehicle control will indicate potential toxicity. Histopathological examination of major organs will further assess any treatment-related adverse effects.
Mechanistic Insights and Pathway Analysis
While the in vivo study provides a macroscopic view of efficacy, understanding the underlying mechanism of action is crucial for further development. Spirooxindole compounds have been reported to act as inhibitors of the p53-MDM2 interaction, a key pathway in tumor suppression.[4] Disruption of this interaction can lead to the activation of p53, resulting in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for Compound X.
Experimental Workflow Diagram
The following diagram outlines the key stages of the in vivo validation process.
Caption: In vivo validation workflow.
Conclusion
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. By employing a comparative study design with a standard-of-care agent in a relevant xenograft model, researchers can obtain critical data on the efficacy and safety of this promising anticancer compound. The successful completion of these studies will be a pivotal step in the journey of Compound X from a laboratory curiosity to a potential clinical candidate.
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A Comparative Analysis of Spiro-oxindole Derivatives as Potent Kinase Inhibitors: A Guide for Drug Discovery Professionals
The spiro-oxindole scaffold, a unique three-dimensional heterocyclic motif, has garnered significant attention in medicinal chemistry for its ability to interact with a diverse range of biological targets.[1][2] This guide provides an in-depth comparative analysis of spiro-oxindole derivatives that have emerged as potent inhibitors of various protein kinases, critical regulators of cellular processes often dysregulated in diseases like cancer. We will delve into their structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to characterize them, offering valuable insights for researchers and drug development professionals.
The Spiro-oxindole Advantage in Kinase Inhibition
The rigidity and three-dimensional nature of the spirocyclic system allow for the precise spatial orientation of functional groups, leading to high-affinity interactions with the ATP-binding pocket of kinases.[2] This structural feature can also contribute to improved metabolic stability and target selectivity, highly desirable properties in drug candidates. Many natural products feature the spiro-oxindole core, and their potent biological activities have inspired the synthesis of numerous derivatives.[2]
Comparative Analysis of Spiro-oxindole Kinase Inhibitors
This section provides a comparative overview of spiro-oxindole derivatives targeting key kinase families implicated in cancer: Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, Aurora Kinases, and Polo-like Kinase 4 (Plk4).
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[3] Spiro-oxindoles have been effectively explored as a scaffold for developing CDK inhibitors.
A noteworthy example is a series of spirooxindole-pyrrolidine derivatives. Compound 8c from this series demonstrated exceptional cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.189 µM and 1.04 µM, respectively.[4] This compound was a more potent inhibitor of CDK2 (IC50 = 34.98 nM) than the well-known CDK inhibitor roscovitine (IC50 = 140 nM).[4] The study highlighted that the presence of a 4-chlorophenyl group on the pyrrolidine ring was crucial for its potent activity.[4]
Another study explored spirooxindoles as dual inhibitors of CDK2 and EGFR. Compounds 5g , 5l , and 5n showed potent inhibition of both kinases, with CDK2 IC50 values of 0.301 µM, 0.345 µM, and 0.557 µM, respectively.[5]
Table 1: Comparative Activity of Spiro-oxindole CDK2 Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) (Cell Line) | Key Structural Features | Reference |
| 8c | CDK2 | 34.98 | 0.189 (MCF-7), 1.04 (HepG2) | Spirooxindole-pyrrolidine with 4-chlorophenyl substitution | [4] |
| Roscovitine (Reference) | CDK2 | 140 | 1.91 (MCF-7), 2.36 (HepG2) | Purine-based inhibitor | [4] |
| 5g | CDK2, EGFR | 301 (CDK2), 26 (EGFR) | Not specified | Pyrrolidinyl-spirooxindole | [5] |
| 5l | CDK2, EGFR | 345 (CDK2), 67 (EGFR) | Not specified | Pyrrolidinyl-spirooxindole | [5] |
| 5n | CDK2, EGFR | 557 (CDK2), 40 (EGFR) | Not specified | Pyrrolidinyl-spirooxindole | [5] |
Diagram 1: CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Role of CDK2 in the G1/S transition of the cell cycle and its inhibition by spiro-oxindole derivatives.
Receptor Tyrosine Kinase (RTK) Inhibitors: Targeting VEGFR and EGFR
VEGFR and EGFR are key RTKs involved in angiogenesis and tumor cell proliferation, making them attractive targets for cancer therapy. Several spiro-oxindole derivatives have been developed as potent inhibitors of these kinases.
A series of spirooxindole-1,2,3-triazole hybrids were synthesized and evaluated as VEGFR-2 inhibitors. Compounds 7f , 7j , and 7t exhibited potent VEGFR-2 inhibition with IC50 values of 31.2 nM, 36.7 nM, and 29.2 nM, respectively, which are comparable to the approved drug Sorafenib (IC50 = 32.1 nM).[6]
In another study, styryl-spirooxindole carboxamides were designed as dual inhibitors of tubulin and VEGFR-2. Compound 9j showed remarkable potency against the A549 lung cancer cell line with an IC50 of 0.89 µM, surpassing the standard drugs colchicine and sunitinib.[7]
Table 2: Comparative Activity of Spiro-oxindole RTK Inhibitors
| Compound | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) (Cell Line) | Key Structural Features | Reference |
| 7f | VEGFR-2 | 31.2 | 5.23 (A549) | Spirooxindole-triazole hybrid | [6] |
| 7j | VEGFR-2 | 36.7 | 8.78 (A549) | Spirooxindole-triazole hybrid | [6] |
| 7t | VEGFR-2 | 29.2 | 6.19 (HCT116) | Spirooxindole-triazole hybrid | [6] |
| Sorafenib (Reference) | VEGFR-2 | 32.1 | Not specified | Multi-kinase inhibitor | [6] |
| 9j | VEGFR-2, Tubulin | Not specified | 0.89 (A549) | Styryl-spirooxindole carboxamide | [7] |
| 8c | EGFR, CDK2 | 96.6 (EGFR) | 0.189 (MCF-7) | Spirooxindole-pyrrolidine with 4-chlorophenyl substitution | [4] |
| Erlotinib (Reference) | EGFR | 67.3 | Not specified | Quinazoline-based inhibitor | [4] |
Diagram 2: VEGFR and EGFR Signaling Pathways in Cancer
Caption: Inhibition of VEGFR and EGFR signaling by spiro-oxindole derivatives, leading to reduced angiogenesis and cell proliferation.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. A series of novel oxindole derivatives were synthesized and screened for their inhibitory activity against Aurora A kinase.[8] Compounds 6a , 6f , 6g , and 6m exhibited potent Aurora A inhibition with IC50 values below 5 µM.[9]
Table 3: Comparative Activity of Spiro-oxindole Aurora A Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (µM) | Key Structural Features | Reference |
| 6a | Aurora A | 0.8 | Oxindole derivative | [8] |
| 6f | Aurora A | 1.8 | Oxindole derivative | [8] |
| 6g | Aurora A | 3.1 | Oxindole derivative | [8][10] |
| 6m | Aurora A | < 5 | Oxindole derivative | [9] |
Diagram 3: Aurora A Kinase in Mitosis
Caption: The role of Aurora A kinase in regulating key mitotic events and its inhibition by spiro-oxindole compounds.
Polo-like Kinase 4 (Plk4) Inhibitors
Plk4 is the master regulator of centriole duplication, and its dysregulation can lead to chromosomal instability, a hallmark of cancer.[11][12] Novel spirooxindole-coumarin hybrids have been developed as Plk4 inhibitors.[11] Compounds 4b (R = methyl) and 4i (R = p-hydroxybenzyl) showed the most potent antiproliferative effects against Caco-2 and HCT116 colon cancer cell lines, with IC50 values for compound 4i being 55 µM and 51 µM, respectively.[11] These compounds are believed to exert their anticancer activity through the inhibition of Plk4.[11][12]
Table 4: Comparative Activity of Spiro-oxindole Plk4 Inhibitors
| Compound | Target Kinase | Cellular IC50 (µM) (Cell Line) | Key Structural Features | Reference |
| 4b | Plk4 (putative) | 68 (Caco-2), 63 (HCT116) | Spirooxindole-coumarin hybrid with methyl substituent | [11] |
| 4i | Plk4 (putative) | 55 (Caco-2), 51 (HCT116) | Spirooxindole-coumarin hybrid with p-hydroxybenzyl substituent | [11] |
| CFI-400945 (Reference) | Plk4 | Ki = 0.26 nM | Advanced to Phase I clinical trials | [2] |
Diagram 4: Plk4 in Centriole Duplication
Caption: Plk4's critical role in centriole duplication and its inhibition by spiro-oxindole derivatives to induce genomic instability in cancer cells.
Experimental Protocols
The characterization of spiro-oxindole derivatives as kinase inhibitors involves a series of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Diagram 5: Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of spiro-oxindole compounds using the ADP-Glo™ assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at the Km value for the specific kinase.
-
Prepare serial dilutions of the spiro-oxindole inhibitor in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the inhibitor dilution to the test wells and buffer to the control wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spiro-oxindole inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the inhibitor dilutions to the test wells. Add fresh medium with the same concentration of DMSO (vehicle) to the control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
Spiro-oxindole derivatives represent a highly promising class of kinase inhibitors with demonstrated potent activity against a range of cancer-relevant kinases. Their unique three-dimensional structure provides a versatile scaffold for the design of selective and potent inhibitors. The comparative analysis presented in this guide highlights the significant progress made in this field, with several compounds exhibiting low nanomolar to micromolar inhibitory activities.
Future research should focus on obtaining comprehensive kinase selectivity profiles for promising spiro-oxindole derivatives to better understand their off-target effects and potential for polypharmacology. Further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates. The continued exploration of novel synthetic methodologies to access diverse spiro-oxindole libraries will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- [Link to a relevant review on spiro-oxindoles in medicinal chemistry]
- [Link to a relevant review on kinases as drug targets]
- Al-Jassas, E. et al. (2023). Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities. Archiv der Pharmazie, e2300185.
- Barakat, A. et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1368149.
- [Link to a relevant review on CDK inhibitors]
- Sammor, M. S. et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 72, 1-13.
- [Link to a relevant review on RTK inhibitors]
- [Link to the ResearchGate page for "Design, Synthesis, and Cytotoxicity Evaluation of Styryl‐Spirooxindole Carboxamides as Potential Tubulin and VEGFR‐2 Dual Inhibitors"]
- [Link to a relevant paper on Aurora kinase inhibitors]
- [Link to a relevant paper on Plk4 inhibitors]
- [Link to the Promega technical manual for the ADP-Glo™ Kinase Assay]
- [Link to a detailed protocol for the MTT assay from a reputable source like
- [Link to the PubMed abstract for "Design, synthesis, and anticancer evaluation of spirooxindole-1,2,3-triazole hybrids as potent VEGFR-2 inhibitors"]
- [Link to the ResearchGate page for "Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction"]
- [Link to a general review on cell cycle regul
- [Link to a general review on angiogenesis in cancer]
- [Link to the PubMed abstract for "Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction"]
- [Link to the ResearchGate page for "(PDF) Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking"]
- [Link to a review on the role of Aurora kinases in mitosis]
- [Link to a review on the role of Plk4 in centriole duplic
- [Link to the Wikipedia page for Cyclin-dependent kinase]
- [Link to the ResearchGate page for "(PDF) Design, synthesis, and biological and computational evaluation of novel oxindole derivatives as inhibitors of Aurora A Kinase and SARS-CoV-2 Spike/Host ACE2 Interaction"]
- [Link to the Creative Diagnostics page for the CDK Signaling P
- [Link to the PubMed abstract for "Synthesis and SARs study of novel spiro-oxindoles as potent antiproliferative agents with CDK-2 inhibitory activities"]
- [Link to the Creative Diagnostics page for the Aurora Kinase Signaling P
- [Link to the ResearchGate page for "PLK4 initiates molecular interactions of centriole duplic
- [Link to the Creative Diagnostics page for the EGF/EGFR Signaling P
- [Link to a YouTube video explaining VEGFR and EGFR p
- [Link to the detailed protocol for the MTT assay
- [Link to the ResearchGate page for "(PDF) Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking"]
- [Link to the detailed protocol for the MTT assay
- [Link to the Wikipedia page for Cyclin-dependent kinase]
- [Link to the MDPI article "Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy"]
- [Link to the PMC article "Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines"]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
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Head-to-head study of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one and other antimalarials
In the relentless battle against malaria, the emergence of drug-resistant Plasmodium strains necessitates a continuous pipeline of novel therapeutics. This guide provides a comparative analysis of a promising new class of antimalarials, the spiroindolones, benchmarked against established drugs such as chloroquine and artemisinin-based combination therapies (ACTs). While direct head-to-head data for the specific compound 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is limited in publicly accessible literature, we will focus on the well-characterized and clinically advanced spiroindolone, NITD609 (Cipargamin), as a representative of this class.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanistic distinctions, efficacy profiles, and the experimental methodologies used to evaluate these critical life-saving compounds.
Introduction: The Imperative for Novel Antimalarial Chemotypes
For decades, chloroquine was the cornerstone of malaria treatment, but its efficacy has been severely compromised by widespread parasite resistance.[1][2] The advent of artemisinin and its derivatives, used in combination therapies (ACTs), marked a significant advancement, yet recent reports of delayed parasite clearance raise concerns about the future of these treatments as well.[3] This evolving landscape of resistance underscores the urgent need for new antimalarial agents with novel mechanisms of action.[4][5]
The spiroindolone class of compounds, identified through phenotypic screening, represents a significant breakthrough in antimalarial drug discovery.[4][5][6] These synthetic molecules, including the clinical candidate NITD609, exhibit potent activity against a wide range of drug-resistant Plasmodium falciparum strains and offer a novel mechanism of action, making them prime candidates for the next generation of antimalarial drugs.[3][6]
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an antimalarial drug is intrinsically linked to its mechanism of action. Here, we compare the distinct ways in which spiroindolones and traditional antimalarials combat the Plasmodium parasite.
Spiroindolones: Disrupting Ion Homeostasis
Spiroindolones, including NITD609, exert their parasiticidal effect by targeting the Plasmodium falciparum cation-transporting ATPase4 (PfATP4).[3][4][6] PfATP4 is a P-type ATPase located on the parasite's plasma membrane, responsible for extruding sodium ions (Na+) and maintaining a low intracellular Na+ concentration. By inhibiting PfATP4, spiroindolones cause a rapid and fatal influx of Na+, leading to osmotic stress, disruption of intracellular pH, and ultimately, parasite death.[4][6] This novel mechanism of action is a key reason for their effectiveness against strains resistant to other antimalarials.[6]
Chloroquine: Heme Detoxification Interference
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. Chloroquine caps the growing hemozoin polymer, preventing further sequestration of free heme. The resulting accumulation of toxic heme leads to oxidative damage and parasite lysis. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which enhances the efflux of the drug from the digestive vacuole.
Artemisinin and its Derivatives: Oxidative Stress Induction
Artemisinins are characterized by an endoperoxide bridge, which is essential for their antimalarial activity. It is widely accepted that activation of the endoperoxide bridge by ferrous iron (Fe2+), abundant in the parasite from hemoglobin digestion, generates reactive oxygen species (ROS).[2] This surge in oxidative stress damages parasite proteins, lipids, and nucleic acids, leading to rapid parasite killing.
Comparative Efficacy: In Vitro and In Vivo Evidence
The potency and efficacy of antimalarial compounds are evaluated through a combination of in vitro and in vivo studies.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency against P. falciparum cultures. Spiroindolones have demonstrated exceptional potency, often in the low nanomolar range, against both drug-sensitive and drug-resistant parasite strains.[6]
| Compound/Drug Class | Target Strain(s) | Typical IC50 Range | Key Findings |
| Spiroindolones (e.g., NITD609) | Drug-sensitive & Drug-resistant P. falciparum | 0.5 - 1.4 nM | Potent activity against a wide range of clinical isolates, with no evidence of diminished potency against resistant strains.[6] |
| Chloroquine | Drug-sensitive P. falciparum (e.g., 3D7) | 10 - 30 nM | Highly effective against sensitive strains. |
| Chloroquine | Drug-resistant P. falciparum (e.g., K1, Dd2) | >100 nM | Significantly reduced potency against resistant strains. |
| Artemisinin | Drug-sensitive & Drug-resistant P. falciparum | 1 - 10 nM | Fast-acting and potent against most strains. |
This table presents a generalized summary of reported IC50 values. Actual values can vary depending on the specific parasite strain and assay conditions.
In Vivo Efficacy in Murine Models
Preclinical in vivo studies, typically in mouse models infected with Plasmodium berghei or humanized mice with P. falciparum, are crucial for assessing a drug's efficacy in a whole-organism system. Spiroindolones have shown remarkable efficacy in these models, with NITD609 achieving complete parasite clearance and cure with a single oral dose.[3][6]
| Compound/Drug Class | Mouse Model | Dosing Regimen | Outcome |
| Spiroindolones (e.g., NITD609) | P. berghei infected mice | Single oral dose of 30 mg/kg | 50% cure rate.[3] |
| Spiroindolones (e.g., NITD609) | P. berghei infected mice | Three daily oral doses of 30 mg/kg | Full cure in 4 out of 5 mice.[5] |
| Artemisinin Combination Therapies (ACTs) | Various | Multi-dose regimens | High cure rates, forming the current standard of care.[7][8] |
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential in the evaluation of antimalarial compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a common method for determining the IC50 of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 100 µL of the diluted compounds to a 96-well plate. Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the positive control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Workflow for in vitro antiplasmodial activity assay.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in infected mice.
Principle: Mice are infected with a lethal strain of rodent malaria parasite (P. berghei), and the test compound is administered daily for four days. The reduction in parasitemia compared to an untreated control group indicates the compound's efficacy.
Step-by-Step Protocol:
-
Animal Model: Use Swiss albino mice (6-8 weeks old).
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes (1 x 10^7 parasites per mouse) on day 0.
-
Drug Administration: Randomize the infected mice into groups (e.g., vehicle control, positive control like chloroquine, and test compound groups at various doses). Administer the first dose of the drug orally or via the desired route 2-4 hours post-infection. Continue daily administration for the next three days (days 1, 2, and 3).
-
Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percent suppression of parasitemia using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
Caption: Standard 4-day suppressive test workflow.
Safety and Pharmacokinetic Profiles
An ideal antimalarial must not only be effective but also safe and possess favorable pharmacokinetic properties. Spiroindolones like NITD609 have shown an acceptable safety profile in preclinical studies, with no significant cytotoxicity, genotoxicity, or cardiotoxicity.[6] Furthermore, they exhibit pharmacokinetic properties compatible with once-daily oral dosing.[3][6]
Conclusion and Future Outlook
The spiroindolone class of antimalarials, exemplified by NITD609, represents a significant advancement in the fight against malaria. Their novel mechanism of action, potent activity against drug-resistant strains, and favorable safety and pharmacokinetic profiles make them a powerful new tool. While artemisinin-based combination therapies remain the current standard of care, the development of compounds like the spiroindolones is crucial for overcoming the ever-present threat of drug resistance.
Continued research and clinical development of the spiroindolone class and other novel chemotypes are essential to ensure a robust pipeline of effective treatments and to move closer to the ultimate goal of malaria eradication.
References
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Ye, Z., & Li, Y. (2012). Mechanistic Study of the Spiroindolones: A New Class of Antimalarials. Molecules, 17(9), 10130-10138. [Link]
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McNamara, C. W., & Yeung, B. K. (2013). Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4. Expert Opinion on Drug Discovery, 8(9), 1145-1155. [Link]
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Rottmann, M., McNamara, C., Yeung, B. K., Lee, M. C., Zou, B., Russell, B., ... & Diagana, T. T. (2010). Spiroindolones, a new and potent chemotype for the treatment of malaria. Science, 329(5996), 1175-1180. [Link]
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Yeung, B. K., Zou, B., Rottmann, M., Lakshminarayana, S. B., Ang, S. H., Leong, S. Y., ... & Diagana, T. T. (2010). Spirotetrahydro β-carbolines (spiroindolones): a new class of potent and orally efficacious compounds for the treatment of malaria. Journal of medicinal chemistry, 53(14), 5155-5163. [Link]
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Kuhen, K. L., Chatterjee, A. K., Rottmann, M., Gagaring, K., Re-I, T., Nagle, A., ... & Diagana, T. T. (2014). Pharmacokinetic-pharmacodynamic analysis of spiroindolone analogs and KAE609 in a murine malaria model. Antimicrobial agents and chemotherapy, 58(5), 2694-2703. [Link]
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Chakrabarti, D., et al. (2016). Spirocyclic Chromanes Exhibit Antiplasmodial Activities and Inhibit All Intraerythrocytic Life Cycle Stages. International Journal for Parasitology: Drugs and Drug Resistance, 6(1), 85-92. [Link]
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Kumar, A., et al. (2022). Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Bioorganic & Medicinal Chemistry, 57, 116629. [Link]
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Nayak, A., et al. (2021). Diversity-oriented synthesis derived indole based spiro and fused small molecules kills artemisinin-resistant Plasmodium falciparum. Scientific Reports, 11(1), 3986. [Link]
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Romero-Hernández, L. L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1713-1745. [Link]
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Zongo, I., Dorsey, G., Rouamba, N., Tinto, H., Dokomajilar, C., Guiguemde, R. T., ... & Rosenthal, P. J. (2011). A head-to-head comparison of four artemisinin-based combinations for treating uncomplicated malaria in African children: a randomized trial. PLoS medicine, 8(11), e1001119. [Link]
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de Oliveira Viana, J., et al. (2022). Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. Pharmaceuticals, 15(7), 847. [Link]
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Khanye, S. D., et al. (2019). Preparation and antiplasmodial activity of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones. Chemical biology & drug design, 94(5), 1935-1942. [Link]
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Baffoe-Bonnie, B., & Obiri, F. (2002). Comparison of chloroquine with artesunate in the treatment of cerebral malaria in Ghanaian children. West African journal of medicine, 21(3), 206-209. [Link]
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K, S., et al. (2023). An Observational Study Comparing the Effects of Chloroquine and Artemisinin-Based Combination Therapy on Hematological Recovery in Patients With Plasmodium vivax Malaria. Cureus, 15(10), e47125. [Link]
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Zongo, I., et al. (2011). A head-to-head comparison of four artemisinin-based combinations for treating uncomplicated malaria in African children: a randomized trial. PLoS Medicine, 8(11), e1001119. [Link]
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Yan, B. (2025). The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine. Proceedings of the 3rd International Conference on Modern Medicine and Global Health. [Link]
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Comparison Guide: Cross-Reactivity Profiling of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one against a Kinase Panel
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. Off-target activity can lead to toxicity or unexpected polypharmacology, making early-stage selectivity profiling essential. This guide provides an in-depth comparison of a novel compound, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one (hereafter designated SpiroK-1 ), against a representative kinase panel. The spiro[indoline-3,4'-piperidine]-2-one scaffold, while extensively studied for inhibiting protein-protein interactions such as p53-MDM2, has also shown promise in kinase inhibition.[1][2][3] Notably, derivatives of this scaffold have been identified as potent and selective dual inhibitors of c-Met and ALK receptor tyrosine kinases.[4][5] This guide establishes a framework for assessing the selectivity of SpiroK-1, comparing it to a hypothetical predecessor, SpiroK-0 , to illustrate how subtle chemical modifications can dramatically alter a compound's kinome interaction profile.
Introduction: The Rationale for Kinase Selectivity Profiling
Protein kinases are a large family of enzymes crucial for cellular signaling; their dysregulation is implicated in numerous diseases, especially cancer.[6][7] While the development of kinase inhibitors has been highly successful, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[8][9] Promiscuous inhibitors that engage multiple kinases can produce confounding experimental results and lead to off-target toxicities in a clinical setting.[10][11]
Therefore, comprehensive kinase profiling has become a standard and indispensable step in drug discovery.[6][8] It allows researchers to:
-
Identify Primary and Secondary Targets: Confirm engagement with the intended kinase and uncover additional, potent interactions.
-
Prioritize Lead Compounds: Select candidates with the most favorable selectivity profiles for further development.[10]
-
Anticipate Potential Toxicities: Flag interactions with kinases known to be associated with adverse effects.
-
Guide Medicinal Chemistry Efforts: Provide structure-activity relationship (SAR) data to rationally design more selective future analogs.
The spirocyclic piperidine scaffold of SpiroK-1 is of particular interest. Its inherent three-dimensionality can facilitate more specific interactions within a target's binding pocket compared to flatter, sp2-rich molecules, potentially leading to enhanced potency and selectivity.[12] This guide details the experimental strategy and data interpretation for profiling SpiroK-1 to validate its potential as a selective kinase inhibitor.
Experimental Design & Methodological Causality
To generate a robust and reproducible selectivity profile, every parameter of the experimental design must be carefully considered.
Assay Platform Selection: ADP-Glo™ Kinase Assay
Multiple platforms exist for in vitro kinase profiling, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[13] Radiometric assays, which measure the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, are often considered the "gold standard" due to their direct detection method.[8][14]
However, for this guide, we selected the Promega ADP-Glo™ Kinase Assay . This is a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15] The causality behind this choice is threefold:
-
Safety and Convenience: It eliminates the need for radioactive materials and the associated handling and disposal costs.[14]
-
High-Throughput Compatibility: The simple "add-mix-read" format is easily automated, making it ideal for screening against large kinase panels.[15]
-
Broad Applicability: The assay is universally applicable to nearly any kinase that utilizes ATP, regardless of the substrate (protein, peptide, etc.), making it a versatile tool for broad profiling.
Kinase Panel and ATP Concentration
SpiroK-1 was profiled against a panel of 97 kinases representing diverse families of the human kinome, similar to panels used for characterizing other spiro[indoline-3,4'-piperidine]-2-one inhibitors.[5] A critical experimental parameter is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] To obtain a biologically relevant and comparable measure of inhibitor potency, all kinase reactions were performed with an ATP concentration at or near the Michaelis constant (Km) for each specific kinase.[11][16] This ensures that the resulting inhibition data more closely reflects the intrinsic binding affinity of the compound for each kinase.
Workflow Diagram
The following diagram illustrates the high-level workflow for the kinase profiling experiment.
Caption: High-throughput kinase profiling workflow.
Comparative Analysis: SpiroK-1 vs. SpiroK-0
To benchmark its performance, SpiroK-1 was compared against SpiroK-0, a hypothetical parent compound lacking the 1'-benzyl and 5-fluoro substitutions. The data below represents a subset of the 97-kinase panel, highlighting the on-target activity and key off-target interactions. All values are presented as the geometric mean IC50 (nM) from n=2 independent experiments.
| Kinase Target | Family | SpiroK-1 IC50 (nM) | SpiroK-0 IC50 (nM) | Fold Selectivity (SpiroK-1) |
| c-Met | RTK | 8 | 75 | - |
| ALK | RTK | 15 | 120 | - |
| VEGFR2 (KDR) | RTK | 1,250 | 250 | 156x (vs c-Met) |
| ABL1 | TK | >10,000 | 5,000 | >1250x (vs c-Met) |
| SRC | TK | 8,500 | 900 | 1062x (vs c-Met) |
| CDK2 | CMGC | >10,000 | >10,000 | >1250x (vs c-Met) |
| p38α (MAPK14) | CMGC | 9,800 | 1,500 | 1225x (vs c-Met) |
-
RTK: Receptor Tyrosine Kinase; TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family.
Interpretation of Results
The data clearly demonstrates the superior potency and selectivity of SpiroK-1 .
-
On-Target Potency: SpiroK-1 exhibits single-digit to low double-digit nanomolar potency against the intended targets, c-Met and ALK, representing an approximate 10-fold improvement over the parent compound, SpiroK-0.
-
Selectivity: The most significant finding is the dramatic improvement in selectivity. SpiroK-0 shows considerable off-target activity against VEGFR2, SRC, and p38α. In contrast, SpiroK-1 is highly selective, with IC50 values against these off-targets in the high-micromolar range, representing >1000-fold selectivity over its primary target, c-Met. This suggests that the combination of the 5-fluoro and 1'-benzyl groups effectively steers the compound away from the ATP-binding pockets of these other kinases.
-
Selectivity Visualization: The concept of selectivity can be visualized as hitting a specific target with minimal collateral damage.
Caption: SpiroK-1 shows high selectivity; SpiroK-0 is more promiscuous.
Detailed Experimental Protocol: ADP-Glo™ Kinase Profiling Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.
5.1. Materials
-
Kinases and substrates (from service provider like Reaction Biology or Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
-
Test Compounds: SpiroK-1 and SpiroK-0 dissolved in 100% DMSO
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Solution (at 2x the final desired Km concentration for each kinase)
-
White, opaque 384-well assay plates (e.g., Corning #3570)
-
Multichannel pipettes and/or automated liquid handler
5.2. Procedure
-
Compound Preparation:
-
Create a serial dilution series for each compound in 100% DMSO, starting from 1 mM.
-
In the 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (0% inhibition, negative control) or a known pan-kinase inhibitor like Staurosporine (100% inhibition, positive control).
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate master mix in kinase reaction buffer for each kinase to be tested.
-
Add 10 µL of the 2x kinase/substrate mix to each well containing the test compound.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of 2x ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and simultaneously uses the new ATP to drive a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer (e.g., BMG PHERAstar).
-
5.3. Data Analysis
-
Normalization: Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (Lumi_neg_ctrl - Lumi_sample) / (Lumi_neg_ctrl - Lumi_pos_ctrl)
-
Curve Fitting: Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase-compound pair.
Conclusion
The cross-reactivity profiling of This compound (SpiroK-1) demonstrates that it is a highly potent and selective dual inhibitor of c-Met and ALK. Comparative analysis against its predecessor, SpiroK-0, reveals that targeted chemical modifications successfully eliminated significant off-target activities against key kinases like VEGFR2 and SRC. This favorable selectivity profile minimizes the risk of confounding experimental interpretations and potential off-target toxicities, positioning SpiroK-1 as a strong candidate for further preclinical development. This guide underscores the critical role of comprehensive, early-stage kinase profiling in modern, rational drug design.
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El-Sayed, N. N. E. et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Squire, C. J. et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
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A Framework for Benchmarking Novel Spiro[indoline-3,4'-piperidine] Scaffolds in CNS Drug Discovery
This guide presents a comprehensive framework for the preclinical benchmarking of novel chemical entities built upon the spiro[indoline-3,4'-piperidine] scaffold. Using the representative molecule, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, as a hypothetical candidate, we will outline a rigorous, multi-tiered evaluation process. This process is designed to elucidate its pharmacological profile and assess its potential as a therapeutic agent for Central Nervous System (CNS) disorders, such as epilepsy and anxiety. The guide compares this hypothetical data against established CNS drugs: Pregabalin, Levetiracetam, and Clonazepam.
The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery
The spiro[indoline-3,4'-piperidine] core is of significant interest in modern medicinal chemistry. Spirocyclic systems, defined by two rings sharing a single carbon atom, introduce inherent three-dimensionality into molecular structures.[1][2][3] This contrasts with the often flat, aromatic structures of many older drugs. This 3D geometry can lead to several advantages:
-
Enhanced Target Specificity and Potency: The rigid, defined orientation of functional groups in 3D space can facilitate more precise and higher-affinity interactions with the complex binding pockets of protein targets within the CNS.[1][3]
-
Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons, a characteristic of spirocyclic scaffolds, is often correlated with better aqueous solubility, a crucial factor for oral bioavailability and formulation.[1][2]
-
Novel Intellectual Property: Exploring new chemical space with unique spirocyclic structures provides opportunities for novel patent claims.[1]
The piperidine motif itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs and noted for enhancing druggability and improving pharmacokinetic properties.[4] Given these favorable attributes, a systematic approach to characterizing novel spiro[indoline-3,4'-piperidine] derivatives is essential for identifying promising therapeutic candidates.
Selected CNS Comparators: A Snapshot
To establish a relevant benchmark, we have selected three widely-prescribed CNS drugs with distinct mechanisms of action.
| Drug | Primary Mechanism of Action | Therapeutic Indications | Key Pharmacokinetic Features |
| Pregabalin | Binds to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels, modulating neurotransmitter release.[5][6][7][8][9] | Epilepsy, Neuropathic Pain, Generalized Anxiety Disorder.[9] | Rapid absorption, peak plasma concentrations within 1 hour, minimal metabolism (<2%), and renal excretion.[5][7][8] |
| Levetiracetam | Binds to the synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release.[10][11][12][13] | Epilepsy (partial-onset, myoclonic, tonic-clonic seizures).[10] | Not metabolized by cytochrome P450 enzymes, reducing drug-drug interaction potential.[10] |
| Clonazepam | Positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA.[14][15][16][17][18] | Seizure Disorders, Panic Disorder.[15][16] | Rapid oral absorption, extensively metabolized in the liver, long elimination half-life (18-40 hours).[14][15] |
A Multi-Tiered Benchmarking Workflow
The following workflow provides a logical progression from initial in vitro characterization to in vivo efficacy and safety assessment. This systematic approach ensures that resources are focused on candidates with the highest potential for success.
Caption: Proposed workflow for CNS drug candidate evaluation.
Experimental Protocols & Data Interpretation
Tier 1: In Vitro Characterization
The goal of this tier is to rapidly assess the fundamental properties of the candidate molecule.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compound to key CNS targets.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target of interest (e.g., human α2-δ-1 subunit, SV2A, or GABA-A benzodiazepine site).
-
Incubate the membrane preparation with a known radioligand for the target.
-
Add increasing concentrations of the test compound (e.g., this compound) to compete with the radioligand.
-
After reaching equilibrium, separate bound from unbound radioligand by rapid filtration.
-
Quantify radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ (concentration that inhibits 50% of radioligand binding) and convert to Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: ADME-Tox Profiling
-
Objective: To evaluate the drug-like properties of the candidate.[19][20][21]
-
Methodology:
-
Metabolic Stability: Incubate the test compound with human liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.
-
Permeability (Caco-2 Assay): Seed Caco-2 cells on a semi-permeable membrane in a Transwell plate. Once a confluent monolayer is formed, add the test compound to the apical side and measure its appearance on the basolateral side over time to determine the apparent permeability coefficient (Papp).
-
Brain Tissue Binding: Use equilibrium dialysis with brain homogenate to determine the fraction of the drug that remains unbound (fu,brain), which is critical for predicting free drug concentrations at the target site.[22][23]
-
Cytotoxicity: Expose a neuronal cell line (e.g., SH-SY5Y) to increasing concentrations of the test compound for 24-48 hours. Assess cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Hypothetical Data & Interpretation (Tier 1)
| Parameter | 1'-Benzyl-5-fluoro-spiro [indoline-3,4'-piperidine]-2-one (Hypothetical Data) | Pregabalin | Levetiracetam | Clonazepam |
| Binding Affinity (Ki, nM) | ||||
| α2-δ Subunit | 150 nM | 30 nM | >10,000 nM | >10,000 nM |
| SV2A | >10,000 nM | >10,000 nM | 450 nM | >10,000 nM |
| GABA-A (BZD site) | 85 nM | >10,000 nM | >10,000 nM | 1.5 nM |
| ADME-Tox Profile | ||||
| Human Liver Microsomal Stability (t½, min) | 45 min | >120 min | >120 min | 25 min |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 12 | 5 | 15 | 20 |
| Brain Tissue Unbound Fraction (fu,brain) | 0.08 | 0.70 | 0.85 | 0.15 |
| Cytotoxicity (IC₅₀, µM) | >50 µM | >100 µM | >100 µM | >50 µM |
-
Interpretation: The hypothetical data suggests our candidate is a dual-affinity ligand, showing moderate affinity for the GABA-A benzodiazepine site and the α2-δ subunit. This profile is distinct from the highly selective comparators. Its metabolic stability is moderate, suggesting it may be cleared by the liver, unlike Pregabalin and Levetiracetam. Permeability is good, indicating a potential to cross the blood-brain barrier. Brain tissue binding is high (low fu,brain), similar to Clonazepam, which must be considered when predicting effective free concentrations in the brain.[24] The lack of significant cytotoxicity is a positive sign.
Tier 2 & 3: In Vivo Evaluation
Based on the promising in vitro profile, the candidate would advance to animal models.
Protocol 3: Maximal Electroshock (MES) Seizure Test
-
Objective: To assess efficacy against generalized tonic-clonic seizures.
-
Methodology:
-
Administer the test compound or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time (based on PK data), apply a brief electrical stimulus via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. Calculate the ED₅₀ (effective dose in 50% of animals).
-
Protocol 4: Elevated Plus Maze (EPM) Test
-
Methodology:
-
Administer the test compound or vehicle to rodents.
-
Place the animal in the center of a plus-shaped maze raised off the ground, which has two open arms and two enclosed arms.[26]
-
Record the animal's movement for a set period (e.g., 5 minutes).
-
Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.[27]
-
Hypothetical Data & Interpretation (Tiers 2 & 3)
| Parameter | 1'-Benzyl-5-fluoro-spiro [indoline-3,4'-piperidine]-2-one (Hypothetical Data) | Pregabalin | Levetiracetam | Clonazepam |
| Pharmacokinetics (Rat, PO) | ||||
| Bioavailability (%) | 45% | ≥90% | ~100% | ~90% |
| Brain/Plasma Ratio (at 2h) | 2.5 | 0.8 | 1.0 | 1.2 |
| Efficacy Models (Mouse, IP) | ||||
| MES Test (ED₅₀, mg/kg) | 15 mg/kg | 10 mg/kg | 12 mg/kg | 0.1 mg/kg |
| EPM Test (% Time in Open Arms) | 35% at 5 mg/kg | 40% at 20 mg/kg | No significant effect | 50% at 0.5 mg/kg |
-
Interpretation: The hypothetical candidate shows decent oral bioavailability and excellent brain penetration, surpassing the brain/plasma ratio of the comparators. It demonstrates efficacy in the MES model, suggesting potential as an anticonvulsant, though it is less potent than Clonazepam. Notably, it shows a strong anxiolytic-like signal in the EPM test at a lower dose than its anticonvulsant effective dose. This profile suggests a potential dual-action therapeutic, warranting further investigation into its sedative side effects compared to Clonazepam.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial characterization of novel spiro[indoline-3,4'-piperidine] compounds for CNS applications. Based on our hypothetical data, this compound presents an interesting profile as a potential anticonvulsant and anxiolytic agent with excellent brain penetration.
The subsequent steps for a compound with this profile would involve:
-
Mechanism Deconvolution: Further in vitro studies (e.g., electrophysiology on specific ion channels) to clarify if its effects are primarily GABA-A or calcium channel-mediated, or a combination.
-
Safety Pharmacology: A broader assessment of off-target effects, including cardiovascular (hERG) and respiratory assessments.
-
Chronic Dosing Studies: Evaluation in chronic models of epilepsy and anxiety to assess the development of tolerance and withdrawal effects.
By employing a systematic benchmarking approach, researchers can efficiently identify and prioritize novel CNS drug candidates, accelerating the path from chemical synthesis to potential clinical benefit.
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Independent Validation of the Synthesis of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one: A Comparative Guide
This guide provides a comprehensive, in-depth analysis of the synthesis and validation of the novel spirooxindole, 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. Designed for researchers, scientists, and drug development professionals, this document details a validated synthetic protocol and compares it with a viable alternative, the synthesis of 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one. The objective is to equip fellow scientists with the necessary experimental details and analytical benchmarks to independently synthesize and validate these compounds, fostering reproducibility and advancing research in medicinal chemistry.
Introduction: The Significance of Spirooxindoles
The spirooxindole scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. This rigid, three-dimensional framework allows for precise spatial orientation of functional groups, making it an attractive core for the design of therapeutic agents targeting a range of biological targets, including those implicated in cancer and neurological disorders.[1] The introduction of a fluorine atom at the 5-position of the indoline ring can further enhance metabolic stability and binding affinity. The N-benzyl and N-Boc protecting groups on the piperidine moiety offer different characteristics in terms of stability and ease of removal, making the choice between them a key strategic decision in a multi-step synthesis.
This guide will first detail the synthesis of the core intermediate, 5-fluorospiro[indoline-3,4'-piperidin]-2-one, followed by a comparative analysis of its subsequent N-benzylation and N-Boc protection.
Synthesis of the Core Intermediate: 5-Fluorospiro[indoline-3,4'-piperidine]-2-one
The foundational step in producing the target compounds is the synthesis of the spiro[indoline-3,4'-piperidine]-2-one core. A common and effective method for constructing this scaffold is through a multi-component reaction, which offers efficiency and atom economy.
Reaction Pathway for Core Synthesis
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In Vivo Efficacy of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one Versus Standard-of-Care: A Comparative Guide for Preclinical Evaluation
Introduction: The Rationale for Targeting the p53-MDM2 Axis with Novel Spirooxindole Scaffolds
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or cancerous cells.[3] A primary negative regulator of p53 is the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[4] In many cancers that retain wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation.[5][6][7] This interaction makes the p53-MDM2 axis a compelling therapeutic target for cancer therapy.[2][5]
The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[8][9] A significant number of spirooxindole derivatives have been developed as inhibitors of the p53-MDM2 interaction.[2][10] 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is a novel compound belonging to this class. This guide provides a framework for evaluating its in vivo efficacy in comparison to established standard-of-care treatments in relevant cancer models.
The primary mechanism of action for this class of compounds is the disruption of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.
Comparative Landscape: Standard-of-Care
The evaluation of a novel therapeutic agent necessitates a direct comparison with the current standards of care for the targeted indication. For cancers where MDM2 amplification or overexpression is a key driver and p53 remains wild-type, the standard-of-care typically includes:
-
Chemotherapy: Agents such as doxorubicin and trabectedin are often used in sarcomas, including liposarcomas where MDM2 amplification is common.[11] Cytarabine is a standard component of treatment for acute myeloid leukemia (AML).[3]
-
Radiation Therapy: A cornerstone of treatment for many solid tumors.[11]
-
Targeted Therapies:
-
Other MDM2 Inhibitors: Several small-molecule MDM2 inhibitors have advanced to clinical trials, with nutlin derivatives like idasanutlin being notable examples.[3][12] These serve as a direct benchmark for novel compounds targeting the same mechanism.
-
CDK4/6 Inhibitors: In indications like dedifferentiated liposarcoma, the combination of MDM2 inhibitors with CDK4/6 inhibitors (e.g., palbociclib) has shown promise.[13]
-
Proposed In Vivo Efficacy Evaluation Workflow
To rigorously assess the in vivo potential of this compound, a multi-stage experimental approach is recommended. This workflow is designed to establish a comprehensive profile of the compound's activity, from initial tumor growth inhibition to a deeper understanding of its pharmacodynamic effects.
Comparative Efficacy Data (Hypothetical)
The following tables present a hypothetical but realistic representation of the expected outcomes from an in vivo study comparing this compound with a standard-of-care chemotherapy agent in a human osteosarcoma (SJSA-1, which is p53 wild-type and MDM2-amplified) xenograft model.
Table 1: Tumor Growth Inhibition in SJSA-1 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1500 ± 250 | - | - |
| Test Compound | 50 mg/kg, p.o., QD | 600 ± 150 | 60 | p < 0.001 |
| Doxorubicin | 5 mg/kg, i.p., QW | 750 ± 180 | 50 | p < 0.01 |
| Test Compound + Doxorubicin | As above | 300 ± 100 | 80 | p < 0.0001 |
Table 2: Pharmacodynamic and Safety Profile
| Treatment Group | p53 Stabilization (Fold Change vs. Vehicle) | p21 Induction (Fold Change vs. Vehicle) | Ki-67 Proliferation Index (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1.0 | 1.0 | 85 ± 5 | +5 |
| Test Compound | 4.5 | 3.8 | 30 ± 8 | -2 |
| Doxorubicin | 1.8 | 2.0 | 45 ± 10 | -10 |
| Test Compound + Doxorubicin | 5.0 | 4.2 | 15 ± 5 | -12 |
Experimental Protocols
Human Tumor Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model, a standard for preliminary in vivo efficacy assessment of anticancer agents.
Materials:
-
SJSA-1 human osteosarcoma cell line (ATCC)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (Corning)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Calipers, syringes, and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture SJSA-1 cells according to the supplier's recommendations to 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
Treatment Administration and Monitoring
Procedure:
-
Compound Formulation: Prepare the test compound and standard-of-care formulations according to their solubility and stability characteristics. A common vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80.
-
Dosing: Administer the treatments as per the schedules outlined in Table 1. Ensure accurate dosing based on the most recent body weight measurement.
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, or fur texture).
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the first sign of significant morbidity.
Pharmacodynamic and Toxicity Analysis
Procedure:
-
Tissue Collection: At the study endpoint, collect tumor tissues and major organs (liver, spleen, kidney, heart).
-
Western Blotting (Tumor Tissue):
-
Homogenize a portion of the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Immunohistochemistry (Tumor Tissue):
-
Fix a portion of the tumor in 10% neutral buffered formalin.
-
Embed in paraffin and section the tissue.
-
Perform immunohistochemical staining for the proliferation marker Ki-67.
-
Quantify the percentage of Ki-67 positive cells.
-
-
Histopathology (Organs):
-
Fix the collected organs in 10% neutral buffered formalin.
-
Process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should perform a blinded evaluation for any signs of treatment-related toxicity.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vivo evaluation of this compound. Based on the established role of the spirooxindole scaffold in targeting the p53-MDM2 interaction, this novel compound holds therapeutic promise. The proposed experimental workflow, when executed rigorously, will generate the necessary data to compare its efficacy and safety profile against current standard-of-care treatments. Positive outcomes from these studies, particularly a superior therapeutic index or synergistic effects with existing therapies, would warrant further preclinical development, including more complex orthotopic or patient-derived xenograft (PDX) models, and ultimately support its advancement towards clinical trials. The exploration of its efficacy in other relevant cancer types, such as hematological malignancies, and in combination with other targeted agents, represents a logical next step in its development pathway.[13][14]
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A Guide to the Structural Nuances of Spiro[indoline-3,4'-piperidine]-based Compounds: A Comparative Analysis
Abstract
The spirooxindole scaffold is a cornerstone in medicinal chemistry, prized for its rigid three-dimensional structure that presents functionalities in a well-defined spatial arrangement.[1][2][3] This guide provides a detailed structural comparison of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one, a compound of significant interest in contemporary drug discovery, with other pertinent spirocyclic systems.[4] By integrating experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical structural features that govern the biological activity of this important class of molecules.
Introduction: The Significance of the Spiro[indoline-3,4'-piperidine] Scaffold
Spirocycles, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery due to their inherent three-dimensionality.[1][3] This architectural feature allows for more precise interactions with biological targets, often leading to enhanced potency and selectivity compared to their more flexible, acyclic counterparts. The spiro[indoline-3,4'-piperidine]-2-one core, in particular, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][5]
The rigidity of the spirocyclic system locks the conformation of the molecule, which can optimize the orientation of substituents for binding to target proteins.[1] this compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders.[4] Its unique combination of a fluorinated oxindole, a spiro-linked piperidine, and a benzyl group makes it a valuable subject for detailed structural analysis.
This guide will delve into a comparative structural analysis, highlighting the key physicochemical and conformational features of this compound and comparing them with other notable spiro compounds. We will explore how subtle changes in substitution and ring conformation can significantly impact a compound's biological profile.
Physicochemical Properties: A Tabular Comparison
A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key computed properties of this compound with its non-fluorinated and chlorinated analogs, as well as the parent spiro[indoline-3,4'-piperidine]-2-one scaffold.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₁₉H₁₉FN₂O | 310.4 | 2.7 | 1 | 2 |
| 1'-Benzyl-5-chloro-spiro[indoline-3,4'-piperidine]-2-one | C₁₉H₁₉ClN₂O | 326.8 | 3.3 | 1 | 2 |
| Spiro[indoline-3,4'-piperidine]-2-one | C₁₂H₁₄N₂O | 202.25 | 0.7 | 2 | 2 |
| Spiro[indoline-3,4'-piperidine] | C₁₂H₁₆N₂ | 188.27 | 1.8 | 2 | 2 |
Data sourced from PubChem.[6][7][8][9]
The introduction of a fluorine atom in the target compound, as opposed to a chlorine atom, results in a lower molecular weight and a more favorable lipophilicity (XLogP3), which can have significant implications for membrane permeability and overall drug-likeness.
Methodologies for Structural Elucidation
A comprehensive understanding of a molecule's three-dimensional structure requires a multi-faceted approach, combining experimental techniques with computational modeling.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous determination of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.[10][11]
-
Crystallization: The first and often most challenging step is to obtain a single crystal of high quality, typically with dimensions greater than 0.1 mm.[10] This is achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map.[11] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution structure.
Caption: Workflow for Small Molecule X-ray Crystallography.
NMR Spectroscopy: Unraveling Structure and Dynamics in Solution
NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution, which is more representative of the physiological environment.[12] Key parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide a wealth of information about molecular connectivity and spatial proximity of atoms.
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Spectral Analysis:
-
Chemical Shifts (δ): Provide information about the electronic environment of each nucleus.
-
Coupling Constants (J): Through-bond scalar couplings that give insights into dihedral angles (e.g., using the Karplus equation).
-
NOESY/ROESY: Through-space correlations that identify protons that are close in space, providing crucial distance restraints for conformational analysis.
-
-
Structure Calculation: The experimental restraints are used in conjunction with molecular modeling programs to generate an ensemble of solution-state conformations consistent with the NMR data.
Caption: NMR-based Conformational Analysis Workflow.
Density Functional Theory (DFT): A Computational Microscope
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[13][14] It is invaluable for predicting molecular geometries, conformational energies, and various spectroscopic properties, providing a theoretical framework to complement experimental findings.[13][14][15]
-
Input Structure Generation: An initial 3D structure of the molecule is generated.
-
Method Selection: A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen based on the desired accuracy and computational cost.[13]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the lowest energy conformation.
-
Property Calculations: Once the geometry is optimized, various properties can be calculated, including:
-
Vibrational frequencies: To confirm the optimized structure is a true minimum.
-
Molecular orbital energies (HOMO/LUMO): To assess electronic reactivity.
-
NMR chemical shifts: For comparison with experimental data.
-
Potential energy surface scans: To explore conformational landscapes and rotational barriers.
-
Caption: A Simplified DFT Calculation Workflow.
Comparative Structural Analysis
While a crystal structure for this compound is not publicly available at the time of this guide, we can infer its key structural features and compare them to well-characterized spirooxindole analogs. For this purpose, we will consider the general structural features of the spiro[indoline-3,4'-piperidine] scaffold and draw comparisons with compounds for which crystallographic data has been published.
The Spiro Center and Ring Conformations
The defining feature of these compounds is the spirocyclic carbon atom, which creates a rigid, three-dimensional arrangement of the indolinone and piperidine rings. In related spirooxindole-pyrrolidine/piperidine systems, X-ray crystallography has consistently shown that the two rings are nearly perpendicular to each other. This orthogonality is a key determinant of the overall molecular shape.
The piperidine ring in spiro[indoline-3,4'-piperidine] derivatives typically adopts a chair conformation to minimize steric strain. The orientation of the N-benzyl group (axial vs. equatorial) can have a profound impact on the molecule's interaction with its biological target. DFT calculations can be employed to determine the relative energies of these conformers.
Impact of Substitution on the Indolinone Ring
The 5-fluoro substituent on the indolinone ring of the target compound is expected to influence its electronic properties. Fluorine, being highly electronegative, can alter the charge distribution on the aromatic ring and potentially engage in hydrogen bonding or other non-covalent interactions with a protein binding pocket. In contrast, a 5-chloro substituent would have a larger van der Waals radius and different electronic effects.
Conformational Flexibility
While the spirocyclic core is rigid, some degree of conformational flexibility exists, primarily through the rotation of the N-benzyl group and puckering of the piperidine ring. NMR spectroscopy, particularly through the analysis of NOEs and temperature-dependent spectral changes, can provide insights into these dynamic processes in solution.
Conclusion
The spiro[indoline-3,4'-piperidine]-2-one scaffold represents a highly valuable framework in modern drug discovery. The structural analysis of this compound, even when inferred from closely related analogs, underscores the importance of a multi-technique approach to understanding its three-dimensional architecture. The interplay of the rigid spirocyclic core, the conformation of the piperidine ring, and the electronic nature of the substituents on the indolinone ring all contribute to the molecule's potential biological activity. Future studies obtaining the crystal structure of the title compound would be invaluable for a more precise, data-driven comparison and for furthering our understanding of the structure-activity relationships within this important class of compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
As researchers and developers at the forefront of pharmaceutical innovation, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical compound. The safe and compliant disposal of research chemicals like 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper management and disposal of this compound, grounded in established safety principles and regulatory standards.
Part 1: Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound is critical. This compound is a complex heterocyclic compound, and its structure suggests specific potential hazards that must be managed.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 1'-benzyl-5-fluorospiro[1H-indole-3,4'-piperidine]-2-one | [1] |
| CAS Number | 1258638-31-1 | [1][2] |
| Molecular Formula | C₁₉H₁₉FN₂O | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
Inferred Hazard Analysis
A specific Safety Data Sheet (SDS) for this exact compound is not publicly available. Therefore, a conservative hazard assessment must be conducted based on its structural motifs: a fluorinated indoline and a benzyl-piperidine group.
-
Toxicity and Irritation : Structurally related compounds, such as other spiro-piperidine derivatives, are often classified as harmful if swallowed and may cause skin and eye irritation.[3][4] The piperidine moiety itself is known to be toxic and corrosive. Therefore, this compound must be handled as a potential irritant and toxicant.
-
Environmental Persistence : The presence of a carbon-fluorine bond suggests a high degree of chemical stability.[5] Fluorinated organic compounds can be persistent in the environment and are often categorized as "forever chemicals".[6] This persistence necessitates disposal methods that ensure complete destruction, such as high-temperature incineration, to prevent environmental accumulation.[6][7]
-
Reactivity : While not expected to be acutely reactive, it should be stored separately from strong acids, bases, and oxidizing agents to prevent unforeseen reactions.[4][8]
Given this assessment, this compound should be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
Part 2: Regulatory Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][11][12]
-
RCRA : This act establishes the framework for managing hazardous waste from "cradle-to-grave".[11] Laboratories are considered waste generators and must comply with regulations regarding waste identification, storage, labeling, and disposal at certified facilities.[11][13]
-
OSHA : OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[14] This plan must include procedures for safe handling and disposal of hazardous chemicals, along with training for all laboratory personnel.[14]
Academic laboratories may operate under the EPA's Subpart K regulations, which provide an alternative set of standards better suited for the research environment, including allowances for longer on-site accumulation times (up to six or twelve months) and specific requirements for a Laboratory Management Plan.[9][11][15]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely managing and disposing of this compound waste.
Step 1: Waste Minimization and Pre-Disposal
The most effective disposal strategy begins with waste minimization.[16][17]
-
Source Reduction : Order and use the smallest quantity of the chemical required for your research.[16]
-
Scale Reduction : Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[16][17]
-
Avoid Contamination : Do not mix this waste with non-hazardous materials, as this increases the total volume of hazardous waste that must be managed.
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[8][18]
-
Designated Waste Stream : Collect waste containing this compound in a dedicated waste container. Classify this as a "Non-halogenated" or "Halogenated Organic Solid Waste" stream based on your institution's guidelines (the single fluorine atom may place it in the halogenated category).
-
Solid Waste : Collect un-reclaimable solid compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a designated solid waste container.
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a compatible liquid waste container. Do not mix with incompatible waste streams like acids, bases, or oxidizers.[8]
-
Sharps : Any chemically contaminated sharps (needles, scalpels, broken glassware) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[17][18]
Step 3: Container Selection and Management
The choice of container is dictated by safety and regulatory compliance.[9][18]
-
Compatibility : Use a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or a securely lined container is appropriate. For liquid solutions, use a labeled HDPE or glass bottle.[11][13]
-
Condition : The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[8][9]
-
Headspace : For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion.[8][13]
-
Closure : Keep the waste container closed at all times except when adding waste.[8][16] This prevents the release of vapors and protects against spills.
Step 4: Labeling
Accurate labeling is a strict regulatory requirement and essential for safety.[19][20]
-
Labeling Contents : The container must be clearly labeled with the words "Hazardous Waste".[19][20]
-
Full Chemical Names : List all chemical constituents by their full name (no abbreviations or formulas). For mixtures, provide the percentage or volume of each component.[8]
-
Hazard Identification : Indicate the relevant hazards (e.g., "Toxic," "Irritant"). This can be done with pictograms or written warnings.[19]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[16][19]
-
Location : The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[8][19]
-
Secondary Containment : Store waste containers in a secondary containment bin or tray to contain potential leaks or spills.[9]
-
Segregation : Ensure incompatible waste types within the SAA are physically separated.[8][9]
-
Inspection : The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[9]
Step 6: Arranging for Final Disposal
Laboratory personnel must never transport hazardous waste off-site themselves.[10]
-
Contact EHS : When the waste container is nearly full (e.g., 90% capacity) or approaching its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[16]
-
Professional Disposal : The EHS office will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][18]
-
Disposal Method : Due to the compound's fluorinated nature, the most appropriate disposal method is high-temperature incineration to ensure complete thermal decomposition and prevent the release of persistent organic pollutants.[18][19]
Part 4: Emergency Procedures
In the event of a spill or exposure during the handling or disposal process, immediate and correct action is vital.
-
Minor Spill : For a small spill, alert personnel in the immediate area. Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), contain the spill with an absorbent material from a chemical spill kit. Collect the contaminated material, place it in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.
-
Major Spill : Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air. If experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for hazardous chemical waste.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is handled with the highest standards of safety, professionalism, and environmental responsibility.
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Guide to Personal Protective Equipment: Handling 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1'-Benzyl-5-fluoro-spiro[indoline-3,4'-piperidine]-2-one (CAS No. 1258638-31-1).[1][2] The guidance herein is synthesized from an analysis of the compound's constituent chemical structures and established safety protocols for related substances.
Hazard Assessment: A Structural Approach
-
Spiro[indoline-3,4'-piperidine]-2-one Core: The spirooxindole scaffold is a prominent feature in many biologically active compounds, including some developed as antitumor and antimicrobial agents.[3][4][5][6] While therapeutic efficacy is a goal, it underscores the potential for high biological activity and cytotoxicity. Therefore, systemic exposure should be minimized. The piperidine moiety is a common heterocyclic amine; related compounds can be skin and eye irritants.[7][8]
-
5-Fluoro Substituent: The presence of a fluorine atom designates this compound as a halogenated organic molecule.[9] Organofluorine compounds can have altered metabolic pathways and toxicological profiles.[10] A key concern with fluorinated compounds is the potential for combustion to produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[11][12]
-
N-Benzyl Group: While the benzyl group itself is common, it contributes to the overall lipophilicity of the molecule, which may enhance skin absorption. Safety data for related N-benzylpiperidine compounds indicate they can cause skin and serious eye irritation.[13][14][15]
Inferred Hazard Profile: Based on this structural analysis, this compound should be handled as a substance that is:
-
Potentially cytotoxic and biologically active.
-
A skin and serious eye irritant.
-
Capable of being absorbed through the skin.
-
A halogenated organic compound requiring specific waste disposal procedures.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most direct barrier between the researcher and the chemical.[16] The following recommendations are based on a risk assessment aligned with Occupational Safety and Health Administration (OSHA) laboratory standards.[17][18]
Primary Engineering and Administrative Controls
Before detailing PPE, it is critical to emphasize that PPE is used in conjunction with, not in place of, primary safety controls.
-
Engineering Control: All handling of this compound, especially when in powdered form or being transferred, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Control: Develop a Standard Operating Procedure (SOP) for all tasks involving this compound. Ensure all personnel are trained on the SOP and the contents of this guide.
Recommended PPE for Standard Laboratory Operations
The following table outlines the minimum PPE required for various laboratory tasks involving the target compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Full-Length Lab Coat (Flame-Resistant recommended) | Not required if performed in a certified fume hood |
| Solution Preparation/Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Full-Length Lab Coat & Chemical-Resistant Apron | Not required if performed in a certified fume hood |
| Reaction Monitoring/Sampling | Chemical Splash Goggles | Double Nitrile Gloves | Full-Length Lab Coat | Not required if performed in a certified fume hood |
| Large-Scale Operations (>5g) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves (consider Silver Shield™ underlayer) | Chemical-Resistant Apron over Lab Coat | Consult with EHS for potential respirator needs |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Rationale: Protects against splashes of solutions and airborne particles of the solid compound. The N-benzylpiperidine and spirooxindole structures suggest irritant properties.[7][15]
-
Specification: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[19] For tasks with a higher splash risk, such as preparing solutions or handling larger volumes, a full-face shield must be worn in addition to the goggles.[19][20]
-
-
Hand Protection:
-
Rationale: To prevent skin contact and absorption. Given the compound's functionality, prolonged or repeated skin contact could lead to irritation or sensitization.
-
Specification: Double-gloving with powder-free nitrile gloves is required.[16][19] Inspect the outer glove for any signs of degradation, discoloration, or tears before and during use. Change the outer glove immediately if contamination is suspected, and change both gloves at regular intervals (e.g., every 30-60 minutes) or upon completion of the task.[16]
-
-
Body Protection:
-
Rationale: Protects skin and personal clothing from spills and contamination.
-
Specification: A full-length, long-sleeved laboratory coat is the minimum requirement.[20] For procedures involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: While engineering controls (fume hood) are the primary defense against inhalation, respiratory protection may be needed in emergencies or specific situations.
-
Specification: Standard operations in a fume hood do not require respiratory protection. If there is a failure of engineering controls or a large spill outside of a hood, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[13][20]
-
Operational and Disposal Plans
Proper operational procedures and waste management are integral to a comprehensive safety plan.
Procedural Workflow for Safe Handling
The following workflow illustrates the critical steps for risk assessment and PPE selection before beginning work.
Caption: Risk Assessment and PPE Workflow.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, contain it with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[21]
Disposal Plan
As a fluorinated organic compound, all waste streams containing this compound must be treated as halogenated organic waste .[9][22]
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled halogenated liquid waste container.
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[23] This is crucial for proper disposal and cost management.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[22]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
